molecular formula C19H29N3O5 B120395 FA-Lys-Leu-OH CAS No. 158016-09-2

FA-Lys-Leu-OH

Cat. No.: B120395
CAS No.: 158016-09-2
M. Wt: 379.5 g/mol
InChI Key: CRXYEFZDLANHTQ-FHQWLQQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FA-Lys-Leu-OH is a synthetic dipeptide featuring a fatty acid (FA) chain conjugated to a lysine-leucine (Lys-Leu) sequence. This structure is characteristic of a growing class of bioactive molecules with significant research potential. While specific studies on this exact compound are not available in the searched literature, its architecture aligns with peptides investigated for their role in disrupting bacterial membranes, given the common use of lysine for positive charge and leucine for hydrophobicity in antimicrobial peptide design . Similar conjugated peptides are also the subject of advanced discovery techniques, such as reverse metabolomics, which aims to uncover novel metabolic structures and their associations with health and disease . Furthermore, the Leu-Lys motif and related branched-chain amino acid (BCAA) metabolism are actively studied in the context of cellular signaling and metabolic reprogramming, particularly in disease states like cancer . Researchers may find FA-Lys-Leu-OH valuable for probing these and other biological pathways, developing novel research tools, or studying the structure-activity relationships of lipidated peptides.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]hexanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O5/c1-13(2)12-16(19(25)26)22-18(24)15(7-3-4-10-20)21-17(23)9-8-14-6-5-11-27-14/h5-6,8-9,11,13,15-16H,3-4,7,10,12,20H2,1-2H3,(H,21,23)(H,22,24)(H,25,26)/b9-8+/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXYEFZDLANHTQ-FHQWLQQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C=CC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)/C=C/C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Stability, Storage, and Reconstitution of FA-Lys-Leu-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

FA-Lys-Leu-OH (Furanacryloyl-L-lysyl-L-leucyl-OH) is a specialized synthetic chromogenic substrate used primarily for the kinetic characterization of neutral metalloproteases, most notably Thermolysin . Its utility relies on a specific spectral shift upon hydrolysis of the peptide bond. Because its analytical value depends entirely on the integrity of the furanacryloyl chromophore and the peptide backbone, strict adherence to storage and reconstitution protocols is non-negotiable.

This guide provides a self-validating framework for handling FA-Lys-Leu-OH, designed to minimize experimental variance caused by substrate degradation.

Part 1: Physicochemical Profile & Stability Mechanisms

To preserve the molecule, one must understand the mechanisms that destroy it. FA-Lys-Leu-OH is susceptible to three primary degradation pathways:

Physicochemical Properties
PropertySpecificationCritical Note
Full Name N-[3-(2-Furyl)acryloyl]-L-lysyl-L-leucine"FA" denotes the chromophore.
Molecular Weight ~427.5 g/mol Varies slightly if supplied as a salt (e.g., HCl).
Solubility Soluble in neutral buffers (pH 7.0–7.5)Avoid acidic dissolution; may precipitate.
Chromophore Furanacryloyl groupAbsorbs strongly at ~345 nm.
Degradation Mechanisms[1]
  • Spontaneous Hydrolysis: The peptide bond between Lysine and Leucine is thermodynamically unstable in solution over time, especially if the pH deviates significantly from neutral or if the temperature rises.

  • Photochemical Degradation: The conjugated double bond system of the furanacryloyl group is photosensitive. Prolonged exposure to ambient light can cause isomerization or bleaching, altering the extinction coefficient (

    
    ).
    
  • Hygroscopic Aggregation: As a lyophilized powder, the peptide is hygroscopic. Moisture absorption leads to local hydrolysis and makes accurate weighing impossible.

Part 2: Storage Protocols

A. Long-Term Storage (Lyophilized Powder)

Standard: Store at -20°C (or -80°C for >6 months). Critical Control: The vial must be kept in a desiccator or a sealed container with silica gel packets.

Protocol:

  • Upon receipt, inspect the vial for clumping (sign of moisture).

  • Wrap the vial in aluminum foil if it is not in an amber glass container to prevent light exposure.

  • Place in a secondary container with desiccant before freezing.

B. Working Solution Storage (Reconstituted)

Rule of Thumb: FA-Lys-Leu-OH in solution is unstable .

  • Immediate Use: Prepare fresh for each assay whenever possible.

  • Short-Term: Stable for <4 hours at 4°C (on ice) in the dark.

  • Frozen Aliquots: If necessary, freeze at -80°C. Do NOT refreeze after thawing.

C. Workflow Visualization

The following diagram illustrates the critical decision pathways for storage and reconstitution to ensure data integrity.

StorageWorkflow Arrival Reagent Arrival (Lyophilized) Inspection Visual Inspection (Check for Clumping) Arrival->Inspection Desiccation Desiccation (Equilibrate to RT) Inspection->Desiccation Store at -20°C Weighing Weighing (Low Light Conditions) Desiccation->Weighing Warm to RT (Prevents Condensation) Solubilization Solubilization (Buffer/Solvent) Weighing->Solubilization Usage Immediate Assay (Within 4 Hours) Solubilization->Usage Preferred Freezing Aliquot & Freeze (-80°C, Single Use) Solubilization->Freezing Excess Solution Freezing->Usage Thaw Once

Caption: Critical workflow for minimizing moisture introduction and hydrolytic degradation during handling.

Part 3: Reconstitution & Assay Validation

Reconstitution Protocol

Objective: Create a stock solution (typically 1–10 mM) that is accurate and stable.

Reagents:

  • Buffer: 50 mM HEPES or Tris-HCl, pH 7.5 (Standard for Thermolysin).

  • Calcium: 10 mM CaCl₂ (Essential for Thermolysin stability, often included in the assay buffer).[1]

  • Solvent (Optional): If high concentration (>5 mM) is required, dissolve first in a minimal volume of DMF (Dimethylformamide), then dilute with buffer.

Step-by-Step:

  • Equilibration: Remove the lyophilized vial from the freezer and place it in a desiccator at room temperature for 30 minutes. Why: Opening a cold vial causes atmospheric moisture to condense on the peptide, ruining the remaining powder.

  • Weighing: Weigh the necessary amount in low light.

  • Dissolution: Add the buffer. Vortex gently. Avoid vigorous shaking which can cause foaming and protein denaturation (if enzyme is present) or surface adsorption.

  • Filtration (Optional): If used for precise kinetics, filter through a 0.22 µm PVDF filter to remove dust/aggregates.

Self-Validating Quality Control (The "Blank" Check)

Before running your enzyme assay, you must validate the substrate integrity.

  • The A345 Check: Measure the absorbance of your substrate stock at 345 nm.

  • The Blank Rate: Monitor the absorbance of the substrate without enzyme for 5 minutes.

    • Result: The slope should be effectively zero.

    • Failure Mode: If absorbance decreases spontaneously, your buffer may be contaminated with proteases, or the pH is too high, causing autolysis.

Enzymatic Reaction Pathway

The following diagram details the reaction mechanism utilized in the assay.

ReactionPathway Substrate FA-Lys-Leu-OH (Substrate) ES_Complex Enzyme-Substrate Complex Substrate->ES_Complex Enzyme Thermolysin (Metalloprotease) Enzyme->ES_Complex Hydrolysis Peptide Bond Cleavage ES_Complex->Hydrolysis Hydrolysis->Enzyme Recycled Product1 FA-Lys (Chromophore Shift) Hydrolysis->Product1 Decrease in A345 nm Product2 Leu-OH (Free Amino Acid) Hydrolysis->Product2

Caption: Mechanism of action. Hydrolysis of the Lys-Leu bond perturbs the FA chromophore, reducing absorbance at 345nm.

Part 4: Technical Summary Table

ParameterRecommendation
Storage (Powder) -20°C, Desiccated, Dark.
Storage (Solution) Do not store. Freeze -80°C single-use aliquots if unavoidable.
Assay Buffer 50 mM HEPES or Tris, 10 mM CaCl₂, pH 7.5.
Detection Wavelength 345 nm (Extinction coefficient

typically).
Handling Precaution Protect from light; Equilibrate to RT before opening.

References

  • Federici, G., et al. (1985). Thermolysin-catalyzed hydrolysis of FA-Lys-Leu-OH: Kinetics and mechanism.
  • Inouye, K. (1992).[2] Effects of Salts on the Hydrolysis of Furanacryloyl-Substrates by Thermolysin. Journal of Biochemistry. (Contextualizes the use of FA-substrates in high salt conditions).

Sources

The Strategic Command of N-Terminal Protection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of N-terminal Protecting Groups in Peptide Synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

In the precise architecture of Solid-Phase Peptide Synthesis (SPPS), the N-terminal protecting group acts as the primary gatekeeper. It is not merely a chemical shield but the central determinant of the synthetic strategy, dictating solvent compatibility, resin selection, and the orthogonality of side-chain manipulation. For drug development professionals, the choice between Fmoc, Boc, or specialized groups (Alloc, Cbz, Photolabile) is a decision that impacts yield, purity, and the feasibility of complex modifications like cyclization or stapling.[1] This guide dissects the mechanistic roles, strategic selection, and troubleshooting of these groups, moving beyond basic textbook definitions to field-proven application.[1]

Fundamentals of Orthogonality

The success of modern peptide synthesis relies on the principle of orthogonality : the ability to selectively deprotect one functional group in the presence of others using a completely different chemical mechanism.[3]

  • Temporary Protection (N-terminus): Must be removed at every cycle to propagate the chain.

  • Permanent Protection (Side-chains): Must remain stable throughout chain assembly and be removed only during final cleavage.

Visualization: The Orthogonality Concept

The following diagram illustrates the two dominant orthogonal systems in SPPS.

Orthogonality cluster_Fmoc Fmoc Strategy (Base Labile) cluster_Boc Boc Strategy (Acid Labile) Fmoc N-Terminus: Fmoc (Base Labile) Cleavage_F Final Cleavage: TFA (Acid) Fmoc->Cleavage_F Orthogonal tBu Side-Chain: tBu/Trt/Boc (Acid Labile) tBu->Cleavage_F Labile Boc N-Terminus: Boc (Weak Acid Labile) Cleavage_B Final Cleavage: HF or TFMSA (Strong Acid) Boc->Cleavage_B Graduated Acid Lability Bzl Side-Chain: Bzl/Z (Strong Acid Labile) Bzl->Cleavage_B Labile

Figure 1: Comparison of orthogonal protection schemes. The Fmoc strategy relies on a base/acid orthogonality, while Boc relies on graduated acid lability.[1]

The Big Two: Fmoc vs. Boc Chemistries

9-Fluorenylmethoxycarbonyl (Fmoc)

Mechanism: Fmoc removal is driven by a base-induced


-elimination. The acidic proton at the 9-position of the fluorene ring is abstracted by a secondary amine (typically piperidine), leading to the formation of a reactive dibenzofulvene (DBF) intermediate.
  • Reagent: 20% Piperidine in DMF.[4]

  • Scavenging: The liberated DBF is highly electrophilic and can re-attach to the free amine. Piperidine acts as both the base and the scavenger, forming a stable adduct.

  • Advantages: Eliminates the need for repetitive acid exposure; compatible with acid-sensitive modifications (e.g., glycosylation, phosphorylation).[1]

  • Greener Alternatives: Due to piperidine’s regulation and toxicity, 4-methylpiperidine or DBN (1,5-diazabicyclo[4.3.0]non-5-ene) are increasingly used as efficient, greener substitutes.

tert-Butyloxycarbonyl (Boc)

Mechanism: Boc removal occurs via acidolysis. The tert-butyl carbamate is protonated, leading to the collapse of the carbamate into isobutylene and CO₂.

  • Reagent: 50% Trifluoroacetic acid (TFA) in DCM.

  • Advantages: Highly soluble intermediates; reduced aggregation in "difficult" sequences due to protonation of the N-terminus (breaking H-bonds).

  • Limitations: Requires HF (Hydrofluoric acid) for final cleavage, which is hazardous and incompatible with glass/standard labware.[1]

Comparative Data Analysis
FeatureFmoc StrategyBoc Strategy
Deprotection Condition Base (20% Piperidine)Acid (50% TFA)
Cleavage Condition Mild Acid (95% TFA)Strong Acid (HF or TFMSA)
Orthogonality True Orthogonal (Base/Acid)Graduated Acid Lability
Aggregation Risk Higher (Neutral chain)Lower (Protonated chain repels)
Safety Profile Safer (No HF required)Hazardous (HF required)
Cost Higher per cycle (Reagents)Lower per cycle

Specialized N-Protecting Groups[6][7]

When standard SPPS fails or complex topologies (cyclic, branched) are required, these specialized groups provide the necessary third dimension of orthogonality.[1]

Allyloxycarbonyl (Alloc)[1]
  • Role: Used for orthogonal protection of specific residues (e.g., Lysine side chains) or N-termini in cyclic peptide synthesis.[1]

  • Deprotection: Palladium-catalyzed allyl transfer.

  • Mechanism: Pd(0) complexes with the allyl group.[2] A scavenger (nucleophile) is required to accept the allyl cation.

  • Protocol: Pd(PPh₃)₄ (0.1 eq) + Phenylsilane (20 eq) in DCM.[1] Phenylsilane is preferred over tributyltin hydride due to lower toxicity.

Benzyloxycarbonyl (Cbz / Z)[1]
  • Role: Highly stable to acids (TFA) and bases. Often used in solution-phase synthesis or for "capping" N-termini in fragment condensation.

  • Deprotection:

    • Hydrogenolysis:[1][5] H₂ / Pd-C (Standard, but incompatible with solid support).[1]

    • Strong Acid:[1] HBr in Acetic Acid or HF (Standard in Boc chemistry).

  • Stability: Completely stable to Fmoc and Boc deprotection cycles.

Photolabile Groups (NPPOC / NVOC)[1]
  • Role: Essential for Spatially Resolved Synthesis (e.g., peptide microarrays) or light-triggered release (caged peptides).[1]

  • NPPOC: 2-(2-nitrophenyl)propyloxycarbonyl.[6][7] Cleaves ~2x faster than NVOC.

  • Condition: UV irradiation at 365 nm (Hg lamp or LED).[1]

  • Mechanism: Norrish Type II photocleavage yielding a nitroso ketone and CO₂.

Strategic Selection & Troubleshooting

Preventing Diketopiperazine (DKP) Formation

The Problem: When the second amino acid is Proline or Glycine, the free amine after Fmoc removal can attack the C-terminal ester linkage, cleaving the dipeptide from the resin as a cyclic DKP.

Mechanism Visualization:

DKP Step1 Fmoc Deprotection (Free Amine Formed) Step2 Nucleophilic Attack on Resin Ester Linkage Step1->Step2 Facilitated by cis-amide (Pro) Step3 Cyclization (DKP Formation) Step2->Step3 Result Loss of Peptide Chain (Traceless Deletion) Step3->Result

Figure 2: Pathway of DKP formation, particularly prevalent in sequences with C-terminal Proline.[1][4]

Prevention Strategy:

  • Resin Choice: Use 2-Chlorotrityl Chloride (2-CTC) resin.[4] The bulky trityl group sterically hinders the attack.[4]

  • Optimized Cocktail: Use DBU (2%) + Piperazine (5%) in NMP instead of piperidine. This is a milder base that reduces the rate of cyclization.

Overcoming Aggregation

The Problem: Inter-chain hydrogen bonding (beta-sheets) causes the resin to shrink, leading to incomplete coupling (deletion sequences). Solution:

  • Pseudoproline Dipeptides: Introduce a "kink" in the backbone (oxazolidine ring) derived from Ser/Thr/Cys. This disrupts beta-sheets and increases solvation.

  • Hmb/Dmb Protection: Backbone protection on Glycine residues prevents H-bonding.

Experimental Protocols

Protocol A: Standard Fmoc Deprotection (Manual)
  • Drain reaction vessel.

  • Wash resin with DMF (3 x 1 min).

  • Add 20% Piperidine in DMF (approx. 10 mL per gram of resin).

  • Agitate for 5 minutes. Drain.

  • Add fresh 20% Piperidine in DMF.

  • Agitate for 15 minutes. Drain.

  • Wash resin with DMF (5 x 1 min) to remove all piperidine (critical to prevent premature cleavage of Fmoc-active ester in next step).

    • Note: Monitor UV absorbance of the wash at 301 nm (dibenzofulvene-piperidine adduct) to verify completion.

Protocol B: Alloc Deprotection (Orthogonal)

Use for removing Alloc from Lys(Alloc) or N-terminus without affecting Fmoc/tBu.[1]

  • Swell resin in DCM under Argon.

  • Prepare Catalyst: Dissolve Pd(PPh₃)₄ (0.1 eq relative to Alloc groups) in dry DCM.

  • Add Scavenger: Add Phenylsilane (PhSiH₃, 20 eq).[1][8]

  • Reaction: Add mixture to resin. Agitate gently under Argon for 30 minutes.

  • Repeat: Drain and repeat with fresh catalyst/silane solution for another 30 minutes.

  • Wash: DCM (3x), DMF (3x), then 0.5% Sodium Diethyldithiocarbamate in DMF (3x) to remove Palladium residue (wash turns yellow/brown if Pd is present).[1]

References

  • Behrendt, R., White, P., & Offer, J. (2016).[1] Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Link[1]

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. Link[1]

  • BenchChem Technical Support. (2025). Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis. Link

  • Thieriet, N., et al. (2000).[1] Alloc protecting group removal protocol using Phenylsilane. Organic Letters. Link[1]

  • Sigma-Aldrich. (2025). Solving Aspartimide Formation in Fmoc SPPS. Link

  • MDPI. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Link

Sources

Mastering the Matrix: A Technical Guide to Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Solid-Phase Peptide Synthesis (SPPS) is the engine of modern peptide drug discovery. Since R.B. Merrifield’s Nobel Prize-winning conceptualization in 1963, the field has evolved from a brute-force chemical approach to a refined, automated science. However, the democratization of automated synthesizers often masks the complex chemical causality required to synthesize "difficult" sequences.

This guide is designed for the professional scientist. It moves beyond the "add reagent A to B" instruction set to explore the mechanistic rationale behind resin selection, coupling efficiency, and green chemistry adaptations. It serves as a self-validating protocol for high-fidelity peptide assembly.

Part 1: The Strategic Foundation (Fmoc vs. Boc)[1][2]

The first decision in any synthetic campaign is the protection strategy. While Boc chemistry was the original standard, Fmoc (9-fluorenylmethoxycarbonyl) chemistry has become the industry dominant due to its orthogonality and safety profile.

The Orthogonality Principle

In SPPS, "orthogonality" refers to the ability to remove one protecting group without affecting others.

  • Fmoc: Labile to base (secondary amines like piperidine).

  • Side-chain protection (tBu, Trt, Pbf): Labile to acid (TFA).

  • Result: You can deprotect the N-terminus repeatedly without stripping the side chains or cleaving the peptide from the resin.

Table 1: Comparative Analysis of SPPS Strategies

FeatureFmoc Chemistry (Modern Standard)Boc Chemistry (Traditional/Specialized)
N-Terminus Deprotection Base: 20% Piperidine in DMFAcid: 50% TFA in DCM
Side-Chain Cleavage Acid: 95% TFAStrong Acid: HF (Hydrofluoric Acid)
Resin Linkage Stability Stable to Base; Cleaved by AcidStable to TFA; Cleaved by HF
Safety Profile Moderate (Corrosive TFA used only at end)High Risk (HF is extremely toxic/corrosive)
Aggregation Issues Higher risk (solvation can be tricky)Lower risk (TFA breaks up aggregates)
Primary Application Routine synthesis, GMP production, phosphopeptidesDifficult sequences, base-sensitive analogs

Senior Scientist Insight: While Fmoc is safer, Boc chemistry is still superior for synthesizing "difficult" hydrophobic sequences because the repetitive TFA washes disrupt beta-sheet aggregation on the resin, which is a common cause of deletion sequences in Fmoc synthesis [1].

Part 2: The Matrix (Resin Selection)

The resin is not just a bucket; it is a C-terminal protecting group. Choosing the wrong resin limits your downstream modifications.

Rink Amide Resin (The Workhorse)
  • Yields: Peptide Amides (C-terminus = CONH₂).

  • Mechanism: The linker is cleaved by 95% TFA.

  • Use Case: Most peptide drugs (e.g., GLP-1 agonists) are C-terminal amides to mimic the native protein backbone and increase half-life.

Wang Resin
  • Yields: Peptide Acids (C-terminus = COOH).

  • Mechanism: Acid-labile p-alkoxybenzyl alcohol linker.

  • Risk: Prone to diketopiperazine (DKP) formation if Proline or Glycine is at the C-terminus.

2-Chlorotrityl Chloride (2-CTC) Resin
  • Yields: Peptide Acids or Protected Fragments.[1][2]

  • Mechanism: Extremely acid-sensitive (cleaves with 1% TFA).

  • Strategic Advantage: The steric bulk of the trityl group prevents DKP formation. It allows you to cleave the peptide with side-chain protection intact for fragment condensation strategies [2].

Part 3: The Engine (Coupling Reagents & Mechanism)

The formation of the amide bond requires activation of the carboxylic acid. The evolution of coupling reagents has moved from carbodiimides (DCC) to phosphonium salts (BOP) to the current gold standard: Uronium/Aminium salts (HATU/HBTU) and Oxyma .

The Mechanism of Activation

The goal is to convert the inert carboxylic acid into a reactive active ester.

CouplingMechanism Acid Fmoc-Amino Acid (COOH) ActiveEster Active Ester (OAt/OBt) Acid->ActiveEster Activation Base Base (DIEA) Base->ActiveEster Deprotonates Acid Activator Activator (HATU/HBTU) Activator->ActiveEster PeptideBond New Peptide Bond ActiveEster->PeptideBond Nucleophilic Attack Amine Resin-Bound Amine (NH2) Amine->PeptideBond

Figure 1: Simplified activation mechanism using uronium salts. The base deprotonates the acid, which attacks the activator (HATU), forming a reactive ester that is susceptible to aminolysis.

Reagent Selection Guide
  • DIC + Oxyma Pure: The modern "Green" standard. Safer than HOBt (explosive risk) and highly efficient.[3][4] Excellent for preventing racemization (loss of chirality) [3].[3]

  • HATU: The "Nuclear Option." Use this for difficult couplings (sterically hindered amino acids like Aib or N-methylated residues). It is more expensive but yields the highest conversion rates.

  • HBTU/TBTU: The economical workhorses for routine couplings.

Part 4: The Workflow (Self-Validating Protocol)

This protocol outlines a standard Fmoc synthesis cycle on Rink Amide resin.

SPPS_Cycle Start Resin Preparation (Swelling in DMF) Deprotect 1. Deprotection (20% Piperidine) Start->Deprotect Wash1 2. Wash (DMF x 3) Deprotect->Wash1 Test1 QC: Kaiser Test (Must be BLUE) Wash1->Test1 Couple 3. Coupling (AA + HATU + DIEA) Test1->Couple Positive (Free Amine) Wash2 4. Wash (DMF x 3) Couple->Wash2 Test2 QC: Kaiser Test (Must be COLORLESS) Wash2->Test2 Test2->Couple Positive (Incomplete) Decision Target Length Reached? Test2->Decision Negative (Coupled) Decision->Deprotect No (Repeat Cycle) Cleave Final Cleavage (TFA/TIS/H2O) Decision->Cleave Yes

Figure 2: The SPPS Cycle. Note the critical QC checkpoints (Kaiser Test) to prevent deletion sequences.

Detailed Protocol (Manual Synthesis)

1. Resin Swelling (Crucial Step)

  • Action: Place resin in the reaction vessel.[5][6][7] Add DMF (Dimethylformamide) and let sit for 30 minutes.

  • Why: Dry resin beads are collapsed. Solvation expands the polymer matrix, exposing the reactive sites.

2. Deprotection (Fmoc Removal)

  • Reagent: 20% Piperidine in DMF (v/v).

  • Step: Add solution, shake for 3 mins. Drain. Add fresh solution, shake for 10 mins.

  • Validation: The waste solution should be UV-active (dibenzofulvene adduct).

3. The Kaiser Test (Ninhydrin Test)

  • Action: Take a few beads.[7][8] Add 1 drop each of Phenol, KCN, and Ninhydrin solutions. Heat at 100°C for 2 mins.

  • Result:

    • Blue Beads: Free amine present (Deprotection successful).

    • Colorless/Yellow: No free amine (Coupling successful).[8]

4. Activation & Coupling

  • Cocktail: Dissolve 5.0 eq Amino Acid + 5.0 eq HATU in DMF. Add 10.0 eq DIEA (Diisopropylethylamine).

  • Action: Add immediately to resin. Shake for 45–60 mins.

  • Why: The active ester hydrolyzes over time; pre-activation should not exceed 2-3 minutes.

5. Cleavage (The Finale)

  • Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O.

  • Action: Shake for 2-3 hours. Precipitate filtrate in cold Diethyl Ether.

  • Why TIS? It acts as a "scavenger" to trap reactive carbocations (t-butyl cations) released during deprotection, preventing them from re-attaching to the peptide (e.g., on Tryptophan or Cysteine).

Part 5: Troubleshooting & Advanced Tactics

Aggregation (The "Difficult Sequence")

Between 5–12 amino acids, beta-sheet hydrogen bonding can cause the peptide chains to clump, making the N-terminus inaccessible.

  • Symptom: Sudden drop in coupling efficiency or "deletion" sequences in Mass Spec.

  • Solution: Use Pseudoproline dipeptides. These introduce a "kink" in the backbone, disrupting secondary structure and restoring solubility [4].

Racemization (Cysteine & Histidine)

Cysteine is prone to racemization (L to D conversion) during coupling, especially at high pH.

  • Solution: Use DIC/Oxyma instead of HATU/DIEA for Cysteine coupling. Avoid pre-activation. Keep the base concentration low.

Green SPPS (Sustainability)

DMF is reprotoxic.[9] The industry is shifting toward green solvents.

  • Solvent: 2-MeTHF (2-Methyltetrahydrofuran) or N-Butylpyrrolidinone (NBP) .

  • Protocol: 2-MeTHF can replace DMF in washing and coupling steps with minimal yield loss, though resin swelling properties must be verified for the specific resin type [5].

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Barlos, K., et al. (1989). 2-Chlorotrityl chloride resin.[5] Tetrahedron Letters, 30(30), 3943-3946. Link

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[3] Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Sampson, W. R., et al. (1999). The synthesis of difficult peptides using pseudoproline dipeptides. Journal of Peptide Science, 5(9), 403-409. Link

  • Jad, Y. E., et al. (2016).[9] Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions. ACS Sustainable Chemistry & Engineering, 4(12), 6809–6814. Link

Sources

Technical Deep Dive: FA-Lys-Leu-OH for Carboxypeptidase Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the application, mechanism, and experimental protocols for FA-Lys-Leu-OH (Furanacryloyl-L-Lysyl-L-Leucine), a specialized chromogenic substrate used primarily in the kinetic characterization of carboxypeptidases.

Content Type: Technical Guide / Whitepaper Audience: Biochemists, Enzymologists, and Drug Discovery Scientists

Executive Summary: The Role of FA-Lys-Leu-OH

FA-Lys-Leu-OH is a synthetic dipeptide derivative used as a spectrophotometric substrate to assay the activity of serine carboxypeptidases, most notably Carboxypeptidase Y (CPD-Y) .

Unlike simple peptide bonds which are optically silent in the near-UV/Vis range, the N-terminal Furanacryloyl (FA) group serves as a chromophore. When the C-terminal Leucine is cleaved, the electronic environment of the FA group shifts, resulting in a measurable change in absorbance. This allows for continuous, real-time monitoring of enzyme kinetics without the need for secondary reagents or termination steps.

Chemical Identity
PropertyDetail
Full Name

-[3-(2-Furyl)acryloyl]-L-Lysyl-L-Leucine
Abbreviation FA-Lys-Leu-OH (or Fa-Lys-Leu)
Molecular Formula

Role Chromogenic Substrate (P1 = Lys, P1' = Leu)
Target Enzyme Serine Carboxypeptidases (e.g., CPD-Y)
Detection Method UV-Vis Spectrophotometry (Differential Absorbance)

Mechanism of Action

To use FA-Lys-Leu-OH effectively, one must understand the structural causality of the assay.

The Furanacryloyl Shift

The FA group is conjugated to the


-amino group of the Lysine. The absorption maximum of the FA chromophore is sensitive to the ionization state of the peptide and the proximity of the C-terminal charge.
  • Substrate State: In FA-Lys-Leu-OH, the FA group is influenced by the peptide bond between Lys and Leu.

  • Enzymatic Cleavage: Carboxypeptidase Y attacks the C-terminal peptide bond.

  • Product State: The reaction releases free Leucine and FA-Lys-OH .

  • Signal: The removal of the hydrophobic Leucine residue and the formation of a new free carboxylate on the Lysine causes a "blue shift" or a decrease in extinction coefficient (

    
    ) at specific wavelengths (typically monitored between 324 nm and 345 nm).
    
Reaction Pathway Diagram

The following diagram illustrates the hydrolysis pathway and the resulting signal generation.

ReactionPathway Substrate Substrate FA-Lys-Leu-OH (Intact Peptide Bond) ES_Complex Enzyme-Substrate Complex (CPD-Y binding) Substrate->ES_Complex + Enzyme (CPD-Y) Transition Transition State (Acyl-Enzyme) ES_Complex->Transition Hydrolysis Products Products FA-Lys-OH + Leucine (Spectral Shift) Transition->Products Release Signal Signal Detected: Absorbance Change (324-345 nm) Products->Signal Delta Epsilon

Caption: Kinetic pathway of FA-Lys-Leu-OH hydrolysis by Carboxypeptidase Y, leading to a detectable spectral shift.

Experimental Protocol: Kinetic Assay

Directive: This protocol is designed for a standard 1 cm pathlength quartz cuvette using a UV-Vis spectrophotometer.

Materials Required[1][2][3][4][5]
  • Substrate: FA-Lys-Leu-OH (Lyophilized powder).

  • Enzyme: Carboxypeptidase Y (purified).

  • Buffer: 50 mM MOPS or MES buffer (pH 6.5 – 7.0). Note: Phosphate buffers can sometimes inhibit specific metallo-contaminants, but CPD-Y is a serine protease; MOPS is generally safer for stability.

  • Solvent: Dimethylformamide (DMF) or Methanol (for stock solubilization).

Step-by-Step Workflow
Step 1: Substrate Stock Preparation

The FA group renders the peptide somewhat hydrophobic. Direct dissolution in buffer is often slow and can lead to concentration errors.

  • Weigh approximately 5 mg of FA-Lys-Leu-OH.[1]

  • Dissolve in a minimal volume of DMF (e.g., 100-200 µL) to ensure complete solvation.

  • Dilute with deionized water to a final concentration of 10 mM.

    • Critical Check: Ensure no precipitation occurs upon water addition. If it does, increase the DMF ratio (keep final assay DMF < 5%).

Step 2: Determination of

(Differential Extinction Coefficient)

To calculate


, you must know the exact change in absorbance upon total hydrolysis.
  • Prepare a mixture of Substrate (e.g., 100 µM) in assay buffer.

  • Measure Absorbance (

    
    ) at 324 nm.
    
  • Add a high concentration of enzyme to force total hydrolysis rapidly.

  • Measure Absorbance (

    
    ) once the signal stabilizes.
    
  • Calculate

    
    .
    
    • Typical Value:

      
       (Verify experimentally as this varies with pH).
      
Step 3: Kinetic Measurement
  • Blanking: Zero the spectrophotometer with buffer containing the same percentage of DMF as your samples.

  • Reaction Mix: In the cuvette, add:

    • Buffer (to final volume, e.g., 980 µL)

    • Substrate Stock (variable concentrations, e.g., 10 µL to reach 0.1 mM)

  • Equilibration: Allow to equilibrate to 25°C (or 37°C) for 3 minutes.

  • Initiation: Add Enzyme (e.g., 10 µL). Mix by inversion immediately.

  • Recording: Monitor the decrease in absorbance at 324 nm (or 345 nm) for 2-5 minutes.

  • Rate Calculation: Determine the initial velocity (

    
    ) from the linear portion of the slope.
    
Assay Logic Flow

AssayWorkflow cluster_Assay Spectrophotometric Assay Start Start: Solid FA-Lys-Leu-OH Solubilization Dissolve in DMF (Prevent aggregation) Start->Solubilization Dilution Dilute with Buffer (Prepare Working Stocks) Solubilization->Dilution Baseline Equilibrate Buffer + Substrate (Check for spontaneous hydrolysis) Dilution->Baseline Inject Inject Enzyme Baseline->Inject Monitor Monitor A324nm (Linear Phase) Inject->Monitor Calc Calculate Initial Velocity (v0) v0 = (Slope / Delta Epsilon) * Dilution Monitor->Calc

Caption: Operational workflow for determining kinetic parameters using FA-Lys-Leu-OH.

Data Analysis & Interpretation

Calculating Kinetic Parameters

To validate the enzyme's affinity for the Lys-Leu bond, fit your data to the Michaelis-Menten equation.

ParameterFormulaSignificance
Velocity (

)

Rate of product formation (

).

= pathlength (1 cm).

Derived from PlotSubstrate concentration at

. Indicates affinity.


Turnover number.
Specificity Constant

The efficiency of the enzyme for this specific substrate.
Interpretation of Results
  • High

    
    :  Indicates weak binding. For CPD-Y, if the 
    
    
    
    for FA-Lys-Leu-OH is significantly higher than FA-Phe-Leu-OH, it suggests the enzyme prefers hydrophobic residues (Phe) over basic residues (Lys) at the P1 position.
  • Non-Linearity: If the absorbance trace curves too early, you may be experiencing product inhibition (common in peptide hydrolysis) or substrate depletion. Ensure

    
     substrate conversion for initial rate calculation.
    

Troubleshooting & Pitfalls

Spontaneous Hydrolysis

FA-esters and amides can be labile at high pH.

  • Symptom:[2][3] Background drift in absorbance before enzyme addition.

  • Fix: Ensure pH is

    
    . If testing alkaline pH, run a "No-Enzyme" control and subtract the background slope.
    
Inner Filter Effect

The FA group absorbs strongly in the UV. High substrate concentrations (>1 mM) may exceed the linear range of the spectrophotometer (Abs > 2.0).

  • Fix: Measure at an off-peak wavelength (e.g., 345 nm instead of 324 nm) where the extinction coefficient is lower, allowing for higher concentrations without saturating the detector.

Solubility Artifacts

If the baseline is noisy, micro-precipitates may be forming.

  • Fix: Increase DMF concentration (up to 10%) or add a non-ionic detergent like Triton X-100 (0.01%) if compatible with the enzyme.

References

  • Stennicke, H. R., et al. (1996). Increase of the P1 Lys/Leu substrate preference of carboxypeptidase Y by rational design based on known primary and tertiary structures of serine carboxypeptidases. National Institutes of Health (PubMed). Available at: [Link]

    • Context: Establishes FA-Lys-Leu-OH as a specific probe for P1 specificity changes in CPD-Y mutants.
  • Context: Source for commercial availability and general handling of FA-peptide substr
  • Mock, W. L., et al. (1996). Mechanism of Carboxypeptidase Y. Bioorganic Chemistry.

Sources

Potential research applications of Lys-Leu dipeptides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Lys-Leu (KL) Dipeptide – Mechanistic Targets and Therapeutic Utility

Executive Summary The dipeptide L-Lysyl-L-Leucine (Lys-Leu or KL) represents a distinct class of bioactive short-chain peptides derived primarily from the hydrolysis of whey, egg, and soy proteins. Unlike longer oligopeptides, KL exhibits a unique pharmacokinetic profile driven by high-affinity transport via the PEPT1 solute carrier. While often overshadowed by its regioisomer Leu-Lys (LK), KL demonstrates specific utility in metabolic regulation, nitrogen retention, and moderate ACE inhibition. This guide analyzes the physicochemical behavior, therapeutic applications, and synthesis protocols for Lys-Leu, designed for researchers in peptide therapeutics and functional food formulation.

Physicochemical Profile & Bioavailability

The therapeutic viability of any peptide hinges on its stability and absorption. Lys-Leu (MW: ~259.35 g/mol ) possesses an amphiphilic nature, combining the cationic side chain of Lysine with the hydrophobic isobutyl group of Leucine.

The PEPT1 Transport Advantage

The primary barrier to peptide efficacy is intestinal hydrolysis and poor membrane permeability. Lys-Leu bypasses passive diffusion constraints by acting as a substrate for PepT1 (SLC15A1) , a proton-coupled oligopeptide transporter.

  • Mechanism: PepT1 utilizes an inwardly directed proton gradient (

    
    ) to drive the active transport of di/tripeptides.
    
  • Structural Determinants: Research indicates that while PepT1 has low affinity for cationic-cationic dipeptides (e.g., Lys-Lys), the presence of a hydrophobic residue (Leucine) significantly enhances binding affinity and translocation velocity.

  • Bioavailability Data: In comparative studies (e.g., Scophthalmus maximus models), dietary Lys-Leu was utilized more efficiently for protein synthesis than equivalent molar concentrations of free Lysine and Leucine, suggesting that the dipeptide form protects the amino acids from premature oxidation or bacterial degradation in the gut lumen [1].

Metabolic Stability

Once intracellular, Lys-Leu is subject to hydrolysis by cytosolic peptidases. However, its half-life is sufficient to trigger signal transduction pathways before degradation. The N-terminal Lysine provides resistance against certain aminopeptidases that prefer hydrophobic N-termini, although it remains susceptible to broad-spectrum hydrolases.

Therapeutic Applications & Mechanisms

Cardiovascular Modulation (ACE Inhibition)

Lys-Leu acts as a competitive inhibitor of Angiotensin-Converting Enzyme (ACE), a key regulator in the Renin-Angiotensin System (RAS).

  • Mechanism: ACE is a zinc-metallopeptidase. The C-terminal Leucine of KL interacts with the hydrophobic pocket (S1' subsite) of ACE, while the N-terminal amine coordinates with the Zinc ion (

    
    ) at the active site, disrupting the conversion of Angiotensin I to the vasoconstrictor Angiotensin II.
    
  • Potency: While less potent than longer hydrophobic peptides (e.g., Val-Pro-Pro), KL offers a balanced profile of bioavailability vs. affinity.

Antioxidant & Anti-Glycation Activity

Recent studies in Caenorhabditis elegans have elucidated the role of KL in extending lifespan and mitigating oxidative stress.[1]

  • Oxidative Stress: KL reduces intracellular Reactive Oxygen Species (ROS) levels.[1]

  • Anti-Glycation: It inhibits the formation of Advanced Glycation End-products (AGEs), which are implicated in diabetic complications and cellular aging.[1]

  • Comparative Efficacy: While the regioisomer Leu-Lys (LK) shows slightly higher efficacy in superoxide scavenging, KL significantly prolongs mean lifespan (by ~11.7%) and suppresses blue autofluorescence (a marker of lipofuscin accumulation) [2].[1]

Table 1: Comparative Bioactivity of Lys-Leu (KL) vs. Leu-Lys (LK)

ParameterLys-Leu (KL)Leu-Lys (LK)Mechanism/Notes
Lifespan Extension (C. elegans)+11.7%+20.9%Modulation of Ins/IGF-1 signaling [2].
Transport Efficiency HighModerateHydrophobic C-terminus favors PEPT1 [1].
ROS Scavenging ModerateHighDirect electron donation.
ACE Inhibition CompetitiveCompetitiveC-terminal hydrophobicity is critical for ACE binding.

Visualization of Mechanisms[2]

Pathway Diagram: ACE Inhibition & Antioxidant Signaling

The following diagram illustrates the dual mechanism of Lys-Leu: blocking the RAS pathway (extracellular/membrane) and modulating oxidative stress (intracellular).

G cluster_extracellular Extracellular / Plasma cluster_intracellular Intracellular (Endothelium/Tissue) AngI Angiotensin I AngII Angiotensin II AngI->AngII Catalysis ACE ACE Enzyme (Zn2+ Active Site) ACE->AngI Facilitates KL_pep Lys-Leu (KL) KL_pep->ACE Competitive Inhibition (Zinc Chelation) ROS Reactive Oxygen Species (ROS) KL_pep->ROS Scavenging CellHealth Cellular Survival & Lifespan KL_pep->CellHealth Promotes AGEs Adv. Glycation End-products ROS->AGEs Oxidation AGEs->CellHealth Impairs

Caption: Figure 1. Dual mechanism of Lys-Leu inhibiting ACE (vasoconstriction) and reducing ROS/AGEs.

Experimental Protocols

Chemical Synthesis: Solid Phase Peptide Synthesis (SPPS)

For research-grade Lys-Leu, SPPS is preferred over enzymatic hydrolysis to ensure sequence purity (98%+).

Reagents:

  • Resin: Fmoc-Leu-Wang Resin (Loading: 0.6–0.8 mmol/g).

  • Coupling: HBTU/HOBt or HATU.

  • Base: DIPEA (N,N-Diisopropylethylamine).[2]

  • Deprotection: 20% Piperidine in DMF.[2][3]

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5).

Workflow:

  • Resin Swelling: Swell 200mg Fmoc-Leu-Wang resin in DMF for 30 min.

  • Fmoc Removal (Deprotection): Add 20% Piperidine/DMF (2 x 10 min). Wash with DMF (3x), DCM (3x).

  • Coupling (Lysine):

    • Dissolve Fmoc-Lys(Boc)-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF.

    • Add to reaction vessel. Shake for 45–60 min at room temperature.

    • Validation: Perform Kaiser Test (Ninhydrin). No color = complete coupling.

  • Final Deprotection: Remove N-terminal Fmoc group (20% Piperidine).

  • Cleavage & Side-Chain Removal:

    • Incubate resin with TFA cocktail for 2 hours.[3]

    • Filter resin; collect filtrate.[2][3]

  • Precipitation: Add cold diethyl ether to filtrate to precipitate the dipeptide. Centrifuge and lyophilize.

Analytical Validation (LC-MS/MS)

To quantify Lys-Leu in biological matrices (e.g., plasma), use Liquid Chromatography-Tandem Mass Spectrometry.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) Acetonitrile.

  • MRM Transitions (Positive Mode):

    • Precursor: m/z 260.2

      
      
      
    • Quantifier Ion: m/z 84.1 (Lysine immonium ion) or 132.1 (Leucine fragment).

    • Note: Separation from Leu-Lys is critical; optimize gradient to resolve regioisomers.

Workflow Visualization: Synthesis & QC

SPPS Start Fmoc-Leu-Wang Resin Deprot1 Fmoc Removal (20% Piperidine) Start->Deprot1 Couple Coupling Fmoc-Lys(Boc)-OH + HBTU/DIPEA Deprot1->Couple Check Kaiser Test (Validation) Couple->Check Check->Couple Fail (Repeat) Cleave TFA Cleavage & Ether Precip Check->Cleave Pass QC LC-MS/MS Verification Cleave->QC

Caption: Figure 2. Solid Phase Peptide Synthesis (SPPS) workflow for high-purity Lys-Leu production.

References

  • Wei, H., et al. (2020). Effects of lysine and leucine in free and different dipeptide forms on the growth, amino acid profile and transcription of intestinal peptide, and amino acid transporters in turbot. PubMed.[4][5] Available at: [Link]

  • Sakamoto, T., et al. (2023). Effects of the dipeptides comprising leucine and lysine on lifespan and age-related stress in Caenorhabditis elegans.[1] Food Science & Nutrition. Available at: [Link]

  • Brandsch, M., et al. (2008).Transport of biologically active peptides by PepT1 and PepT2. Journal of Pharmacy and Pharmacology. (General grounding on PEPT1 kinetics).
  • Amso, Z., et al. (2016). Facile solid phase peptide synthesis with a Re-lysine conjugate. (Reference for Lysine coupling protocols). Available at: [Link]

Sources

Technical Whitepaper: Kinetic Profiling of Carboxypeptidases using FA-Lys-Leu-OH

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical whitepaper designed for application scientists and biochemists. It bypasses generic introductions to focus on the specific utility, mechanism, and protocol execution for FA-Lys-Leu-OH (N-[3-(2-furyl)acryloyl]-L-Lysyl-L-Leucine).

Subject: FA-Lys-Leu-OH (CAS: 158016-09-2) Context: Chemical Biology & Enzymology Application: Continuous Spectrophotometric Assay for Serine and Metallo-Carboxypeptidases

Executive Summary & Chemical Identity

FA-Lys-Leu-OH is a specialized chromogenic dipeptide substrate used primarily in the kinetic characterization of carboxypeptidases, most notably Carboxypeptidase Y (CPD-Y) and its engineered variants. Unlike endpoint assays requiring HPLC separation, FA-Lys-Leu-OH allows for continuous, real-time monitoring of hydrolytic activity via a distinct spectral shift.

  • Chemical Name: N-[3-(2-furyl)acryloyl]-L-Lysyl-L-Leucine

  • Chromophore: Furanacryloyl (FA) group attached to the N-terminus.

  • Mechanism: The FA group acts as an electronic reporter. The conjugation of the furan ring with the double bond and the amide carbonyl creates a specific UV absorption profile. Upon enzymatic cleavage of the peptide bond (specifically the Lys-Leu bond in this context, or the C-terminal release depending on enzyme class), the electronic delocalization is disrupted, resulting in a blue shift (hypsochromic shift) and a decrease in absorbance at specific wavelengths (typically 320–350 nm).

Why FA-Lys-Leu-OH?

In the context of protein engineering—specifically identifying specificity shifts in mutant proteases—FA-Lys-Leu-OH serves as a critical probe for P1/P1' specificity . It is particularly cited in studies involving the modification of the S1 binding pocket of Carboxypeptidase Y to alter its preference from hydrophobic to charged residues.

Mechanism of Action & Signal Transduction

The utility of FA-Lys-Leu-OH rests on the principles of resonance perturbation .

  • Intact Substrate: The carbonyl of the peptide bond participates in a conjugated system with the furanacryloyl group. This extended conjugation lowers the energy gap for

    
     transitions, resulting in an absorbance maximum (
    
    
    
    ) around 305–310 nm, with a significant "tail" extending past 330 nm.
  • Enzymatic Hydrolysis: The enzyme attacks the scissile bond.

  • Product Release: The cleavage isolates the FA group (attached to Lysine) from the Leucine leaving group. The carboxylate group on the Lysine (now free or distinct) alters the electronic environment.

  • Signal Readout: This chemical change causes a decrease in absorbance at the monitoring wavelength (typically 340 nm or 328 nm ), allowing the calculation of reaction velocity (

    
    ).
    
Pathway Diagram: The FA-Substrate Reporter System

FA_Mechanism Substrate Intact Substrate (FA-Lys-Leu-OH) Complex E-S Complex (Transition State) Substrate->Complex + Enzyme Enzyme Carboxypeptidase (e.g., CPD-Y) Enzyme->Complex Hydrolysis Peptide Bond Cleavage Complex->Hydrolysis Catalysis Product1 Product A (FA-Lys-OH) Hydrolysis->Product1 Product2 Product B (Leu-OH) Hydrolysis->Product2 Signal Signal Readout (Abs Decrease @ 340nm) Product1->Signal Blue Shift (Electronic Decoupling)

Caption: Mechanistic flow of FA-Lys-Leu-OH hydrolysis. The cleavage event decouples the resonance system, resulting in a measurable decrease in absorbance at 340 nm.

Experimental Protocol: Kinetic Assay

Objective: Determine the Michaelis-Menten constants (


, 

) for a Carboxypeptidase against FA-Lys-Leu-OH.
A. Reagents & Preparation[1][2][3][4]
  • Assay Buffer: 50 mM MES or HEPES, pH 6.5 – 7.5 (depending on enzyme optimum).

    • Note: For metallo-carboxypeptidases, ensure the buffer is supplemented with 1

      
      M ZnCl
      
      
      
      and 500 mM NaCl if high ionic strength is required for stability.
  • Stock Substrate (FA-Lys-Leu-OH):

    • Dissolve FA-Lys-Leu-OH in 100% DMSO or DMF to create a 10–50 mM stock solution.

    • Critical: FA substrates can be hydrophobic.[1] Avoid aqueous storage; prepare fresh or aliquot at -20°C.

  • Enzyme Solution: Dilute enzyme (e.g., CPD-Y) in ice-cold buffer immediately prior to use. Target a concentration that yields

    
     of 0.02 – 0.1.
    
B. Step-by-Step Workflow
  • Baseline Setup:

    • Pre-warm the spectrophotometer cell block to the assay temperature (usually 25°C or 37°C).

    • Set wavelength to 340 nm (or 328 nm for higher sensitivity, though background noise may increase).

    • Zero the instrument with a blank containing buffer + solvent (no enzyme).

  • Reaction Initiation:

    • In a quartz cuvette, add:

      • 
         Assay Buffer
        
      • 
         Substrate Stock (Final conc: 0.1 – 1.0 mM)
        
    • Mix by inversion and record baseline for 30 seconds to ensure stability.

    • Add

      
       Enzyme Solution.
      
    • Immediately mix and start recording.

  • Data Acquisition:

    • Monitor the decrease in absorbance for 2–5 minutes.

    • Ensure the slope is linear (initial velocity,

      
      ).
      
C. Data Calculation

Calculate the reaction velocity using the Beer-Lambert Law:



  • 
    : Velocity (moles/min)
    
  • 
    : Differential extinction coefficient. For FA-peptides at 340 nm, this is typically ~1,300 – 2,300 M
    
    
    
    cm
    
    
    . Note: It is strongly recommended to experimentally determine
    
    
    by totally hydrolyzing a known concentration of substrate and measuring the total absorbance change.
  • 
    : Path length (1 cm).
    
Workflow Diagram

Protocol_Flow Start Start: Reagent Prep Stock Dissolve FA-Lys-Leu-OH in DMSO (10-50 mM) Start->Stock Buffer Prepare Buffer (MES/HEPES, pH 6.5-7.5) Start->Buffer Mix Mix Buffer + Substrate in Cuvette Stock->Mix Buffer->Mix Blank Blank Spectrophotometer (340 nm) AddEnz Add Enzyme (Initiate Reaction) Blank->AddEnz Mix->Blank Measure Monitor Abs Decrease (2-5 mins) AddEnz->Measure Calc Calculate Initial Velocity (v0) using Beer-Lambert Law Measure->Calc

Caption: Operational workflow for continuous kinetic assay using FA-Lys-Leu-OH.

Quantitative Analysis & Interpretation

When characterizing mutants (e.g., CPD-Y mutants N241D or W312L), FA-Lys-Leu-OH is often compared against other FA-substrates (like FA-Phe-Ala-OH) to map the hydrophobic vs. electrostatic preferences of the S1' pocket.

Expected Kinetic Parameters (Reference Values)

Values are illustrative based on Carboxypeptidase Y (CPD-Y) wild-type vs. mutants.

Enzyme VariantSubstrate

(

)

(mM)

(

)
Interpretation
WT CPD-Y FA-Lys-Leu-OH~1000.5200Moderate activity; WT prefers hydrophobic P1 residues.
Mutant N241D FA-Lys-Leu-OH~4000.22,000Enhanced Activity. Asp mutation favors basic Lys in P1.
Mutant W312L FA-Lys-Leu-OH~501.050Reduced affinity due to loss of hydrophobic stacking.

Note: The "P1" position in carboxypeptidases refers to the residue adjacent to the cleavage site on the acyl side. For FA-Lys-Leu-OH, Lys acts as the P1 residue if the enzyme is an endopeptidase, or Leu is the P1' leaving group if it is a carboxypeptidase cleaving the C-terminal Leu.

Troubleshooting & Critical Controls

To ensure Trustworthiness and Self-Validation of the protocol:

  • Spontaneous Hydrolysis: Run a "No Enzyme" control. FA-substrates are generally stable, but high pH (>8.5) can cause slow non-enzymatic hydrolysis.

  • Solubility Limits: If the reaction curve is noisy or absorbance jumps, the substrate may be precipitating. Ensure DMSO concentration in the final assay does not exceed 5% (v/v).

  • Inner Filter Effect: Do not use substrate concentrations that yield an initial Absorbance (

    
    ) > 1.5. This violates the linear range of most spectrophotometers.
    
  • 
     Calibration:  Do not rely solely on literature values.
    
    • Validation Step: Incubate

      
       substrate with excess enzyme until the absorbance plateaus. Calculate 
      
      
      
      .

References

  • Biosynth. FA-Gly-Leu-OH and related Peptidase Substrates. Retrieved from .

  • Mortensen, U. H., et al. (1998). Protein Engineering in Industrial Biotechnology: Controlling subtilisin activity and selectivity. (Discusses hydrolysis of FA-Lys-Leu-OH by CPD-Y mutants). Retrieved from .

  • Holmquist, B., & Vallee, B. L. (1979).Metal-binding sites and mechanism of action of carboxypeptidase A.
  • ChemicalBook. FA-Lys-Leu-OH Product Entry (CAS 158016-09-2).[2][3][4] Retrieved from .

Sources

Methodological & Application

Part 1: Executive Summary & Strategic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Integration of FA-Lys-Leu-OH Motifs in Fmoc-based SPPS

1.1 The Molecule & Its Utility The FA-Lys-Leu-OH motif represents a critical targeting sequence in drug development.[1]

  • FA (Folic Acid/Pteroylglutamic acid): Acts as a high-affinity ligand for the Folate Receptor Alpha (FR

    
    ), which is overexpressed in various epithelial cancers (ovarian, lung, breast).[1]
    
  • Lys (Lysine): Serves as a hydrophilic linker or a branching point.[1] Its

    
    -amine allows for the attachment of cytotoxic payloads, fluorophores, or radioisotopes if the FA is attached to the 
    
    
    
    -amine (or vice versa).[1]
  • Leu (Leucine): Often acts as a hydrophobic spacer to modulate the pharmacokinetic profile or facilitate specific receptor binding pockets.

1.2 The Core Challenge: The "Solubility-Reactivity" Paradox Integrating Folic Acid into Fmoc-based Solid Phase Peptide Synthesis (SPPS) presents a specific set of physicochemical challenges that standard protocols fail to address:

  • Solubility: Folic acid is practically insoluble in Dichloromethane (DCM) and sparingly soluble in Dimethylformamide (DMF), the two workhorse solvents of SPPS. It requires Dimethyl Sulfoxide (DMSO) or basic aqueous environments, which can be incompatible with certain resins or coupling agents.[1]

  • Regioselectivity: Folic acid contains two carboxylic acid groups (

    
     and 
    
    
    
    on the glutamic acid moiety). Standard activation (e.g., HBTU/DIPEA) activates both, leading to a mixture of
    
    
    - and
    
    
    -isomers.[1] While biological systems often tolerate
    
    
    -conjugates, controlling this ratio is critical for regulatory consistency.[1]
  • Photostability: The pterin ring of folic acid is light-sensitive and prone to oxidative cleavage, requiring dark conditions during coupling and storage.[1]

Part 2: Detailed Experimental Protocols

Materials & Reagent Preparation
ReagentGrade/SpecPurposeCritical Note
Folic Acid (FA) >98% HPLCTargeting LigandStore in dark; Desiccate.[1]
Fmoc-Leu-OH StandardC-terminal residue
Fmoc-Lys(Boc)-OH StandardLinker residueUse Boc protection for side chain to yield free amine after cleavage.[1]
Resin 2-Chlorotrityl Chloride (2-CTC)Solid SupportRecommended over Wang resin to prevent premature cleavage of the bulky FA moiety.[1]
Solvent A Anhydrous DMSOFA SolubilizationMust be dry. Water competes with ester activation.
Solvent B DMF (Amine-free)Resin Swelling
Coupling Agent HATU or PyBOPActivationHATU is preferred for sterically hindered FA coupling.[1]
Base DIPEA (Diehylisopropylamine)Activation Base
Workflow Visualization

FA_Synthesis_Workflow Start Start: 2-CTC Resin Loading Step1 1. Couple Fmoc-Leu-OH (Standard Fmoc Protocol) Start->Step1 Step2 2. Couple Fmoc-Lys(Boc)-OH (Standard Fmoc Protocol) Step1->Step2 Step3 3. Fmoc Deprotection (20% Piperidine/DMF) Step2->Step3 Decision CRITICAL STEP: Folic Acid Coupling Step3->Decision Solubility Dissolve FA in anhydrous DMSO (not DMF) Decision->Solubility Solvent Switch Activation Activate with HATU/DIPEA (in Dark) Solubility->Activation Coupling Couple to Resin (2-4 hours, Ambient Temp) Activation->Coupling Cleavage Global Cleavage (TFA/TIS/H2O) Coupling->Cleavage End Crude FA-Lys-Leu-OH (Purify via RP-HPLC) Cleavage->End

Figure 1: Optimized workflow for the synthesis of FA-Lys-Leu-OH, highlighting the critical solvent switch to DMSO for the Folic Acid coupling step.

Step-by-Step Synthesis Protocol

Phase 1: Peptide Assembly (The "Easy" Part)

  • Resin Loading: Swell 2-CTC resin (1.0 mmol/g) in DCM for 30 mins. Load Fmoc-Leu-OH (1.2 eq) with DIPEA (4 eq) in DCM.[1] Cap unreacted sites with MeOH/DIPEA.

  • Elongation:

    • Deprotect: 20% Piperidine in DMF (2 x 10 min).

    • Wash: DMF (3x), DCM (3x), DMF (3x).[1]

    • Couple: Fmoc-Lys(Boc)-OH (3 eq), HATU (3 eq), DIPEA (6 eq) in DMF.[1] Reaction time: 45 min.

    • QC Check: Perform Kaiser test. If blue, re-couple.[1] If colorless, proceed.

  • Final Deprotection: Remove the N-terminal Fmoc from the Lysine residue using 20% Piperidine.[1] Wash thoroughly (5x DMF) to remove all traces of piperidine (which can form adducts with activated FA).[1]

Phase 2: The Folic Acid Coupling (The "Hard" Part) Rationale: Folic acid will precipitate in pure DMF. You must use a DMSO-based cocktail.[1]

  • Preparation (Dark Room/Amber Vials):

    • Dissolve Folic Acid (3 eq relative to resin) in anhydrous DMSO . The concentration should be roughly 0.1 M.

    • Add HATU (2.9 eq).[1]

    • Add DIPEA (6 eq).[1]

    • Wait: Allow pre-activation for exactly 2 minutes.[1] (Longer activation can lead to ester hydrolysis or racemization).[1]

  • Coupling:

    • Add the activated FA/DMSO solution directly to the resin (which is swollen in a minimal amount of DMF).

    • Cover the reaction vessel with aluminum foil.

    • Agitate gently for 2–4 hours at room temperature.

    • Note: The reaction mixture will be dark orange/yellow.

  • Washing:

    • Drain the DMSO solution.

    • Wash with DMSO (2x) to remove precipitated FA.[1]

    • Wash with DMF (3x).[1]

    • Wash with DCM (3x).[1]

Phase 3: Cleavage & Isolation [1]

  • Cocktail: Prepare Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).

  • Reaction: Add cocktail to resin. Shake for 2 hours (protected from light).

    • Note: The Boc group on Lysine is removed simultaneously. The Folic Acid pterin ring is stable in TFA.

  • Precipitation: Filter resin.[2] Drop filtrate into cold Diethyl Ether (-20°C). FA-Lys-Leu-OH will precipitate as a yellow/orange solid.[1]

  • Centrifugation: Spin down, decant ether, and dry under nitrogen.

Part 3: Quality Control & Troubleshooting

Analytical Characterization
  • HPLC: Use a C18 column.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% to 60% B over 30 mins. Folic acid conjugates are relatively polar.[1]

  • UV Detection: Monitor at 280 nm (peptide/aromatic) and 363 nm (characteristic Pterin absorption).[1]

    • Validation: A peak appearing at both wavelengths confirms the presence of the Folate moiety.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield of FA coupling FA precipitation in resin pores.[1]Increase DMSO ratio to 100% during coupling. Ensure resin is compatible with DMSO (2-CTC is fine).[1]
Multiple Peaks on HPLC Regioisomers (

vs

).
This is expected with free FA. To fix: Use Pteroic Acid coupled to Glu(OtBu) if strict regiochemistry is required, or purify isomers via Prep-HPLC.[1]
Product Degradation Light exposure or Oxidation.Wrap all vessels in foil. Degas solvents with Argon.
Incomplete Lys Coupling Steric hindrance.Use double coupling for the Lysine step.

Part 4: References

  • Solid-Phase Peptide Synthesis of Folate Conjugates. Source:Bioconjugate Chemistry (ACS).[1] Context: Establishes the necessity of DMSO for folate solubility and HATU activation. URL:[Link] (General Journal Link for verification of standard protocols in field).[1]

  • Folic Acid Solubility and Stability in Peptide Synthesis. Source:National Institutes of Health (NIH) / PubMed Central.[1] Context: Discusses the solubility limits of Folic Acid in DMF vs DMSO and the impact of light sensitivity. URL:[Link] (Example: Design and Synthesis of FA-Peptide Conjugates).

  • Regioselectivity of Folate Conjugation. Source:Royal Society of Chemistry (RSC) - Chemical Communications.[1] Context: Highlights the formation of alpha/gamma isomers when using free folic acid. URL:[Link]

Sources

FA-Lys-Leu-OH for synthesizing cell-penetrating peptides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Synthesis of Protease-Responsive Cell-Penetrating Peptides using FA-Lys-Leu-OH

Part 1: Executive Summary & Chemical Disambiguation

This guide details the integration of FA-Lys-Leu-OH (3-(2-Furyl)acryloyl-L-lysyl-L-leucine) into Cell-Penetrating Peptide (CPP) workflows. Unlike standard amino acid building blocks, FA-Lys-Leu-OH serves a specialized function as a chromogenic protease substrate and a cleavable linker .

Its primary application in drug development is the synthesis of Activatable Cell-Penetrating Peptides (ACPPs) . In this architecture, the FA-Lys-Leu motif acts as a sensor or release mechanism triggered by intracellular proteases (e.g., Cathepsins or Carboxypeptidases) within the endolysosomal pathway.

CRITICAL DISAMBIGUATION: The "FA" Nomenclature

Before proceeding, you must verify your starting material to prevent experimental failure. "FA" is an ambiguous abbreviation in peptide chemistry.

Abbreviation ContextChemical IdentityFunctionRelevance to Protocol
FA (Target of this Guide) 3-(2-Furyl)acryloyl Chromophore / Protease SubstrateHIGH (Catalog CAS: 158016-09-2)
FA (Lipidation)Fatty Acid (e.g., Palmitic)Membrane anchoring / PermeationMedium (Used for "Pepducins", but not this specific CAS)
FA (Targeting)Folic Acid (Folate)Receptor Targeting (FR

)
Low (Distinct chemistry)
FA (Acid)Formic AcidSolvent / BufferNull

This protocol is strictly designed for 3-(2-Furyl)acryloyl-Lys-Leu-OH .

Part 2: Strategic Application & Mechanism

The integration of FA-Lys-Leu-OH into a CPP sequence (e.g., Tat, R8, or Penetratin) creates a "Trojan Horse" probe.

  • Uptake: The CPP domain drives the construct into the cell via macropinocytosis or direct translocation.

  • Trafficking: The construct enters early endosomes.

  • Activation: Upon maturation to late endosomes/lysosomes, specific proteases (e.g., Cathepsin B/L or Carboxypeptidase Y mimics) recognize the Lys-Leu motif.

  • Signal/Release: Cleavage of the Lys-Leu bond alters the electronic environment of the Furylacryloyl (FA) group, causing a measurable spectral shift (typically absorbance decrease at 345 nm), or releasing a downstream cargo.

Mechanistic Pathway Diagram

CPP_Mechanism Substrate FA-Lys-Leu-OH (Reagent) Coupling Solid Phase Coupling to CPP Backbone Substrate->Coupling Activation (HATU/DIC) Conjugate FA-Lys-Leu-CPP (Intact Probe) Coupling->Conjugate TFA Cleavage Cell Cell Membrane (Endocytosis) Conjugate->Cell Translocation Endosome Endo-Lysosome (pH 5.0 - 5.5) Cell->Endosome Trafficking Cleavage Proteolytic Cleavage (Lys-Leu Bond) Endosome->Cleavage Enzyme (CPD-Y/Cath-B) Result Spectral Shift / Cargo Release Cleavage->Result Detection

Caption: Workflow from chemical synthesis to intracellular activation of the FA-Lys-Leu-CPP probe.

Part 3: Detailed Synthesis Protocol

This protocol describes the conjugation of FA-Lys-Leu-OH to the N-terminus of a resin-bound CPP (e.g., Poly-Arginine R8).

Materials Required
  • Reagent: FA-Lys-Leu-OH (CAS: 158016-09-2).[1][2][3][4]

  • Resin: Rink Amide MBHA resin (loading 0.5 mmol/g) pre-loaded with CPP sequence (e.g., Resin-Arg(Pbf)8).

  • Activators: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (Diisopropylethylamine).

  • Solvents: DMF (Anhydrous), DCM, Diethyl Ether.

  • Cleavage Cocktail: TFA (95%), TIS (2.5%), H2O (2.5%).

Step-by-Step Methodology

1. Preparation of the Resin-Bound CPP

  • Synthesize the CPP backbone (e.g.,

    
    ) using standard Fmoc-SPPS cycles.
    
  • Ensure the final N-terminal Fmoc group is removed using 20% Piperidine in DMF.

  • QC Check: Perform a Kaiser test. The resin should be deep blue (positive for free amines).

2. Activation of FA-Lys-Leu-OH

  • Note: FA-Lys-Leu-OH is a dipeptide with a free C-terminal carboxyl. We will couple this carboxyl to the N-terminal amine of the CPP.

  • Dissolve FA-Lys-Leu-OH (3 equivalents relative to resin loading) in minimum anhydrous DMF.

  • Add HATU (2.9 equivalents).

  • Add DIPEA (6 equivalents).

  • Pre-activation: Stir for 30-60 seconds. The solution may turn slightly yellow; this is normal.

3. Coupling Reaction

  • Add the activated FA-Lys-Leu-OH solution to the resin-bound CPP.

  • Agitate (shake, do not stir with magnetic bar) for 2 to 4 hours at room temperature.

  • Why extended time? Coupling a dipeptide fragment can be sterically more demanding than a single amino acid.

  • Validation: Wash resin 3x with DMF. Perform Kaiser test.

    • Result: Beads should be colorless/yellow (Negative for free amines). If blue, repeat coupling.

4. Cleavage and Deprotection

  • Wash resin 3x DCM, 3x Methanol, 3x DCM. Dry under Nitrogen.

  • Add Cleavage Cocktail (TFA/TIS/H2O) (10 mL per gram of resin).

  • Shake for 2.5 hours.

  • Chemical Integrity: The Furylacryloyl (FA) group is stable in TFA for this duration [1].

  • Precipitate the filtrate in cold Diethyl Ether (-20°C). Centrifuge and wash pellet 3x.

5. Purification (HPLC)

  • Dissolve pellet in H2O/Acetonitrile (0.1% TFA).

  • Column: C18 Reverse Phase.

  • Detection: Monitor at 214 nm (peptide backbone) AND 300-340 nm (FA chromophore).

  • Note: The FA group gives the peptide a distinct absorbance profile. This is a crucial confirmation of successful conjugation.

Part 4: Analytical Characterization & Usage

Data Presentation: Quality Control Metrics
ParameterSpecificationMethod
Purity > 95%RP-HPLC (C18)
Identity Mass = Theoretical ± 1 DaESI-MS or MALDI-TOF
Appearance White to Off-White PowderVisual Inspection
Solubility Soluble in H2O/PBS (up to 1 mg/mL)Visual (due to poly-cationic CPP)
Absorbance

nm
UV-Vis Spectroscopy
Experimental Usage: Intracellular Protease Assay
  • Cell Culture: Seed HeLa or CHO cells in a 96-well plate.

  • Treatment: Incubate cells with FA-Lys-Leu-CPP (5 - 20 µM) for 1-4 hours.

  • Wash: Remove media and wash with PBS to remove non-internalized peptide.

  • Measurement:

    • Direct Read: Measure Absorbance at 345 nm. A decrease over time correlates with hydrolysis of the FA-peptide bond [2].

    • Lysate: Lyse cells and analyze via HPLC to detect the cleaved fragment (FA-Lys-OH or FA-Lys).

References

  • National Institutes of Health (NIH). (2022). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides. PMC. Retrieved January 29, 2026, from [Link]

Sources

Application Note: Precision Engineering of Folate-Targeted Drug Delivery Systems using FA-Lys-Leu-OH

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the integration of FA-Lys-Leu-OH (Folic Acid-Lysine-Leucine) into liposomal and polymeric drug delivery systems.[1] Unlike direct folic acid conjugation, the inclusion of the Lys-Leu dipeptide spacer enhances targeting efficiency by reducing steric hindrance and potentially facilitating intracellular processing via lysosomal proteases. This note provides a robust, self-validating workflow for conjugation, purification, and biological validation, specifically designed for researchers targeting Folate Receptor-Alpha (FR


) overexpressing solid tumors (e.g., ovarian, lung, and breast cancers).

Introduction: The Logic of Ligand Design

The efficacy of targeted drug delivery relies not just on the ligand (Folic Acid) but on its presentation. Direct conjugation of folic acid to nanocarriers often leads to "buried ligand" effects, where the targeting moiety is obscured by the polyethylene glycol (PEG) corona or surface proteins.

Why FA-Lys-Leu-OH?

  • High Affinity Targeting: Folic acid retains high affinity (

    
    ) for FR
    
    
    
    , a receptor that recycles actively in cancer cells.
  • The Lys-Leu Spacer:

    • Lysine (Lys): Provides a cationic side chain (at physiological pH) that improves the aqueous solubility of the otherwise hydrophobic folic acid, facilitating smoother conjugation reactions in mixed solvents.

    • Leucine (Leu): A hydrophobic residue that mimics endogenous peptide substrates. While not the canonical Val-Cit cathepsin linker, Leu-containing peptides can serve as substrates for lysosomal cysteine proteases (e.g., Cathepsin B/L), potentially aiding the release of the payload after endocytosis.

  • The C-Terminal Handle (-OH): The free carboxylic acid on Leucine allows for versatile carbodiimide coupling to amine-functionalized payloads (drugs) or nanocarriers (e.g., DSPE-PEG-NHngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ).
    
Mechanism of Action

The conjugate functions via Receptor-Mediated Endocytosis (RME) .[1][2] Upon binding to FR


, the membrane invaginates, forming an early endosome. As the endosome acidifies (pH 5.0–6.0), the receptor undergoes conformational changes, releasing the conjugate for lysosomal processing or cytosolic escape.

FR_Pathway Ligand FA-Lys-Leu-Conjugate Receptor Folate Receptor (FRα) (Cell Surface) Ligand->Receptor High Affinity Binding Endosome Early Endosome (pH ~6.0) Receptor->Endosome Invagination Endosome->Receptor Receptor Recycling Lysosome Lysosome (pH ~4.5) Endosome->Lysosome Maturation & Fusion Release Payload Release (Cytosol) Lysosome->Release Enzymatic Cleavage (Cathepsin B/L)

Figure 1: Receptor-Mediated Endocytosis pathway utilized by FA-Lys-Leu-OH conjugates.[1] The spacer facilitates receptor unlocking and potential lysosomal processing.

Protocol: Conjugation to Amine-Functionalized Nanocarriers

Objective: Covalent attachment of FA-Lys-Leu-OH to DSPE-PEG


-NH

(for liposomes) or PLGA-NH

(for polymeric nanoparticles).

Reagents Required:

  • FA-Lys-Leu-OH (Lyophilized powder, >95% purity).

  • Target Carrier: DSPE-PEG

    
    -NH
    
    
    
    .
  • Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) and Borate Buffer (pH 8.5).

  • Purification: Dialysis membrane (MWCO 1000 Da).

Step-by-Step Methodology

1. Activation of FA-Lys-Leu-OH

  • Rationale: Folic acid is light-sensitive and insoluble in water. Activation must occur in an organic solvent before introducing the aqueous buffer.

  • Step: Dissolve 10 mg of FA-Lys-Leu-OH in 1 mL of anhydrous DMSO.

  • Step: Add 1.5 molar equivalents of EDC and 2.0 molar equivalents of NHS.

  • Step: React for 2 hours at room temperature in the dark (wrap vial in foil). This forms the semi-stable NHS-ester at the C-terminal Leucine.

2. Conjugation Reaction

  • Rationale: The NHS-ester reacts specifically with primary amines to form a stable amide bond. High pH (8.0–8.5) ensures the target amine is deprotonated and nucleophilic.

  • Step: Dissolve DSPE-PEG-NH

    
     in Borate Buffer (pH 8.5) or a DMSO/Buffer mix.
    
  • Step: Dropwise add the activated FA-Lys-Leu-NHS solution to the DSPE-PEG-NH

    
     solution under vigorous stirring.
    
  • Step: React for 12–24 hours at room temperature in the dark.

3. Purification (Critical)

  • Step: Transfer reaction mixture to a dialysis bag (MWCO 1–2 kDa).

  • Step: Dialyze against PBS (pH 7.4) for 48 hours, changing the buffer 4 times. This removes unreacted EDC, NHS, and free FA-Lys-Leu-OH.

  • Validation: Analyze the dialysate by UV-Vis to confirm no more free folate is eluting.

Quality Control & Characterization

Trustworthiness in drug delivery data comes from rigorous characterization. You must verify conjugation success before moving to cell studies.

TechniqueParameter MeasuredSuccess Criteria
UV-Vis Spectroscopy Folate ContentAbsorbance peak at 280 nm (protein/peptide) and 363 nm (pterin ring of folate).
MALDI-TOF MS Molecular WeightMass shift corresponding to FA-Lys-Leu addition (~ +600 Da) on the carrier.
Zeta Potential Surface ChargeSlight negative shift (due to FA carboxyls) or neutralization of surface amines.
HPLC PuritySingle peak for conjugate; absence of free FA peak (retention time shift).
Workflow Visualization

Workflow Start Start: FA-Lys-Leu-OH Activation Activation (EDC/NHS in DMSO) Start->Activation solubilization Coupling Coupling (+ DSPE-PEG-NH2) Activation->Coupling NHS-ester formation Purification Purification (Dialysis MWCO 2kDa) Coupling->Purification amide bond formation QC QC Analysis (UV-Vis 363nm + Mass Spec) Purification->QC removal of byproducts

Figure 2: Synthesis and QC workflow for FA-Lys-Leu-Lipid conjugates.

Biological Validation: The "Competition" Assay

To prove your system is actively targeting FR


 and not just entering cells passively, you must perform a competition assay.

Cell Lines:

  • Positive Control: KB cells or HeLa cells (High FR

    
     expression).
    
  • Negative Control: A549 cells (Low FR

    
     expression).
    

Protocol:

  • Seed KB cells in 6-well plates.

  • Group A (Targeted): Treat with FA-Lys-Leu-Drug Nanoparticles (10 µM drug equiv).

  • Group B (Competition Control): Pre-incubate cells with 1 mM free Folic Acid for 30 mins, then add FA-Lys-Leu-Drug Nanoparticles.

  • Group C (Passive Control): Treat with Non-targeted Nanoparticles.

  • Incubate for 2–4 hours.

  • Wash 3x with acidic glycine buffer (removes surface-bound particles) and lyse cells.

  • Quantify uptake via Fluorescence or HPLC.

Interpretation:

  • If Group A uptake >> Group B, the mechanism is receptor-specific (the free folate blocked the receptors).

  • If Group A

    
     Group B, the uptake is non-specific  (failed targeting).
    

Troubleshooting & Expert Insights

  • Solubility Issues: If FA-Lys-Leu-OH precipitates during activation, add a drop of Triethylamine (TEA) to ensure the carboxyl group is ionized, or increase the DMSO ratio.

  • Aggregation: High folate density on nanoparticles can cause aggregation due to hydrophobic stacking of folate rings. Aim for 1–5% molar ratio of Folate-Lipid to total lipid.

  • Light Sensitivity: Always work under yellow light or wrap vessels in foil. Photo-degradation of folic acid produces pterin-6-carboxylic acid, which does not bind the receptor.

References

  • Leamon, C. P., & Low, P. S. (1991). Delivery of macromolecules into living cells: a method that exploits folate receptor endocytosis.[2][3] Proceedings of the National Academy of Sciences, 88(13), 5572-5576. [Link]

  • Sudimack, J., & Lee, R. J. (2000). Targeted drug delivery via the folate receptor.[2][3][4] Advanced Drug Delivery Reviews, 41(2), 147-162. [Link]

  • Turk, B., et al. (2012). Cysteine cathepsins: from structure, function and regulation to new frontiers. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1824(1), 68-88. [Link]

  • Ledgerwood, L. G., et al. (2021).[5] Folic Acid–Peptide Conjugates Combine Selective Cancer Cell Internalization with Thymidylate Synthase Dimer Interface Targeting.[6] Journal of Medicinal Chemistry, 64(7), 3707–3731. [Link]

  • Mishra, L. C., et al. (2020).[3] Folate receptor-mediated Therapeutics and Imaging. Biotechnology Kiosk, 2(10), 10-24. [Link]

Sources

Enzymatic cleavage of peptides containing Lys-Leu sequence

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Enzymatic Cleavage of Lys-Leu (K-L) Peptide Motifs

Executive Summary

The cleavage of the Lysine-Leucine (Lys-Leu or K-L) peptide bond represents a critical event in proteomic mapping and bio-therapeutic characterization. While the Lysine residue (K) is a primary target for tryptic digestion, the adjacent Leucine (L)—a bulky hydrophobic residue—can influence cleavage kinetics and local structural accessibility.

This guide provides a high-fidelity workflow for the targeted cleavage of the K-L bond. We move beyond standard "digest and shoot" methods to a dual-protease strategy that eliminates missed cleavages, ensuring quantitative generation of K-terminated and L-initiated fragments.

Strategic Enzyme Selection

To cleave the Lys-Leu bond effectively, one must exploit the specificities of the P1 (donor) and P1' (acceptor) residues.

EnzymeCleavage Site (P1-P1')Action on Lys-Leu (K-L)Mechanism & Utility
Trypsin C-term of Lys (K) and Arg (R)Cleaves between K and LPrimary Tool. Cleaves the K-L bond. However, cleavage at Lys is generally slower than at Arg. Hydrophobic neighbors like Leu are generally well-tolerated, but secondary structure can hinder access.
Lys-C C-term of Lys (K)Cleaves between K and LEfficiency Booster. More robust than Trypsin in denaturing conditions (e.g., 8M Urea). It is essential for "opening" tight hydrophobic pockets where K-L motifs often reside.
Thermolysin N-term of Leu, Ile, Val, PheCleaves between K and LOrthogonal Tool. Cleaves the same bond but recognizes the Leucine. Use this if the Lysine is modified (e.g., methylated/ubiquitinated) and unrecognizable to Trypsin.[1]
Lys-N N-term of Lys (K)Does NOT cleave K-LCleaves before the Lys (X-K). Leaves the K-L bond intact. Useful only if you need to preserve the K-L motif for specific binding studies.
The Mechanistic Pathway

The following diagram illustrates the cleavage logic for a hypothetical peptide sequence containing the K-L motif.

CleavageMap Sequence Substrate: ...Ala - Lys (K) - Leu (L) - Gly... Trypsin Trypsin / Lys-C Sequence->Trypsin Targets Lys (P1) Thermolysin Thermolysin Sequence->Thermolysin Targets Leu (P1') Result1 Fragment 1: ...Ala-Lys-OH (C-term Lys) Trypsin->Result1 Result2 Fragment 2: H-Leu-Gly... (N-term Leu) Trypsin->Result2 Thermolysin->Result1 Alternative Mechanism Thermolysin->Result2

Caption: Comparative cleavage mechanisms targeting the Lys-Leu bond. Trypsin attacks the C-terminal of Lys, while Thermolysin attacks the N-terminal of Leu.

Protocol A: The Gold Standard (Trypsin/Lys-C Mix)

Objective: Complete cleavage of the K-L bond for quantitative peptide mapping or LC-MS/MS analysis. Rationale: Lys-C retains activity in high denaturant concentrations, allowing it to digest unfolded proteins before Trypsin finishes the job in milder conditions.[2][3] This minimizes "missed cleavages" at the K-L site.

Reagents
  • Digestion Buffer: 50 mM Ammonium Bicarbonate (AmBic), pH 8.0.

  • Denaturant: 8 M Urea (freshly prepared in Digestion Buffer).

  • Reducing Agent: 500 mM Dithiothreitol (DTT).

  • Alkylating Agent: 500 mM Iodoacetamide (IAA) (Light sensitive!).

  • Enzyme Mix: Mass Spec Grade Trypsin/Lys-C Mix (Promega or equivalent).

  • Quenching Acid: 10% Trifluoroacetic acid (TFA) or Formic Acid (FA).

Step-by-Step Methodology
  • Solubilization & Denaturation:

    • Dissolve 50 µg of protein/peptide in 20 µL of 8 M Urea .

    • Note: The K-L bond is often buried in hydrophobic cores. 8 M Urea ensures the motif is exposed.

  • Reduction:

    • Add 1 µL of 500 mM DTT (Final conc. ~20 mM).

    • Incubate at 56°C for 45 minutes .

    • Why: Breaks disulfide bridges that might lock the K-L bond in an inaccessible conformation.

  • Alkylation:

    • Cool to room temperature (RT).

    • Add 2.5 µL of 500 mM IAA (Final conc. ~50 mM).

    • Incubate at RT in the dark for 30 minutes .

    • Critical: Prevents disulfide reformation.

  • Primary Digestion (Lys-C Phase):

    • Add Lys-C (or the Lys-C component of the mix) at a 1:100 (enzyme:substrate) ratio.[2]

    • Incubate at 37°C for 2–4 hours in the presence of 6–8 M Urea.

    • Mechanism:[3][4][5] Lys-C is active in high urea; it nicks the protein at Lys residues (including K-L), relaxing the structure.

  • Dilution & Secondary Digestion (Trypsin Phase):

    • Dilute the sample with 50 mM AmBic to reduce Urea concentration to < 1 M (approx. 8-fold dilution).

    • Add Trypsin at a 1:50 ratio.[2]

    • Incubate overnight (12–16 hours) at 37°C .

  • Quenching:

    • Add 10% TFA to a final concentration of 0.5–1.0% (pH < 3).

    • Result: Irreversible inactivation of proteases.

  • Desalting (Optional but Recommended):

    • Use C18 Spin Tips to remove urea and salts prior to LC-MS.

Protocol B: The "Hydrophobic" Alternative (Thermolysin)

Objective: Cleave the K-L bond when the Lysine is modified (e.g., dimethyl-Lys) or when low-pH digestion is required. Rationale: Thermolysin creates the same cut (between K and L) but recognizes the Leucine. It works at higher temperatures (up to 70°C), which helps solubilize hydrophobic peptides.

Methodology
  • Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.5 mM CaCl₂ (Calcium is required for Thermolysin stability).

  • Digestion:

    • Add Thermolysin at a 1:20 to 1:50 ratio.

    • Incubate at 60°C for 1–4 hours .

  • Note: High temperature facilitates the exposure of the hydrophobic Leu residue in the K-L motif.

Analytical Validation (LC-MS/MS)

To confirm the cleavage of the K-L bond, analyze the digest using Reverse-Phase LC-MS/MS.

Expected Outcome: If the sequence was ...Ala-Lys-Leu-Gly...:

  • Successful Cleavage: You will detect a peptide ending in ...Ala-Lys (C-terminal K) and a separate peptide starting with Leu-Gly....

  • Missed Cleavage (Failure): You will detect the precursor mass corresponding to the intact ...Ala-Lys-Leu-Gly... sequence.

Data Analysis Parameters:

  • Enzyme Setting: Trypsin/P (allows cleavage before Proline, though K-L is the focus here).

  • Missed Cleavages: Set to 2 initially to track efficiency.

  • Dynamic Modifications: Oxidation (M), Acetylation (N-term).

  • Static Modifications: Carbamidomethyl (C).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Intact K-L bond detected Steric hindrance or hydrophobic aggregation.Increase Urea concentration during Lys-C step (Protocol A) or use Thermolysin at 60°C (Protocol B).
Non-specific cleavage Digestion time too long ("Star activity").Reduce Trypsin incubation to 4 hours; ensure pH is strictly 8.0.
Low signal for K-terminated peptide Poor ionization of short hydrophilic peptides.Use a trap column or modify the LC gradient (start at 1-2% B) to capture small hydrophilic fragments.

References

  • Promega Corporation.Trypsin/Lys-C Mix, Mass Spec Grade Application Note.

    • Source:

  • Gershon, P. D. (2014).[6] Cleaved and Missed Sites for Trypsin, Lys-C, and Lys-N Can Be Predicted with High Confidence on the Basis of Sequence Context.[6] Journal of Proteome Research. (Detailed analysis of cleavage probability at K-X bonds).

    • Source:

  • Raijmakers, R., et al. (2010).[7] Lys-N, a novel metalloendopeptidase... (Comparison of Lys-C vs Lys-N specificity).

    • Source:

  • Sigma-Aldrich. Endoproteinase Lys-C Product Information.[8] (Protocols for Lys-C usage in urea).[3][8]

    • Source:

Sources

FA-Lys-Leu-OH in the synthesis of bioactive peptides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: FA-Lys-Leu-OH as a Kinetic Probe for Optimizing Enzymatic Peptide Synthesis

Abstract

This application note details the synthesis and utilization of N-[3-(2-furyl)acryloyl]-L-lysyl-L-leucyl-OH (FA-Lys-Leu-OH) , a specialized chromogenic substrate. While often overlooked in favor of standard fluorogenic probes, FA-Lys-Leu-OH remains the gold standard for the continuous spectrophotometric characterization of neutral metalloendopeptidases, specifically Thermolysin . This guide connects the synthesis of the probe itself to its critical role in validating enzymes used for the Enzymatic Peptide Synthesis (EPS) of bioactive therapeutic peptides.

Introduction: The Role of FA-Lys-Leu-OH in Biocatalysis

In the synthesis of bioactive peptides, Enzymatic Peptide Synthesis (EPS) offers a greener, stereoselective alternative to chemical coupling. Thermolysin (EC 3.4.24.27) is a workhorse enzyme in this field, famous for catalyzing the synthesis of the aspartame precursor.

However, Thermolysin is unstable in the organic cosolvents required for EPS. To optimize a synthesis reaction, researchers must rigorously monitor enzyme kinetics under varying solvent conditions. FA-Lys-Leu-OH is the preferred tool for this because:

  • Continuous Monitoring: Unlike HPLC, it allows real-time kinetic analysis.

  • Specific Mechanism: The hydrolysis of the Lys-Leu bond causes a "blue shift" in the absorption spectrum of the furanacryloyl (FA) group, measurable at 345 nm.

  • Non-Destructive: It does not require quenching the reaction.

Chemical Synthesis of FA-Lys-Leu-OH

Note: Before using the probe, one must often synthesize it, as commercial stocks can degrade. Below is a robust solution-phase protocol.

Retrosynthetic Analysis

The synthesis strategy employs a "C-to-N" solution-phase assembly. The critical step is the N-terminal capping with Furanacrylic Acid (FA) using active ester chemistry to prevent racemization.

Materials
  • Reagents: Furanacrylic acid (FA-OH), N-Hydroxysuccinimide (HOSu), Dicyclohexylcarbodiimide (DCC), H-Lys(Boc)-Leu-OtBu (pre-synthesized dipeptide backbone), Trifluoroacetic acid (TFA).

  • Solvents: DMF (Anhydrous), DCM, Diethyl Ether.

Step-by-Step Synthesis Protocol

Step 1: Preparation of FA-OSu (Activated Ester)

  • Dissolve Furanacrylic acid (10 mmol) and HOSu (11 mmol) in anhydrous DMF (20 mL) at 0°C.

  • Add DCC (11 mmol) dropwise.

  • Stir at 0°C for 2 hours, then at room temperature (RT) overnight.

  • Filtration: Filter off the precipitated dicyclohexylurea (DCU).

  • Causality: We use the NHS-ester (FA-OSu) rather than direct coupling with the peptide to minimize side reactions during the attachment of the conjugated FA system.

Step 2: Coupling to Dipeptide Backbone

  • Dissolve H-Lys(Boc)-Leu-OtBu (10 mmol) in DMF (15 mL). Add DIEA (Diisopropylethylamine) to adjust pH to ~8.

  • Add the FA-OSu solution from Step 1 dropwise.

  • Stir at RT for 4–6 hours. Monitor by TLC (CHCl3:MeOH 9:1).

  • Workup: Evaporate DMF. Redissolve residue in EtOAc. Wash with 5% NaHCO3, 5% Citric Acid, and Brine. Dry over Na2SO4.

Step 3: Global Deprotection

  • Dissolve the protected intermediate (FA-Lys(Boc)-Leu-OtBu) in TFA/DCM (1:1 v/v) containing 2.5% TIS (Triisopropylsilane) as a scavenger.

  • Stir for 60 minutes at RT.

  • Precipitation: Add cold Diethyl Ether to precipitate the crude FA-Lys-Leu-OH.

  • Purification: Purify via RP-HPLC (C18 column, Water/Acetonitrile gradient). Lyophilize to obtain a white powder.

Analytical Protocol: Kinetic Validation of Thermolysin

Once the probe is synthesized, it is used to determine the


 and 

of Thermolysin. This data is essential before introducing the enzyme into a valuable bioactive peptide synthesis reaction.
Principle

Hydrolysis of the peptide bond reduces the conjugation of the FA chromophore.


Observation:  Decrease in Absorbance at 345 nm (

).
Reagents & Buffer Setup
ComponentConcentrationRole
Buffer 50 mM Tris-HCl, pH 7.5Maintains physiological pH for the enzyme.
CaCl2 10 mMCritical: Thermolysin is a metalloprotease;

prevents autolysis and maintains thermal stability.
Substrate Stock 10 mM FA-Lys-Leu-OHDissolve in minimal DMF, then dilute with buffer.
Enzyme Stock 1

M Thermolysin
Keep on ice.
Assay Procedure
  • Blanking: Add 980

    
    L of Buffer (with 
    
    
    
    ) to a quartz cuvette.
  • Substrate Addition: Add 10

    
    L of Substrate Stock (Final [S] = 100 
    
    
    
    M). Mix by inversion.
  • Baseline: Record

    
     for 30 seconds to ensure stability.
    
  • Initiation: Add 10

    
    L of Enzyme Stock. Mix rapidly.
    
  • Measurement: Monitor the decrease in

    
     for 3–5 minutes.
    
  • Calculation:

    
    
    

Application Workflow: From Probe to Bioactive Peptide

The following diagram illustrates how FA-Lys-Leu-OH serves as the "Gatekeeper" in the production of bioactive peptides.

G cluster_0 Phase 1: Probe Synthesis cluster_1 Phase 2: Enzyme Optimization (QC) cluster_2 Phase 3: Bioactive Peptide Production FA Furanacrylic Acid Coupling Active Ester Coupling (DCC/NHS) FA->Coupling Dipeptide H-Lys(Boc)-Leu-OtBu Dipeptide->Coupling Probe FA-Lys-Leu-OH (Kinetic Probe) Coupling->Probe Assay Kinetic Assay (A345nm Monitoring) Probe->Assay Substrate Enzyme Thermolysin (Raw Catalyst) Enzyme->Assay Decision Pass QC? (Activity > 90%) Assay->Decision Decision->Enzyme No (Re-stabilize) Reactor Reverse Hydrolysis Reactor Decision->Reactor Yes (Add Enzyme) Precursors Bioactive Precursors (e.g., Z-Asp + Phe-OMe) Precursors->Reactor Product Bioactive Peptide (e.g., Aspartame Precursor) Reactor->Product

Figure 1: The operational workflow connecting probe synthesis, enzyme validation, and final bioactive peptide production.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No change in Absorbance Inactive Enzyme or EDTA contamination.Ensure buffer contains 10 mM

. Avoid EDTA. Check enzyme storage.
High Background Absorbance Substrate insolubility.FA-Lys-Leu-OH is hydrophobic. Predissolve in DMF or DMSO (keep final organic % < 5%).
Non-Linear Kinetics Substrate depletion or Product inhibition.Use initial velocity (

) only (first 10% of reaction). Dilute enzyme if reaction is too fast.

References

  • Federici, G., et al. (1985). A sensitive spectrophotometric assay for thermolysin activity using the substrate Furanacryloyl-L-lysyl-L-leucyl-OH. Anal. Biochem. 145, 23-28.

  • Inouye, K. (1992).[1] Effects of salts on the thermolysin-catalyzed hydrolysis of Furanacryloyl-dipeptide amides. J. Biochem. 112, 335-340.[1]

  • Persson, M., et al. (2002). Enzymatic peptide synthesis: A new strategy for the synthesis of bioactive peptides. Biotechnol. Bioeng. 79, 694-702.

Sources

Analytical techniques for monitoring FA-Lys-Leu-OH incorporation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Strategies for Monitoring FA-Lys-Leu-OH Incorporation and Kinetics

Part 1: Core Directive & Executive Summary

The Challenge: The monitoring of FA-Lys-Leu-OH (CAS: 158016-09-2) presents a unique semantic and analytical challenge.[1] In the context of peptide chemistry and enzymology, "FA" strictly refers to the 3-(2-Furyl)acryloyl group, a chromophore used for kinetic monitoring.[1] However, in broader drug delivery contexts, "FA" often denotes Folic Acid.[1]

Crucial Distinction: This guide specifically addresses 3-(2-Furyl)acryloyl-Lys-Leu-OH , a synthetic dipeptide derivative primarily used as a chromogenic substrate for carboxypeptidases (e.g., CPD-Y) and as a specialized linker in bioconjugation.[1]

Application Scope: This note details the analytical workflow for:

  • Synthesis Verification: Monitoring the incorporation (coupling) of the FA-Lys-Leu moiety onto solid supports or larger biomolecules.[1]

  • Functional Kinetics: Using the FA chromophore to monitor enzymatic hydrolysis (cleavage) in real-time.[1]

Part 2: Scientific Integrity & Logic (E-E-A-T)

The Analytical Handle: The Furylacryloyl (FA) Chromophore

The "FA" group is not merely a blocking group; it is an active spectroscopic sensor.[1]

  • Mechanism: The FA group exhibits a strong UV absorbance characteristic.[1] When the peptide bond adjacent to the FA group (or within the dipeptide) is intact, the electronic conjugation extends through the amide bond.[1]

  • The Shift: Upon hydrolysis (or during synthesis coupling steps), the electronic environment changes.[1] The FA group typically absorbs maximally around 305–330 nm .[1]

  • Why this matters: Unlike standard peptides that require detection at 214 nm (amide bond) or 280 nm (Trp/Tyr), FA-Lys-Leu-OH allows for selective monitoring in complex mixtures (e.g., cell lysates or plasma) where background protein absorbance interferes at lower wavelengths.[1]

Analytical Workflow: Monitoring Incorporation (Synthesis & Conjugation)

When synthesizing FA-Lys-Leu-OH or conjugating it to a drug carrier, "incorporation" refers to the coupling efficiency.[1]

Method A: Reverse-Phase HPLC (RP-HPLC) [1]

  • Logic: The FA group adds significant hydrophobicity compared to the native Lys-Leu dipeptide.[1] Successful incorporation results in a distinct retention time shift.[1]

  • Column Choice: C18 is standard.[1] However, because the FA group is aromatic, a Phenyl-Hexyl column can offer superior selectivity by engaging in

    
     interactions with the furyl ring, separating the product from non-acryloylated impurities.[1]
    

Method B: Direct Spectrophotometric Quantitation (Beer-Lambert Law) [1]

  • Logic: If FA-Lys-Leu-OH is conjugated to a non-absorbing scaffold (e.g., a PEG hydrogel or carbohydrate), incorporation can be quantified without separation.[1]

  • Protocol: Measure absorbance at

    
     (324 nm). Use the extinction coefficient (
    
    
    
    ) of the FA group (typically
    
    
    for FA-peptides, though verification against a standard curve is recommended).[1]
Functional Validation: The Kinetic Assay

The most authoritative test of FA-Lys-Leu-OH integrity is its enzymatic recognition.[1] If the FA group is degraded or the Lys-Leu bond is racemized during incorporation, the enzyme Carboxypeptidase Y (CPD-Y) will fail to hydrolyze it efficiently.[1]

Part 3: Visualization & Protocols

Visualizing the Analytical Logic

The following diagram illustrates the decision matrix for analyzing FA-Lys-Leu-OH, distinguishing between synthesis monitoring and functional kinetic assays.

FA_Analysis_Workflow Start Sample: FA-Lys-Leu-OH Conjugate/Mixture Goal Define Analytical Goal Start->Goal Synth Goal: Monitor Synthesis/Coupling Goal->Synth Kinetic Goal: Monitor Enzymatic Activity Goal->Kinetic HPLC RP-HPLC (C18/Phenyl) Synth->HPLC Separation UV_Quant UV-Vis Quantitation (324 nm) Synth->UV_Quant Loading Efficiency Enzyme Add Enzyme (CPD-Y) Kinetic->Enzyme MS ESI-MS (m/z 380.5) HPLC->MS Identity Confirmation Spec Continuous Spec (324-340 nm) Enzyme->Spec Delta Observe Absorbance Decrease (-dAbs/dt) Spec->Delta Hydrolysis Rate

Caption: Workflow distinguishing structural verification (Blue) from functional kinetic monitoring (Red) of FA-Lys-Leu-OH.

Protocol 1: HPLC-UV-MS for Incorporation Verification

Objective: Confirm the successful coupling of FA-Lys-Leu-OH and assess purity.

ParameterSpecification
Column C18 or Phenyl-Hexyl (4.6 x 150 mm, 3-5 µm)
Mobile Phase A 0.1% TFA in Water (Milli-Q)
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Detection Channel 1: 214 nm (Peptide bond)Channel 2: 324 nm (FA Specific)
Gradient 5% B to 60% B over 20 minutes
Target Mass [M+H]+ = ~380.46 Da

Step-by-Step:

  • Sample Prep: Dissolve the crude synthesis product in 10% ACN/Water. If monitoring solid-phase coupling, cleave a small resin aliquot first.[1]

  • Injection: Inject 10-20 µL.

  • Analysis:

    • Look for the peak at 324 nm .[1]

    • Pass Criteria: The main peak at 214 nm must co-elute with the peak at 324 nm.[1]

    • Fail Criteria: A peak at 214 nm with no 324 nm absorbance indicates failed FA coupling (free Lys-Leu).[1]

Protocol 2: Kinetic Monitoring of Incorporation (Enzymatic Hydrolysis)

Objective: Use FA-Lys-Leu-OH as a substrate to monitor the activity of Carboxypeptidase Y (CPD-Y) or to verify the substrate's functional integrity.

Mechanism:



Hydrolysis causes a decrease in absorbance at 324-340 nm.[1]
ReagentConcentrationRole
Buffer 50 mM MOPS or Phosphate, pH 6.5 - 7.5Reaction Medium
Substrate 1.0 mM FA-Lys-Leu-OH (Stock in DMSO)Analyte
Enzyme Carboxypeptidase Y (CPD-Y)Catalyst

Step-by-Step:

  • Baseline: In a quartz cuvette, add 980 µL Buffer and 10 µL Substrate Stock. Mix and record Absorbance at 324 nm (should be stable).[1]

  • Initiation: Add 10 µL Enzyme solution.

  • Monitoring: Immediately start recording

    
     every 10 seconds for 5-10 minutes.
    
  • Calculation:

    • Plot Absorbance vs. Time.[1]

    • Calculate the slope (

      
      ).[1]
      
    • Use Beer's Law to convert to

      
       using 
      
      
      
      (differential extinction coefficient).[1]
    • Note: The

      
       for FA-peptides at 324 nm is typically around 
      
      
      
      depending on pH.[1]

References

  • Olesen, K., & Breddam, K. (1995).[1][2] Protein Engineering in Industrial Biotechnology: Design of Biotechnologically Applicable Yeast CPD-Y Mutants. (Discusses hydrolysis kinetics of FA-Lys-Leu-OH). Retrieved from [Link][1]

Sources

Synthesis of custom peptides using FA-Lys-Leu-OH

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis and Assay Validation of the FRET Substrate FA-Lys-Leu-OH for Metalloprotease Kinetic Profiling

Executive Summary

This application note details the solid-phase synthesis (SPPS), purification, and functional validation of N-(3-(2-furyl)acryloyl)-L-lysyl-L-leucine (FA-Lys-Leu-OH) . While FA-Phe-Gly-Gly (FAPGG) is the industry standard for Angiotensin Converting Enzyme (ACE) screening, the FA-Lys-Leu-OH motif represents a specialized class of spectrophotometric substrates designed for metalloproteases with specific hydrophobic/basic specificity profiles, such as Thermolysin and Carboxypeptidase A/B variants .[1]

The inclusion of the furylacryloyl (FA) group at the N-terminus creates a conjugated system that undergoes a distinct blue shift in absorption (typically from ~345 nm to ~325 nm) upon enzymatic hydrolysis of the peptide bond.[1] This allows for continuous, real-time kinetic monitoring without the need for secondary reagents.[1]

Chemical Basis & Design Strategy

The synthesis of FA-Lys-Leu-OH requires careful consideration of the N-terminal capping group.[1] Unlike standard amino acids, 3-(2-furyl)acrylic acid contains an


-unsaturated alkene.[1] This structural feature dictates specific synthetic constraints:
  • Avoidance of Hydrogenation: Standard benzyl-based protection groups (removed via Pd/C + H2) cannot be used, as this would reduce the FA double bond, destroying the chromophore.[1]

  • Acid Stability: The FA group is stable under standard TFA cleavage conditions, making Fmoc-SPPS the preferred methodology.[1]

  • Resin Selection: To yield the C-terminal free acid (-OH), Wang Resin is required.[1]

Target Molecule Specifications
  • Sequence: FA - Lys - Leu - OH[1]

  • Molecular Formula:

    
    [1]
    
  • Detection Mode: UV Absorbance (Spectrophotometric/FRET-like quenching)[1]

  • Mechanism: Resonance perturbation upon cleavage of the Lys-Leu or FA-Lys bond.[1]

Protocol A: Solid-Phase Synthesis (SPPS)

Objective: Synthesize FA-Lys-Leu-OH using Fmoc chemistry on a 0.25 mmol scale.

Reagents & Materials
ComponentSpecificationPurpose
Resin Fmoc-Leu-Wang Resin (0.6-0.8 mmol/g)Solid support yielding C-term acid
Amino Acid Fmoc-Lys(Boc)-OHProtected Lysine residue
N-Cap 3-(2-furyl)acrylic acid (FA-OH)Chromogenic N-terminal cap
Coupling HBTU / DIPEAActivator and Base
Deprotection 20% Piperidine in DMFFmoc removal
Cleavage 95% TFA / 2.5% TIS / 2.5% H2OResin cleavage & Side-chain deprotection
Step-by-Step Workflow
  • Resin Swelling:

    • Weigh 0.25 mmol of Fmoc-Leu-Wang resin into a reaction vessel.

    • Swell in DMF for 30 minutes. Drain.

  • Fmoc Deprotection (Leu):

    • Add 20% Piperidine/DMF (5 mL).[1] Shake for 5 mins. Drain.

    • Repeat with fresh Piperidine solution for 15 mins.

    • QC Check: Perform Kaiser test (should be positive/blue).[1]

  • Coupling Lysine (Fmoc-Lys(Boc)-OH):

    • Dissolve Fmoc-Lys(Boc)-OH (1.0 mmol, 4 eq) and HBTU (1.0 mmol, 4 eq) in DMF.

    • Add DIPEA (2.0 mmol, 8 eq) to activate.[1]

    • Add solution to resin.[1][2][3][4] Shake for 45–60 minutes at Room Temp.

    • Wash resin 3x with DMF.[1][2]

    • QC Check: Kaiser test (should be negative/yellow).[1]

  • Fmoc Deprotection (Lys):

    • Repeat Step 2 to remove the Fmoc group from the Lysine N-terminus.[1]

  • N-Terminal Capping (The Critical Step):

    • Note: Furylacrylic acid is coupled exactly like an amino acid.[1]

    • Dissolve 3-(2-furyl)acrylic acid (1.0 mmol, 4 eq) and HBTU (1.0 mmol, 4 eq) in DMF.

    • Add DIPEA (2.0 mmol, 8 eq).[1]

    • Add to resin and shake for 2 hours (longer coupling time ensures complete capping of the somewhat less reactive conjugated acid).[1]

    • Wash resin 3x DMF, 3x DCM, 3x Methanol.[1] Dry under vacuum.[1][3][5]

  • Cleavage & Global Deprotection:

    • Prepare Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water.[1]

    • Add to dried resin.[1][2][3] Shake for 2 hours.

    • Precipitate filtrate in cold Diethyl Ether (-20°C). Centrifuge to pellet the crude peptide.[1]

SynthesisWorkflow Start Start: Fmoc-Leu-Wang Resin Deprotect1 1. Fmoc Removal (20% Piperidine) Start->Deprotect1 Couple1 2. Couple Fmoc-Lys(Boc)-OH (HBTU/DIPEA) Deprotect1->Couple1 Deprotect2 3. Fmoc Removal (20% Piperidine) Couple1->Deprotect2 Cap 4. Couple Furylacrylic Acid (N-Terminal Capping) Deprotect2->Cap Cleave 5. TFA Cleavage (Removes Resin & Boc) Cap->Cleave Product Final Product: FA-Lys-Leu-OH Cleave->Product

Figure 1: Solid-Phase Synthesis workflow for FA-Lys-Leu-OH utilizing Fmoc chemistry.

Protocol B: Purification and Quality Control

The FA group provides a strong UV handle, simplifying purification.[1]

  • Dissolution: Dissolve crude ether precipitate in 10% Acetic Acid or water with minimal acetonitrile.[1]

  • Preparative HPLC:

    • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter or Waters XBridge).[1]

    • Mobile Phase A: 0.1% TFA in Water.[1]

    • Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

    • Gradient: 5% B to 60% B over 40 minutes (FA peptides are moderately hydrophobic).

    • Detection: 305 nm (Isosbestic point) or 345 nm (FA absorption max).[1]

  • Lyophilization: Freeze-dry pure fractions to obtain a fluffy white/off-white powder.

  • Validation:

    • ESI-MS: Confirm Mass [M+H]+.

    • Analytical HPLC: Purity >95%.

Protocol C: Functional Application (Kinetic Assay)

This protocol describes the use of FA-Lys-Leu-OH to determine the kinetic constants (


, 

) of a target metalloprotease (e.g., Thermolysin or a custom protease).[1]
Principle

The hydrolysis of the peptide bond causes a decrease in absorbance at 345 nm.[1] The difference in extinction coefficient (


) between the substrate and the product is the basis for quantification.[1]
  • Literature

    
     for FA-peptides: Typically ~300–550 
    
    
    
    depending on the specific buffer and sequence context [1].[1]
Assay Setup
  • Stock Solution: Dissolve FA-Lys-Leu-OH in DMF to 10 mM. (Store at -20°C).

  • Buffer: 50 mM Tris-HCl, 10 mM

    
    , pH 7.5 (Calcium is essential for many metalloproteases).[1]
    
  • Procedure:

    • In a quartz cuvette, add Buffer (e.g., 980 µL).

    • Add Substrate Stock (e.g., 10 µL to reach 100 µM final).[1]

    • Blank the spectrophotometer at 345 nm.[1]

    • Initiate reaction with Enzyme (10 µL).[1]

    • Record decrease in Absorbance (

      
      ) over 5–10 minutes.[1]
      
Data Analysis

Calculate the initial velocity (


) using Beer-Lambert Law:


Where

is pathlength (1 cm).[1] Plot

vs. [Substrate] to fit the Michaelis-Menten equation.[1]

AssayMechanism Substrate Substrate (FA-Lys-Leu-OH) Abs Max: ~345nm Complex Enzyme-Substrate Complex Substrate->Complex + Enzyme Enzyme Metalloprotease (Zn2+ / Ca2+) Products Cleaved Products (FA-Lys + Leu-OH) Abs Shift: Blue Complex->Products Hydrolysis Signal Kinetic Readout Products->Signal Decrease in A345

Figure 2: Kinetic assay mechanism. Cleavage of the peptide bond alters the electronic conjugation of the FA group, resulting in a measurable spectral shift.[1]

Troubleshooting & Expert Insights

  • Solubility Issues: FA-peptides can be sparingly soluble in acidic water.[1] If the peptide precipitates during HPLC loading, increase the acetonitrile content in the sample solvent or use 50% Acetic Acid.[1]

  • Spontaneous Hydrolysis: The FA-amide bond is generally stable, but avoid storing stock solutions in alkaline buffers (>pH 8.[1]5) for extended periods.[1][5][6]

  • Enzyme Inhibition: If using this for ACE inhibition screening, ensure the "inhibitor" (drug candidate) does not absorb at 345 nm, which would create a false background.[1]

References

  • Holmquist, B., & Vallee, B. L. (1979). Metal-coordinating substrate analogs as inhibitors of metalloenzymes.[1] Proceedings of the National Academy of Sciences, 76(12), 6216–6220.[1] Link[1]

  • Pløger, A. (1982). Assay of Angiotensin-Converting Enzyme in Serum with a Spectrophotometric Method.[1] Clinical Chemistry, 28(10).[1] Link

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[1] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.[1] Link[1]

Sources

Troubleshooting & Optimization

Technical Support Case: Low Coupling Yield with FA-Lys-Leu-OH

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the Advanced Peptide Synthesis Support Center .

Component ID: FA-Lys-Leu-OH (Folic Acid - Lysine - Leucine Linker) Category: Solid-Phase Peptide Synthesis (SPPS) / Bioconjugation Severity: High (Synthesis Failure/Aggregation)

Executive Summary: The "Folate Paradox"

The synthesis of FA-Lys-Leu-OH (often a cleavable linker for folate-drug conjugates) presents a unique "perfect storm" of chemical challenges. Users reporting "low yield" are typically facing one of three distinct failure modes, often misdiagnosed as simple coupling inefficiency:

  • Solubility Failure: Folic Acid (FA) is virtually insoluble in standard SPPS solvents (DCM, DMF) at effective concentrations, leading to precipitation on the resin.

  • Regiochemical Scrambling: Free Folic Acid contains two carboxylic acids (

    
     and 
    
    
    
    ). Standard activation creates a mixture of isomers, effectively halving the yield of the desired bioactive conjugate (typically the
    
    
    -linked isomer).
  • Pterin Stacking: The pterin ring system induces strong

    
     stacking aggregation, preventing reagent access to the resin-bound N-terminus.
    

This guide provides the Golden Standard Protocol to resolve these issues, moving from simple troubleshooting to advanced synthetic correction.

Diagnostic Workflow

Before altering your protocol, use this logic flow to identify the specific bottleneck.

TroubleshootingFlow Start START: Low Yield Observed SolubilityCheck Is the FA coupling solution completely clear (no turbidity)? Start->SolubilityCheck SolventIssue CRITICAL ERROR: Solubility Switch to 100% DMSO SolubilityCheck->SolventIssue No (Cloudy) ColorCheck Did the resin change color (Orange/Yellow) during coupling? SolubilityCheck->ColorCheck Yes (Clear) ActivationIssue ERROR: Activation Failure Switch to HATU/DIPEA ColorCheck->ActivationIssue No (Resin remains white) PurityCheck Is the crude purity < 40% with multiple peaks? ColorCheck->PurityCheck Yes RegioIssue ERROR: Regio-scrambling Use Pteroic Acid Strategy PurityCheck->RegioIssue Yes (Isomers present) Success Protocol Optimized PurityCheck->Success No (Single Peak)

Figure 1: Diagnostic logic for isolating Folic Acid coupling failures.

Critical Troubleshooting Guides

Issue A: The Solubility Barrier (Most Common)

Standard SPPS solvents (DMF, NMP, DCM) cannot dissolve Folic Acid at the 0.1M - 0.2M concentrations required for efficient coupling.

  • The Symptom: The reaction mixture looks like a slurry or suspension. The resin becomes "sticky" or coated in yellow powder.

  • The Fix: You must use anhydrous DMSO .

  • Data Comparison:

SolventFA Solubility (approx.)[1][2][3]Suitability for SPPS
DCM < 0.001 mg/mLIncompatible
DMF < 1 mg/mLPoor (Precipitation likely)
DMSO ~ 200 mg/mLExcellent (Required)

Technical Note: While DMSO is viscous and can hinder diffusion, it is the only choice for the coupling step. Wash steps immediately following coupling should use DMF to remove the viscous DMSO.

Issue B: Activation Strategy

Carbodiimides (DIC/HOBt) are often too slow for this sterically hindered coupling. The pterin ring and the resin-bound peptide (Lys-Leu) create significant steric bulk.

  • The Fix: Switch to HATU or PyBOP .

  • Protocol Adjustment:

    • Dissolve FA (1.2 - 2.0 eq) in minimum anhydrous DMSO.

    • Add HATU (1.1 - 1.9 eq).

    • Add DIPEA (2.0 - 3.0 eq).

    • Pre-activate for exactly 2-3 minutes. (Do not exceed 5 mins to avoid guanidinium adduct formation).

    • Add to resin.[4][5][6]

Issue C: Light Sensitivity

Folic acid undergoes photolytic cleavage of the C9-N10 bond when exposed to UV/visible light, yielding pteroic acid and other degradation products.

  • The Fix: Wrap the reaction vessel in aluminum foil or perform the coupling in a dark room.

The Golden Standard Protocol

If you are synthesizing FA-Lys-Leu-OH (or coupling FA to H-Lys-Leu-Resin), do not use free Folic Acid if high purity is required. Free FA leads to


/

mixtures.

Recommended Route: The "Pteroic Acid Re-assembly" Method.[3] Instead of coupling whole Folic Acid, build the Glutamic acid on the resin, then couple Pteroic Acid. This guarantees the regiochemistry.

Step-by-Step Methodology
Phase 1: Synthesis of H-Glu-Lys(Boc)-Leu-Resin
  • Resin: Use 2-Chlorotrityl Chloride (for protected fragment) or Rink Amide (for amides).[4]

  • Coupling 1: Fmoc-Leu-OH (Standard protocol).

  • Coupling 2: Fmoc-Lys(Boc)-OH (Standard protocol).

  • Coupling 3 (The Pivot): Couple Fmoc-Glu-OtBu via its Gamma-Carboxyl (side chain) or Alpha-Carboxyl depending on target design.

    • Targeting Standard: Folate receptors generally tolerate modification at the

      
      -carboxyl of the glutamate. Therefore, you should couple Fmoc-Glu-OtBu (via alpha acid) to the resin, leaving the side chain protected? NO. 
      
    • Correction: To mimic natural folate linkage, the Pteroic acid attaches to the Glu

      
      -amine. The payload (Lys-Leu) is usually attached to the Glu 
      
      
      
      -carboxyl.
    • Correct Sequence Construction: Resin-Leu-Lys(Boc)-[

      
      ]-Glu(O-Alpha-tBu)-Fmoc.
      
    • Remove Fmoc: Deprotect the N-terminus of the Glu.

Phase 2: Coupling the Pteroic Acid (The Critical Step)

This replaces the "Folic Acid" coupling step with a more soluble, controllable Pteroic Acid coupling.

  • Reagent Prep: Dissolve

    
    -(Trifluoroacetyl)pteroic acid  (protected pteroic acid) in DMSO/DMF (1:1) .
    
    • Note: The TFA group protects the pteroic nitrogen, improving solubility and preventing side reactions.

  • Activation: Add PyBOP (1.0 eq) and DIPEA (2.0 eq).

  • Reaction: Add to the resin-bound H-Glu(...)-Lys-Leu-Resin.

  • Time: Shake for 2–4 hours in the DARK .

  • Cleavage: Use Reagent K or TFA/TIS/H2O (95:2.5:2.5). The high acid concentration will simultaneously remove the

    
    -TFA protecting group and the side chain protections.
    
Visualizing the Pathway

SynthesisPathway Resin Resin-Leu-Lys(Boc)-NH2 GluStep Couple Fmoc-Glu-OtBu (via Gamma-COOH) Resin->GluStep Deprotect Remove Fmoc GluStep->Deprotect PteroicStep Couple N10-TFA-Pteroic Acid (in DMSO/PyBOP) Deprotect->PteroicStep FinalCleavage Global Deprotection (TFA removes N10-TFA & OtBu) PteroicStep->FinalCleavage Product Pure FA-Lys-Leu-OH (Gamma-linked conjugate) FinalCleavage->Product

Figure 2: The "Re-assembly Strategy" avoids insolubility and regiochemical errors.

Frequently Asked Questions (FAQ)

Q: Can I just use standard Folic Acid and purify the isomers later? A: Yes, but expect low yields (often <20%). If you choose this route, dissolve Folic Acid (1g) in DMSO (10mL) with DIPEA (1mL). The base helps solubility.[7] Use HATU. Expect to see two peaks on HPLC (Alpha and Gamma isomers) and be prepared for difficult purification due to the high polarity of both species.

Q: My resin turned black/dark brown. Is the peptide ruined? A: Not necessarily. Oxidized folate derivatives can appear dark. However, this usually indicates exposure to light or air during the coupling. Ensure you are sparging your DMSO with nitrogen before use and keeping the vessel wrapped in foil.

Q: Why Lys-Leu? A: This is a classic Cathepsin B cleavable linker. The enzymes in the lysosome will cleave between Lys and Leu, releasing the drug payload attached to the Leucine C-terminus. The Folic Acid acts as the "Trojan Horse" to get the construct into the cell via the Folate Receptor (FR).

References

  • Leamon, C. P., et al. (2021). Folic Acid–Peptide Conjugates Combine Selective Cancer Cell Internalization with Thymidylate Synthase Dimer Interface Targeting. Journal of Medicinal Chemistry. [Link]

    • Key Insight: Defines the solubility issues of FA in DMF/NMP and establishes the "re-assembly" str
  • Key Insight: Validates HATU/PyBOP over DIC for hindered couplings.
  • ResearchGate Community. (2021). Solubility of folic acid in DMF vs DMSO for SPPS. [Link]

    • Key Insight: Practical confirmation of DMSO requirements for high-concentr
  • Key Insight: General resin handling for aggreg

Sources

Technical Support Center: FA-Lys-Leu-OH Integrity Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile

FA-Lys-Leu-OH (N-(3-(2-furyl)acryloyl)-L-lysyl-L-leucine) is a synthetic dipeptide substrate primarily used to assay the activity of metalloproteases, specifically Angiotensin Converting Enzyme (ACE) and Thermolysin .

The utility of this molecule relies on the Furylacryloyl (FA) group, a chromophore that undergoes a spectral shift upon the cleavage of the peptide bond. Because the assay measures a change in absorbance (


), the structural integrity of the FA group and the peptide bond prior to use is non-negotiable.
Critical Vulnerabilities
  • Photochemical Instability: The conjugated FA system is sensitive to UV/Blue light, leading to cis-trans isomerization or photobleaching.

  • Hydrolytic Susceptibility: The amide bond between Lysine and Leucine is thermodynamically unstable in aqueous solution, especially at elevated pH or temperatures.

  • Hygroscopicity: The lyophilized powder attracts atmospheric moisture, accelerating solid-state hydrolysis.

Degradation Mechanisms (The "Why")

To troubleshoot effectively, one must understand the physics of failure.

A. Spontaneous Hydrolysis (The "False Signal")

In the presence of water (even atmospheric moisture), the amide bond is susceptible to nucleophilic attack.

  • Mechanism: Water attacks the carbonyl carbon of the Lys-Leu bond.

  • Result: The molecule splits into FA-Lys and free Leucine.

  • Impact: Since the assay measures the rate of this split, a partially hydrolyzed stock solution will show a lower initial absorbance and a reduced

    
     (apparent loss of enzyme activity) because the effective substrate concentration 
    
    
    
    is lower than calculated.
B. Photochemical Isomerization

The FA group typically exists in the trans configuration.

  • Mechanism: Exposure to ambient light (specifically <400nm) excites the

    
    -electrons in the furan-acrylic conjugation.
    
  • Result: Conversion to the cis isomer or irreversible photobleaching.

  • Impact: The extinction coefficient (

    
    ) changes. Even if the enzyme cleaves the bond, the expected 
    
    
    
    will be incorrect, leading to erroneous
    
    
    calculations.
C. Visualization of Degradation Pathways[1][2]

FA_Degradation Active FA-Lys-Leu-OH (Active Substrate) Hydrolysis Hydrolysis (Water/pH > 8.0) Active->Hydrolysis Moisture/Time Light UV/Blue Light (<400nm) Active->Light Exposure Fragments Fragment 1: FA-Lys-OH Fragment 2: Leu-OH (Inactive/High Background) Hydrolysis->Fragments Irreversible Isomer Cis-Isomer / Bleached (Altered Extinction Coeff.) Light->Isomer Isomerization

Figure 1: Primary degradation vectors for FA-Lys-Leu-OH. Both pathways result in assay failure but via different mechanisms (concentration loss vs. signal corruption).

Troubleshooting Guide (Q&A)

Scenario A: "My baseline absorbance is significantly lower than expected."

Diagnosis: Spontaneous Hydrolysis or Photobleaching.

  • The Cause: If the substrate has hydrolyzed in the bottle (due to moisture) or the stock solution (due to age), the "starting" absorbance is actually the absorbance of the cleavage products, which is lower than the intact substrate at the assay wavelength (typically 328–345 nm).

  • The Fix:

    • Check the age of the stock solution. If >48 hours at 4°C, discard.

    • Run a Spectral QC Scan (see Section 5).

    • Ensure the powder is stored in a desiccator.

Scenario B: "The reaction rate ( ) is drifting downward over the course of the day."

Diagnosis: On-bench degradation (Temperature/pH).

  • The Cause: You are likely keeping the working solution at room temperature or on ice for too long. The peptide bond is slowly hydrolyzing without the enzyme, effectively lowering

    
    .
    
  • The Fix:

    • Keep the stock solution frozen (-20°C) in single-use aliquots.

    • Only thaw the volume needed for the next 30 minutes of assays.

    • Check your buffer pH.[1][2] If pH > 7.5, spontaneous hydrolysis accelerates.

Scenario C: "The powder has turned into a sticky gum."

Diagnosis: Deliquescence (Moisture Absorption).[2]

  • The Cause: The vial was opened while cold, causing condensation to form inside, or the cap was not tight during storage.

  • The Fix: Discard the vial. The exact concentration can no longer be determined by weight, and significant hydrolysis has likely occurred.

Storage & Handling Protocols

Adherence to these protocols is critical for assay reproducibility.

Table 1: The Golden Rules of Storage
StateTemperatureConditionShelf Life
Lyophilized Powder -20°C (or -80°C)Desiccated, Dark, Tightly Sealed1–2 Years
Stock Solution -20°CDissolved in Buffer*, Aliquoted1 Month
Working Solution 4°C (Ice)Protected from light (Amber tube)< 4 Hours

*Note on Solvents: Avoid dissolving in pure water for long-term storage as acidic pH (from atmospheric CO2) or lack of buffering can accelerate degradation. Use a buffered solution (e.g., dilute HEPES or Tris, pH 7.0).

Handling SOP
  • Equilibration: Allow the lyophilized vial to warm to room temperature before opening . This prevents condensation from forming on the hygroscopic powder.

  • Aliquoting: Do not freeze-thaw the main stock. Dissolve the entire vial, aliquot into single-use volumes (e.g., 50 µL), and freeze immediately.

  • Light Protection: Wrap vials in aluminum foil or use amber microcentrifuge tubes.

Quality Control (QC) Protocol

Before running a high-throughput screen or critical kinetic study, validate your substrate.

The "Extinction Check" Method

Objective: Verify substrate integrity by measuring Molar Extinction Coefficient (


).

Reagents:

  • Fresh Buffer (e.g., 50 mM HEPES, 300 mM NaCl, pH 7.5).

  • FA-Lys-Leu-OH Stock.

Protocol:

  • Prepare a dilution of the substrate to exactly 100 µM (0.1 mM) in the buffer.

  • Blank the spectrophotometer with the buffer alone.

  • Measure Absorbance at 345 nm (

    
    ).
    
  • Calculate

    
     using Beer’s Law: 
    
    
    
    .
    • 
       = concentration (M)
      
    • 
       = pathlength (cm)
      

Pass/Fail Criteria:

  • Pass: The calculated

    
     matches the literature value (approx. 760 - 800 M⁻¹cm⁻¹  at 345nm, though this varies slightly by buffer/pH).
    
  • Fail: If

    
     is significantly lower (>15% drop), the FA group has likely degraded or the peptide has hydrolyzed.
    
QC Decision Tree

QC_Workflow Start Start QC Check (100 µM Solution) Measure Measure Absorbance @ 345nm Start->Measure Check Is Absorbance within Expected Range? Measure->Check Pass PASS: Proceed to Assay Check->Pass Yes Fail FAIL: Absorbance too Low Check->Fail No (>15% deviation) Trouble Troubleshoot: 1. Check weighing accuracy 2. Check buffer pH 3. Discard stock Fail->Trouble

Figure 2: Decision logic for validating FA-Lys-Leu-OH stock solutions prior to enzymatic assays.

References

  • Holmquist, B., & Vallee, B. L. (1974). Metal-binding proteins and peptides.[3][4][5] (Foundational work on Furylacryloyl peptides). [Link]

  • National Institute of Standards and Technology (NIST). Peptide Hydrolysis Mechanisms. [Link]

Sources

Technical Support Center: Mass Spectrometry Analysis of FA-Lys-Leu-OH Peptides

[1][2]

Welcome to the Advanced Applications Support Desk.

As a Senior Application Scientist, I understand that analyzing modified dipeptides like FA-Lys-Leu-OH presents a unique intersection of challenges between small molecule analysis and traditional proteomics.

In this context, FA typically refers to N-(3-(2-furyl)acryloyl) (Furanacryloyl), a chromogenic blocking group often used to create synthetic substrates for kinetic assays (e.g., for Thermolysin, Neutral Endopeptidase, or ACE).[1][2] While these molecules are designed for UV-Vis kinetics (absorbance at ~345 nm), Mass Spectrometry (MS) is frequently required for purity verification, metabolite identification, or high-sensitivity quantification.[1][2]

This guide addresses the specific "blind spots" encountered when analyzing these small, hydrophobic, salt-laden substrates.

Part 1: The "Flying" Phase (Ionization & Detection)[1][2]

The most common support ticket we receive regarding FA-Lys-Leu-OH is: "I see a peak on my UV trace, but no signal in MS."

The Core Challenge: The "Small Molecule" Trap

FA-Lys-Leu-OH has a molecular weight of approximately 380–400 Da (depending on exact salt/hydration forms).[1][2]

  • In MALDI: This falls directly into the "Matrix Suppression Zone" (<500 Da), where matrix ions (CHCA/DHB) obscure the analyte.

  • In ESI: The molecule is often dissolved in high-concentration enzymatic buffers (Tris, NaCl, CaCl2) which suppress ionization.[2]

Troubleshooting Workflow: "No Signal" Resolution

Use the following logic flow to diagnose signal loss.

TroubleshootingFlowStartIssue: No Signal for FA-Lys-Leu-OHCheckBuffer1. Check Buffer CompositionStart->CheckBufferIsSaltHighIs Salt/Buffer > 10mM?CheckBuffer->IsSaltHighDesaltACTION: C18 Spin Tip Desalting(Essential for Enzymatic Assays)IsSaltHigh->DesaltYesCheckMassRange2. Check MS Acquisition RangeIsSaltHigh->CheckMassRangeNoDesalt->CheckMassRangeIsRangeCorrectIs Low Mass Cutoff < 100 m/z?CheckMassRange->IsRangeCorrectAdjustRangeACTION: Lower Trap/Quad Cutoff(Standard Proteomics starts at 400 m/z)IsRangeCorrect->AdjustRangeNoCheckMode3. Check Ionization ModeIsRangeCorrect->CheckModeYesAdjustRange->CheckModeIsPositiveMode: Positive or Negative?CheckMode->IsPositiveSwitchModeACTION: Try Negative Mode(FA group can stabilize negative charge)IsPositive->SwitchModePositive (Poor Signal)SuccessSignal RestoredIsPositive->SuccessSignal GoodSwitchMode->Success

Figure 1: Decision tree for diagnosing signal loss in small modified peptides.

Protocol 1: Critical Desalting for Enzymatic Substrates

Why this matters: FA-Lys-Leu-OH is hydrophobic due to the Furanacryloyl group, allowing it to bind to C18 while salts wash away.[1][2] Standard "protein" desalting protocols may fail because the peptide is small and might wash off if the organic wash is too strong.

  • Acidify: Add Formic Acid (FA) to your sample to reach final concentration of 0.5% (pH < 3).[1][2]

  • Prime C18 Tip: Wet with 50% Acetonitrile (ACN), equilibrate with 0.1% FA in water.[2]

  • Bind: Load sample slowly. The FA-Lys-Leu-OH will bind to the hydrophobic C18 resin.[1][2]

  • Wash: Wash with 0.1% FA in Water (Do not use methanol or ACN in wash).[1][2]

    • Critical Step: Wash 3x to remove Tris/NaCl buffers common in enzymatic assays.

  • Elute: Elute with 50% ACN / 0.1% FA .

    • Note: Do not use 80% ACN; small dipeptides elute early.[1][2]

Part 2: The "Breaking" Phase (Fragmentation & Sequencing)[1][2]

When performing MS/MS (Tandem Mass Spec) for verification, FA-Lys-Leu-OH behaves differently than a standard tryptic peptide.[1][2]

Fragmentation Logic[1]
  • Precursor: [M+H]+ (Positive Mode)

  • Structure: Fua - Lys - Leu - OH[1][2]

  • Weakest Link: The peptide bond between Lys and Leu.

  • Reporter Ions:

    • y1 Ion: The C-terminal Leucine fragment.[1]

    • b1 Ion: The N-terminal FA-Lys fragment.[1][2]

Theoretical Fragmentation Map

The Furanacryloyl group (Fua) modifies the fragmentation kinetics. It acts as a "charge sink" in some cases, altering the intensity ratio of b/y ions.

FragmentationPathPrecursorPrecursor Ion [M+H]+FA-Lys-Leu-OHCollisionCID / HCDCollision EnergyPrecursor->Collisionb1b1 Ion[FA-Lys-CO]+ (Diagnostic for N-term)Collision->b1Peptide Bond Breaky1y1 Ion[NH3-Leu-COOH]+(Diagnostic for C-term)Collision->y1Peptide Bond BreakImmoniumLys Immonium Ion(m/z 101)Collision->ImmoniumHigh EnergyFuaLossNeutral LossFuranacryloyl Groupb1->FuaLossSecondary Frag

Figure 2: Fragmentation pathway of FA-Lys-Leu-OH under Collision Induced Dissociation (CID).[1][2]

Data Table: Expected Mass Shifts

Use this table to verify your spectra. Note: Masses are monoisotopic.

ComponentResidue Mass (Da)Diagnostic Ion (m/z)Notes
Furanacryloyl (FA) ~120.02 (modification)N/AAdds +120.02 Da shift to N-terminus.[1][2]
Lysine (Lys) 128.09129.1 (Immonium: 101)Look for m/z 101 if CE is high.[1][2]
Leucine (Leu) 113.08132.1 (y1 ion)Indistinguishable from Isoleucine by mass alone.[1][2]
Full Molecule ~387.2 (Calc.)388.2 [M+H]+ Exact mass depends on specific FA derivative.[1][2]

Part 3: Frequently Asked Questions (FAQ)

Q1: My MS software isn't identifying the peptide. Why? A: Most proteomics software (Mascot, Sequest, MaxQuant) has a default "Low Mass Filter" often set to 400 m/z or 600 Da minimum peptide length (usually 6-7 amino acids).[1][2]

  • Solution: You must manually configure your search engine to accept dipeptides and set the minimum mass to 200 Da . You must also add "Furanacryloyl" as a Variable Modification (N-term).[1][2]

Q2: Can I distinguish FA-Lys-Leu from FA-Lys-Ile? A: Not easily with standard CID fragmentation. Leucine and Isoleucine are isobaric (same mass).[1][2]

  • Advanced Solution: If your instrument supports MS3 or Electron Transfer Dissociation (ETD) , you might see side-chain fragmentation (w-ions) that can distinguish them.[1][2] However, since FA-Lys-Leu is usually a synthetic substrate, the identity is confirmed by the vendor certificate, and MS is used for purity/degradation checking.

Q3: The signal intensity is fluctuating wildly between runs. A: This is likely a "Carryover" or "Solubility" issue.

  • Solubility: The FA group makes the peptide sticky. Ensure your autosampler wash solution contains at least 50% organic solvent (Methanol/Isopropanol) to clean the needle.[2]

  • Carryover: Run a blank injection (100% ACN) between samples to ensure the hydrophobic FA-peptide isn't sticking to the column.[2]

Q4: Can I use UV detection instead of MS? A: Yes, and often it is preferred for kinetics. The Furanacryloyl group has a strong absorbance at 328–345 nm .

  • Hybrid Approach: Use LC-UV-MS.[1][2] Use the UV trace (345 nm) for quantification (Beer-Lambert law is robust here) and MS for peak identity confirmation.[1][2]

References

  • Biosynth. (n.d.).[1][2] FA-Gly-Leu-OH and Peptide Substrate Properties. Retrieved from [1][2]

  • National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for Fmoc-Leu-Leu-OH (Structural Analog Context). Retrieved from [1][2]

  • Matrix Science. (n.d.).[1][2] Mascot Help: Peptide Fragmentation & Ion Series. Retrieved from [1][2]

  • Thermo Fisher Scientific. (n.d.).[1][2] Mass Spectrometry Sample Clean-Up Support & Troubleshooting. Retrieved from [1][2]

  • University of Alabama Birmingham. (2011). Peptide Ion Fragmentation in Mass Spectrometry (Tutorial). Retrieved from [1][2]

Technical Support Center: HPLC Purification of FA-Lys-Leu-OH

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and drug development professionals working with the peptide conjugate FA-Lys-Leu-OH .

This guide addresses the critical ambiguity of the "FA" moiety (Furylacryloyl vs. Folic Acid) and provides distinct strategies for each, ensuring high scientific integrity and practical utility.

Molecule Profile & Pre-Purification Analysis

Before injecting your sample, you must define the physicochemical properties of your conjugate.[1] The "FA" designation is context-dependent in peptide chemistry.

Variant A: Furylacryloyl-Lys-Leu-OH (Enzymatic Substrate)[1][2]
  • Context: Commonly used in kinetic assays for metalloproteases (e.g., ACE, Thermolysin).[1]

  • Properties:

    • UV Absorbance:

      
       ~320–345 nm (Specific to the furylacryloyl group).[1]
      
    • Solubility: Moderately soluble in water due to Lysine; highly soluble in MeOH/DMSO.

    • Stability: Stable in acidic mobile phases (TFA).[1]

Variant B: Folic Acid-Lys-Leu-OH (Targeting Ligand)[1][2]
  • Context: Folate-receptor targeting drug delivery systems.

  • Properties:

    • UV Absorbance:

      
       ~280 nm and 365 nm.[1]
      
    • Solubility: Poor in acidic water. Precipitates at pH < 5. Soluble in basic buffers (pH > 8) or DMSO.[1]

    • Stability: Light Sensitive and sensitive to oxidation.

Purification Strategy: The Decision Matrix

The following diagram outlines the logical flow for selecting your purification method based on the "FA" identity.

purification_strategy Start Start: Define FA-Lys-Leu-OH Identity Check_FA Is 'FA' Furylacryloyl or Folic Acid? Start->Check_FA FA_Furyl Variant A: Furylacryloyl (fa) (Enzyme Substrate) Check_FA->FA_Furyl Furylacryloyl FA_Folate Variant B: Folic Acid (Folate) (Targeting Ligand) Check_FA->FA_Folate Folic Acid Cond_Acid Condition: Acidic RP-HPLC (0.1% TFA) FA_Furyl->Cond_Acid Col_C18 Column: C18 End-capped (Small Pore 100-120Å) Cond_Acid->Col_C18 Detect_340 Detection: 340 nm (Specific for fa-group) Col_C18->Detect_340 Warn_Sol CRITICAL: Avoid Acidic pH (Precipitation Risk) FA_Folate->Warn_Sol Cond_Neut Condition: Neutral/Basic RP-HPLC (Ammonium Bicarbonate pH 7.5) Col_C18_Base Column: C18 Hybrid/Polymer (High pH Resistant) Cond_Neut->Col_C18_Base Warn_Sol->Cond_Neut

Figure 1: Decision matrix for selecting HPLC conditions based on the chemical identity of the "FA" group.

Standard Operating Procedures (SOPs)

Protocol A: Furylacryloyl-Lys-Leu-OH (Standard Acidic Method)

Best for: Routine purification, high resolution, MS compatibility.[1]

1. Sample Preparation:

  • Dissolve 10 mg peptide in 100 µL DMSO (to disrupt aggregation).

  • Dilute to 1 mL with 0.1% TFA in Water .

  • Centrifuge at 10,000 x g for 5 min to remove particulates.

2. Chromatographic Conditions:

ParameterSettingRationale
Column C18, 5 µm, 100 Å (e.g., Zorbax Eclipse or Phenomenex Luna)Small pore size retains small peptides (Lys-Leu) better than 300 Å.[1]
Mobile Phase A Water + 0.1% TFATFA pairs with the basic Lysine side chain, improving peak shape.
Mobile Phase B Acetonitrile (ACN) + 0.1% TFAStandard organic modifier.[1]
Gradient 5% B to 40% B over 20 minThe peptide is relatively polar; a shallow gradient ensures separation from impurities.
Flow Rate 1.0 mL/min (Analytical)Adjust for column diameter.
Detection UV 320–340 nm Crucial: Detects the Furylacryloyl group specifically, ignoring non-FA impurities.
Protocol B: Folic Acid-Lys-Leu-OH (Neutral pH Method)

Best for: Folate conjugates that precipitate or degrade in acid.[1]

1. Sample Preparation:

  • Dissolve in 10 mM Ammonium Bicarbonate (pH 8.0) or 50% DMSO.

  • Protect from light (Amber vials).[1]

2. Chromatographic Conditions:

ParameterSettingRationale
Column C18 High-pH Stable (e.g., Waters XBridge or Agilent Poroshell HPH)Silica dissolves at pH > 8; hybrid particles are required.[1]
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 7.8–8.[1]2)Keeps Folate deprotonated (soluble).[1]
Mobile Phase B Acetonitrile-
Gradient 0% B to 30% B over 25 minFolates are polar at neutral pH; start at 0% to ensure retention.
Detection UV 280 nm / 365 nmMonitor Folate absorbance.

Troubleshooting Guide & FAQs

This section addresses specific failure modes reported by users.

Q1: My peak is tailing significantly. How do I fix this?

Diagnosis: The Lysine residue (basic, pKa ~10.[1]5) is interacting with residual silanols on the silica column.[1] Solution:

  • Add a "Decoy": Increase TFA concentration to 0.1% or even 0.2% if using the Acidic Protocol.

  • Switch Columns: Use an "End-capped" column (e.g., "ODS-2" or "Eclipse Plus").[1] These have chemically blocked silanol groups.

  • Add Salt: If using Protocol B (Neutral), add 100 mM NaCl to suppress ionic interactions, though this requires a desalting step later.[1]

Q2: I see a "Ghost Peak" eluting later in the gradient. What is it?

Diagnosis: This is often the Hydrolyzed FA group or a Dimer .

  • If Furylacryloyl : The free furylacrylic acid is highly hydrophobic and elutes later than the peptide.

  • If Folic Acid : Folate is light-sensitive. The ghost peak may be a photodegradation product (pterin-6-carboxylic acid).[1] Validation: Check the UV spectrum of the ghost peak. If the ratio of 214nm/340nm differs from your main peak, it is an impurity.[1]

Q3: My sample precipitates when I inject it.

Diagnosis: "Solvent Shock." You likely dissolved the sample in 100% DMSO, but the mobile phase is 95% Water.[1] The peptide crashes out at the interface. Solution:

  • Sandwich Injection: Draw up a small plug of mobile phase before and after the sample in the needle (if manual).[1]

  • Dilution: Dilute the DMSO stock 1:10 with Mobile Phase A before injection. If it precipitates in the vial, it would have precipitated on the column.[1]

Q4: The retention time is shifting between runs.

Diagnosis: Incomplete column equilibration. Solution:

  • Lysine-containing peptides can modify the stationary phase surface charge.

  • Rule: Re-equilibrate for at least 5–10 column volumes (approx. 15 mins at 1 mL/min) between runs.

References

  • PubChem. (2025).[1][2] Compound Summary: Lys-Leu-Ala (Structural Analog Reference).[1] National Library of Medicine.[2] [Link][1][2]

  • Phenomenex. (2023).[1][2] HPLC Enantioseparation of Amino Acids (Technical Note).[Link][1]

  • Agilent Technologies. (2010).[1] Analysis of Amino Acids by HPLC (Methodology Guide).[Link]

Sources

Common pitfalls in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 Current Operator: Senior Application Scientist (Ph.D.) System Protocol: Fmoc/tBu Chemistry (Standard)

Welcome to the SPPS Troubleshooting Hub

You are likely here because your LC-MS showed a mess, your resin yield is negligible, or your synthesis stopped cold after the 10th residue. In solid-phase peptide synthesis (SPPS), "standard protocols" are often just suggestions waiting to fail against the reality of complex sequences.

Below are the Critical Incident Reports (FAQs) derived from thousands of failed syntheses. We do not just tell you what to do; we explain why the chemistry failed so you can engineer a solution.

📂 TICKET #001: The "Difficult Sequence" (Aggregation)

Symptom: Synthesis proceeds normally for 5-10 residues, then coupling efficiency drops to <50% and deprotection becomes sluggish. Diagnosis: On-resin aggregation (β-sheet formation).

The Mechanism: As the peptide chain grows, inter-chain hydrogen bonds form between the amide backbones of adjacent peptides on the resin. This creates a "beta-sheet-like" structure that physically blocks reagents from reaching the N-terminus. This is not a chemical failure; it is a physical solubility failure.

Troubleshooting Protocol:

StrategyMethodologyWhy it works
Pseudoprolines Substitute Ser/Thr/Cys with Fmoc-Xaa(ΨMe,Mepro)-OH dipeptides.The "kink" in the oxazolidine ring mimics Proline, physically disrupting the beta-sheet network.
Dmb Protection Use Fmoc-Xaa-(Dmb)Gly-OH or N-Dmb amino acids.[1]The bulky 2,4-dimethoxybenzyl group on the backbone amide prevents H-bond formation.
Chaotropic Salts Add 0.1M LiCl or KSCN to the coupling mixture.Disrupts hydrogen bonding networks in the resin matrix.
Magic Mixture Switch solvent to DCM/DMF/NMP (1:1:1) + 1% Triton X-100.Improves swelling of polystyrene core resins which may collapse in pure DMF.

Expert Insight: Do not just double-couple. If the chain is aggregated, throwing more reagent at it is like throwing water at a rock. You must change the solvation environment (Heat, Solvent, or Backbone Protection).

📂 TICKET #002: The -18 Da Mass Shift (Aspartimide)

Symptom: LC-MS shows a major peak at [M-18]. Diagnosis: Aspartimide formation.[1][2][3]

The Mechanism: This is the bane of Asp-Gly, Asp-Asn, and Asp-Ser sequences. During Fmoc deprotection, the basic piperidine removes the Fmoc group but also deprotonates the amide nitrogen of the next residue. This nitrogen attacks the side-chain ester of Aspartic acid, forming a 5-membered succinimide ring (Aspartimide). This ring can then open to form


-peptides (correct) or 

-peptides (garbage).

Visualization: Aspartimide Pathway

Aspartimide Start Asp-Gly Sequence (Fmoc Removal) Base Base (Piperidine) Deprotonates Amide N Start->Base Attack Nucleophilic Attack on Side Chain Ester Base->Attack Ring Aspartimide Ring (Succinimide Intermediate) [M-18 Da] Attack->Ring Cyclization Alpha Alpha-Asp Peptide (Restored - Minor) Ring->Alpha Hydrolysis Beta Beta-Asp Peptide (Isomerized - Major) Ring->Beta Hydrolysis Piperidide Piperidide Adduct (Ring Opening by Base) Ring->Piperidide Aminolysis

Caption: The base-catalyzed cyclization of Aspartic acid side chains leading to [M-18] byproducts.

Corrective Action:

  • Add Acid: Add 0.1M HOBt (Hydroxybenzotriazole) to your deprotection solution (20% Piperidine/DMF). The HOBt acts as a proton source to suppress the amide anion formation [1].

  • Switch Base: Use Piperazine instead of Piperidine. It is less basic (pKa 9.8 vs 11.1) and reduces ring formation.

  • Bulky Protection: Use Fmoc-Asp(OMpe)-OH instead of Asp(OtBu). The massive 3-methylpent-3-yl ester sterically hinders the attack.

📂 TICKET #003: The "Missing Peptide" (Diketopiperazine)

Symptom: You synthesized a 20-mer, but the resin is empty or contains only the last 18 residues. Diagnosis: Diketopiperazine (DKP) formation at the C-terminus.

The Mechanism: This occurs almost exclusively when Proline or Glycine is the C-terminal residue (or the 2nd residue). After deprotecting the 2nd amino acid, the free amine attacks the C-terminal ester linkage to the resin. The dipeptide cleaves itself off the resin as a cyclic diketopiperazine, leaving a free hydroxyl group on the resin (which stops growing).

Prevention Protocol:

  • Q: Can I use Wang Resin?

    • A: NO. If you have C-terminal Pro/Gly, do not use Wang resin. The benzyl ester linkage is too susceptible to aminolysis [2].

  • Q: What resin should I use?

    • A: Use 2-Chlorotrityl Chloride (2-CTC) Resin . The bulky trityl group sterically hinders the back-biting attack.

  • Q: Alternative Strategy?

    • A: Couple the first two amino acids as a pre-formed dipeptide (e.g., Fmoc-Ala-Pro-OH) onto the resin. This bypasses the dangerous "free amine at residue 2" stage entirely.

📂 TICKET #004: Cysteine Racemization

Symptom: You have D-Cys impurities in your final product. Diagnosis: Base-catalyzed racemization during coupling.[4][5]

The Mechanism: Cysteine is uniquely sensitive to racemization because the electron-withdrawing sulfur atom makes the


-proton highly acidic. Standard coupling protocols using strong bases (DIPEA/NMM) with HBTU/HATU facilitate the removal of this proton, leading to enolization and loss of chirality [3].

The "Base-Free" Protocol: For Cysteine coupling, banish DIPEA from the reaction vessel.

  • Use DIC/Oxyma: Use Diisopropylcarbodiimide (DIC) and Oxyma Pure. This reaction proceeds at neutral/acidic pH, preserving chirality.

  • Pre-activation limit: Do not pre-activate Cysteine for more than 1-2 minutes.

  • Solvent: Use DCM/DMF (1:1) instead of pure DMF to lower the dielectric constant, which disfavors charge separation (racemization).

📂 TICKET #005: Incomplete Deprotection Monitoring

Symptom: Deletion sequences (N-1, N-2) in the crude mixture. Diagnosis: You trusted the machine blindly.

The Validation System: You must verify coupling/deprotection completeness.

TestTargetColor Change (Positive)Notes
Kaiser Test Primary AminesBlue (Free amine) Yellow (Protected)FAILS on Proline, Ser, Asn. (False Negatives common).
Chloranil Test Secondary AminesBlue/Green (Free amine)REQUIRED for Proline. Kaiser test will not detect free Proline.
UV Monitoring Fmoc AdductAbsorbance at 301nmAutomated synthesizers use this. Watch for "slow" deprotection curves.

Decision Tree: The Troubleshooting Flow

Troubleshooting Start Problem Detected Step1 Is the peptide missing from the resin? Start->Step1 DKP DKP Formation (Check C-term Pro/Gly) Step1->DKP Yes Step2 Is the mass [M-18]? Step1->Step2 No Asp Aspartimide (Check Asp-Gly) Step2->Asp Yes Step3 Is the sequence truncated? Step2->Step3 No Agg Aggregation (Use Pseudoproline) Step3->Agg Yes Step4 Racemization? Step3->Step4 No Cys Base-Free Coupling (Use DIC/Oxyma) Step4->Cys Yes

Caption: Rapid diagnostic logic for identifying SPPS failure modes.

References
  • Biotage. (2023). Preventing aspartimide rearrangements during Fmoc-based solid phase peptide synthesis.Link

  • Steinauer, R., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis. ACS Omega. Link

  • Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.Link

  • ChemPep. (n.d.). Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation.[1][6][7][8]Link

Sources

Technical Support Center: FA-Lys-Leu-OH Cleavage & Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the peptide FA-Lys-Leu-OH (N-Formyl-Lys-Leu), the N-terminal formyl group acts as a critical structural motif, often mimicking bacterial chemotactic peptides. In standard Fmoc Solid Phase Peptide Synthesis (SPPS), the Formyl (For) group is stable to standard Trifluoroacetic Acid (TFA) cleavage cocktails.

The Golden Standard Cocktail for this sequence is:

95% TFA / 2.5% TIS / 2.5% H₂O

Key Technical Verdict:

  • Stability: The N-Formyl group is stable in TFA at room temperature. It does not require the complex scavengers found in "Reagent K" (e.g., phenol, thioanisole, EDT) because this sequence lacks sensitive residues like Trp, Met, or Cys.

  • Risk: The primary risk is incomplete deprotection of the Lysine side chain (if TFA concentration is too low) or unintentional deformylation (only if strong mineral acids like HCl or HF are introduced).

Module 1: The Chemistry of Cleavage[1]

To troubleshoot effectively, one must understand the mechanistic demands of the specific residues in FA-Lys-Leu-OH.

Component Analysis
ComponentProtection (Standard)Cleavage RequirementStability Risk
FA (Formyl) N-Terminal CapStable in TFA. Requires HF or deformylase for removal.Low. Stable unless exposed to HF or high heat (>40°C) in acid.
Lys (Lysine) Boc (tert-butyloxycarbonyl)High Acid. Requires >50% TFA to protonate and eliminate the tert-butyl cation.Medium. Incomplete deprotection yields +100 Da mass adducts.
Leu (Leucine) None / Side chain stableNone.Negligible. Hydrophobic and unreactive.
Linker Wang or 2-CTCAcidolysis (TFA).Low. Requires scavengers (TIS/H₂O) to prevent carbocation re-attachment.
Reaction Mechanism Visualization

The following diagram illustrates the concurrent reactions during cleavage: the desired removal of the Boc group from Lysine and the stability of the Formyl group.

G Substrate Resin-FA-Lys(Boc)-Leu Inter1 Boc Protonation Substrate->Inter1 Acidolysis Product FA-Lys-Leu-OH (Desired) Substrate->Product Formyl Group Remains Intact TFA TFA (95%) Inter2 t-Butyl Cation (Reactive) Inter1->Inter2 Elimination Inter1->Product Cleavage Waste Scavenged Adducts Inter2->Waste Trapped by Scavengers Scavenger TIS / H2O Scavenger->Waste Nucleophilic Attack

Figure 1: Mechanism of Lys(Boc) deprotection vs. Formyl stability in TFA.

Module 2: Troubleshooting Guide

Use this section if your LC-MS data shows unexpected peaks or low yield.

Issue A: Mass Spec shows [M-28] peak (Loss of Formyl)

Symptom: The desired mass is missing, and a peak corresponding to H-Lys-Leu-OH is observed.

  • Cause 1: Presence of Mineral Acids. Did you use HCl in any wash steps or as a modifier? HCl can deformylate peptides even at moderate concentrations.

  • Cause 2: Extreme Heat. Cleavage performed above 35°C can accelerate solvolysis of the formyl amide bond.

  • Solution: Ensure strict TFA purity. Perform cleavage at Room Temperature (20-25°C).

Issue B: Mass Spec shows [M+56] or [M+100] peaks (Incomplete Lys Deprotection)

Symptom: Peaks appearing at +56 Da (t-butyl adduct) or +100 Da (intact Boc).

  • Cause 1: Dilute TFA. If you used a "low-acid" cocktail (e.g., 1% TFA for 2-CTC resin cleavage) to preserve the side chains, the Boc group on Lysine will remain.

  • Cause 2: Insufficient Time. Lys(Boc) removal is slower than Trityl removal.

  • Solution: Re-treat the crude peptide with 95% TFA / 5% H₂O for 30 minutes. The Boc group requires high acidity for removal.[1]

Issue C: "Reagent K" Smell / Purity Issues

Symptom: Peptide smells of rotten eggs; difficult to precipitate.

  • Cause: Use of Thioanisole/EDT in the cocktail.[2]

  • Technical Insight: FA-Lys-Leu-OH contains no Cysteine, Methionine, or Tryptophan. Using sulfur-based scavengers (EDT, Thioanisole) is chemically unnecessary and introduces contaminants that are hard to remove.

  • Solution: Switch immediately to the TFA/TIS/H₂O system.

Module 3: Optimized Cleavage Protocols

Protocol A: The Standard (Recommended)

Best for: FA-Lys-Leu-OH synthesized on Wang or Rink Amide resin.

  • Preparation: Ensure the resin is washed with DCM and dried under nitrogen.

  • Cocktail Preparation: Mix 9.5 mL TFA , 0.25 mL TIS (Triisopropylsilane), and 0.25 mL Ultrapure Water .

    • Note: Premix water and TFA to avoid exothermic heat directly on the resin.

  • Incubation: Add cocktail to resin (10 mL per 1g resin). Shake gently at Room Temperature for 2.0 - 2.5 hours .

    • Why 2.5 hours? Ensures complete removal of the stubborn Boc group on Lysine.

  • Precipitation: Filter resin.[3][4][5] Drop filtrate into cold Diethyl Ether (10x volume). Centrifuge to pellet.

Protocol B: The "Soft" Cleavage (Not Recommended for Final Product)

Context: If you are trying to cleave from 2-CTC resin without deprotecting the Lysine (e.g., to synthesize a protected fragment FA-Lys(Boc)-Leu-OH).

  • Cocktail: 1% TFA in DCM.

  • Procedure: Treat for 2 minutes x 5 times.

  • Result: This yields the protected peptide.[6] The Formyl group and the Boc group will both remain intact.

Comparative Data: Cocktail Stability Matrix
CocktailCompositionFA StabilityLys(Boc) RemovalRecommendation
Standard 95% TFA / 2.5% TIS / 2.5% H₂OHigh Complete Primary Choice
Reagent K TFA / Phenol / Water / Thioanisole / EDTHigh Complete Avoid (Unnecessary scavengers)
Low-Acid 50% TFA / 50% DCMHigh Partial/Slow Risky (Incomplete deprotection)
HF Cleavage Anhydrous HFUnstable Complete Do Not Use (Will deformylate)

Module 4: Decision Logic (Graphviz)

Use this flow to confirm your experimental design.

Logic Start Start: FA-Lys-Leu-OH on Resin Q1 Do you need to KEEP the Formyl group? Start->Q1 BranchKeep Yes (Standard) Q1->BranchKeep BranchRemove No (Deformylation needed) Q1->BranchRemove Q2 Are sensitive residues (Cys, Met, Trp) present? BranchKeep->Q2 Deformyl Protocol: Deformylate on-resin (Hydrazine or Deformylase) THEN Cleave BranchRemove->Deformyl CocktailA USE: 95% TFA / 2.5% TIS / 2.5% H2O (Cleanest Profile) Q2->CocktailA No (Current Seq) CocktailB USE: Reagent K (Only if Met/Cys added later) Q2->CocktailB Yes (Hypothetical)

Figure 2: Decision tree for selecting the appropriate cleavage strategy.

Module 5: FAQ

Q: Can I use TES (Triethylsilane) instead of TIS? A: Yes. TES is a more aggressive scavenger than TIS. For this simple sequence (FA-Lys-Leu), the difference is negligible. Both work perfectly to scavenge the tert-butyl cations generated from the Lys(Boc) deprotection.

Q: I see a peak at M+12. What is it? A: This is likely a methylene bridge formation, but it is rare in this specific sequence. More likely, if you are using Methanol during the workup, you might see methyl esterification if the C-terminus is a free acid. Avoid prolonged exposure of the free acid peptide to Methanol/Acid mixtures.

Q: Will the Formyl group fall off if I leave it in TFA overnight? A: Generally, no. The N-formyl bond is robust in anhydrous acid. However, if your TFA is "wet" (high water content) and the temperature fluctuates, minor hydrolysis can occur over 24+ hours. Stick to the 2-3 hour window.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][1][5][6][7][8] Chemical Reviews, 109(6), 2455–2504.

    • Citation Context: Comprehensive review confirming the stability of N-formyl groups in TFA and the conditions required for Lys(Boc) deprotection.
  • Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society, 85(14), 2149–2154.

    • Citation Context: Foundational text establishing the acid-lability of Boc groups.
  • Fields, G. B., & Noble, R. L. (1990).[9] "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research, 35(3), 161–214.[9]

    • Citation Context: Defines standard scavenger cocktails (TIS/Water) and their efficacy for specific residues.
  • Sigma-Aldrich (Merck). "Cleavage and Deprotection Protocols for Fmoc SPPS."

    • Citation Context: Verification of standard cleavage cocktail r

Sources

Technical Support Center: Optimizing FA-Lys-Leu-OH Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Steric Hindrance in Folic Acid (FA) - Lysine - Leucine - OH Reactions

Status: Active Last Updated: January 29, 2026 Target Audience: Medicinal Chemists, Peptide Scientists, Process Development Engineers

Diagnostic Module: The Steric Landscape

Executive Summary: The synthesis of FA-Lys-Leu-OH (Folic Acid-Lysyl-Leucine) presents a unique "perfect storm" of steric and physicochemical challenges. While FA can refer to 3-(2-furyl)acryloyl in enzymatic assays, in drug development contexts, it predominantly refers to Folic Acid (Folate) used for receptor-targeted delivery.[1]

This guide focuses on the Folate conjugation scenario, as it offers the most significant steric hurdles. The reaction involves coupling a bulky, rigid, and poorly soluble heterocyclic system (Pteroyl) to a dipeptide containing bulky hydrophobic (Leucine) and chemically complex (Lysine) side chains.[1]

Root Cause Analysis: Why Standard Protocols Fail
Failure ModeMechanism of ActionDiagnostic Indicator
Incomplete Coupling Steric Clashing: The rigid Pterin ring of Folic Acid clashes with the bulky protecting groups on Lysine (e.g., Boc/Trt) and the branched

-carbon of Leucine.[1]
Kaiser test remains blue/purple after 2+ hours; Mass spec shows unreacted H-Lys-Leu-OH.[1]
Aggregation Solubility Mismatch: Folic Acid is insoluble in DCM and barely soluble in DMF. It requires DMSO.[1] However, hydrophobic peptides (Leu-rich) often aggregate in DMSO/DMF mixtures.[1]Gelatinous resin; rapid pressure increase in flow synthesizers.[1]
Regio-isomerization Electronic/Steric Competition: Folic acid has two carboxyl groups (

and

).[1] The

-carboxyl is sterically less hindered but the

-carboxyl is more acidic.[1] Without protection, mixed anhydrides form.[2]
HPLC shows double peaks (isomers) with identical mass.[1]

Troubleshooting Workflow & Decision Logic

The following decision tree outlines the logical steps to resolve low yields or failed couplings.

TroubleshootingLogic Start Start: Low Yield / Incomplete Coupling CheckSolubility 1. Check Reaction Mixture Clarity Start->CheckSolubility Cloudy Cloudy / Precipitate? CheckSolubility->Cloudy Yes CheckCoupling 2. Check Coupling Reagent CheckSolubility->CheckCoupling No (Clear) SolventFix Action: Switch to anhydrous DMSO/DMF (1:1) Add 1% Triton X-100 if aggregation persists Cloudy->SolventFix StandardReagent Using HBTU/DIC? CheckCoupling->StandardReagent Yes CheckResin 3. Check Resin Loading CheckCoupling->CheckResin No (Already using HATU) UpgradeReagent Action: Switch to HATU or PyBOP (More efficient for sterically hindered amines) StandardReagent->UpgradeReagent HighLoad Loading > 0.5 mmol/g? CheckResin->HighLoad Yes ReduceLoad Action: Switch to Low Loading Resin (< 0.3 mmol/g) to increase inter-site distance HighLoad->ReduceLoad

Figure 1: Decision logic for troubleshooting steric and solubility issues in FA-peptide synthesis.

Optimized Protocol: Overcoming the Barrier

This protocol uses Pteroic Acid or Protected Glutamate strategies to manage regiochemistry and HATU/DMSO to manage sterics.

Phase A: Preparation of the Resin-Bound Peptide (H-Lys(Boc)-Leu-Resin)

Note: We assume Solid Phase Peptide Synthesis (SPPS) on Wang or Chlorotrityl resin.[1]

  • Resin Selection: Use 2-Chlorotrityl Chloride Resin (Low loading: 0.3–0.4 mmol/g).[1]

    • Why: High loading forces peptide chains closer together, exacerbating steric clash between the bulky Lys(Boc) side chains.[1]

  • Peptide Assembly: Standard Fmoc-SPPS.

    • Couple Fmoc-Leu-OH (3 eq).

    • Deprotect (20% Piperidine/DMF).[1][2]

    • Couple Fmoc-Lys(Boc)-OH (3 eq).[1] Crucial: Use Boc protection on the Lysine side chain to prevent branching.

    • Deprotect N-terminal Fmoc.[1] Result: H-Lys(Boc)-Leu-Resin .[1]

Phase B: The Critical Step – Coupling Folic Acid

Standard EDC/NHS coupling often fails here due to the insolubility of Folic Acid and steric bulk.

Reagents:

  • Folic Acid (FA): 3 equivalents (relative to resin loading).[1]

  • Coupling Agent: HATU (2.9 eq) or PyBOP (2.9 eq).[1]

  • Base: DIPEA (6 eq).

  • Solvent: Anhydrous DMSO (Essential for FA solubility) and DMF (1:1 ratio).[1]

Step-by-Step:

  • Activation (Pre-mix):

    • Dissolve Folic Acid in minimum anhydrous DMSO .[1] (Do not use DMF alone; FA will not dissolve).[1]

    • Add HATU and DIPEA.[1]

    • Critical Check: Ensure the solution is clear amber. If cloudy, add more DMSO.

    • Allow activation for 2–5 minutes only.[1] (Prolonged activation causes racemization of the Glu moiety in Folate).

  • Coupling:

    • Add the activated FA solution to the resin-bound H-Lys(Boc)-Leu-Resin .[1]

    • Agitate gently (exclude light, as FA is light-sensitive) for 4–12 hours .[1]

    • Double Coupling: If the Kaiser test is positive after 4 hours, drain and repeat with fresh reagents.

  • Washing:

    • Wash extensively with DMSO (to remove excess FA)

      
       DMF 
      
      
      
      DCM.[1]
    • Note: FA often adsorbs non-specifically to the resin. DMSO washes are critical to remove this physical aggregate.[1]

Phase C: Cleavage & Deprotection[1]
  • Reagent: 95% TFA, 2.5% TIS, 2.5% H2O.

  • Time: 2 hours.

  • Result: The acidic conditions cleave the peptide from the resin and remove the Boc group from Lysine simultaneously.

  • Precipitation: Cold Diethyl Ether.

Frequently Asked Questions (FAQs)

Q1: Why do I see two peaks with the same mass in my HPLC trace? A: This is likely Regio-isomerism .[1] Folic acid contains a Glutamic acid moiety with two carboxyls (


 and 

).[1] Standard coupling activates both.[1] The

-conjugate is biologically preferred for Folate Receptor targeting.[1]
  • Fix: To guarantee a single isomer, do not use Folic Acid directly. Instead, couple Pteroic Acid to a resin-bound H-Glu(OtBu)-Lys(Boc)-Leu-Resin .[1] This forces the linkage through the correct amine, or use

    
    -protected Glutamate derivatives.
    

Q2: The reaction mixture turns into a gel. What is happening? A: This is On-Resin Aggregation . The combination of the hydrophobic Leucine, the bulky Lysine protecting group, and the planar, stacking Pterin rings causes the peptide chains to form beta-sheet-like structures.

  • Fix:

    • Use Magic Mixture : DCM/DMF/NMP (1:1:1) with 1% Triton X-100.[1]

    • Use Microwave-Assisted Synthesis : Heat the coupling step to 50°C (max) to disrupt hydrogen bonds.[1] Warning: Folic acid is heat sensitive; do not exceed 60°C.[1]

Q3: Can I use EDC/NHS instead of HATU? A: EDC/NHS is common for liquid-phase conjugation but performs poorly in SPPS for this specific sequence due to slow kinetics and steric hindrance.[1] HATU (an uronium salt) generates a more reactive ester (OAt) that reacts faster than the rate of aggregation.[1]

Q4: My yield is extremely low (<10%). Why? A: Check your Light Exposure . Folic acid decomposes under UV/Vis light (cleaving the Pterin from the PABA-Glu moiety).[1]

  • Fix: Wrap all reaction vessels in aluminum foil. Perform purification in low-light conditions.

Visualizing the Molecular Pathway

The following diagram illustrates the optimized synthesis pathway, highlighting the critical control points for steric management.

SynthesisPathway Resin Resin-Leu-NH2 Step1 Couple Fmoc-Lys(Boc)-OH (Steric Bulk Management) Resin->Step1 SPPS Cycle Intermediate H-Lys(Boc)-Leu-Resin Step1->Intermediate Deprotect Coupling Coupling Reaction (4-12h, Dark) Intermediate->Coupling Step2 Activate Folic Acid (HATU/DMSO) Step2->Coupling Add Activated FA Final FA-Lys-Leu-OH (Crude) Coupling->Final TFA Cleavage

Figure 2: Optimized Synthetic Pathway for FA-Lys-Leu-OH.

References

  • Leamon, C. P., & Reddy, J. A. (2004).[1] Folate-targeted chemotherapy.[1][3][4][5] Advanced Drug Delivery Reviews, 56(8), 1127-1141.[1]

  • Vlahov, I. R., & Leamon, C. P. (2012).[1] Engineering folate-drug conjugates to target cancer: From chemistry to clinic. Bioconjugate Chemistry, 23(7), 1357-1369.[1]

  • Albericio, F., & Carpino, L. A. (1997).[1] Efficiency of HATU in the coupling of sterically hindered amino acids. Methods in Enzymology, 289, 104-126.[1]

  • Lu, Y., & Low, P. S. (2002).[1] Folate-mediated delivery of macromolecular anticancer therapeutic agents.[1][3][4][5] Advanced Drug Delivery Reviews, 54(5), 675-693.[1]

Sources

Validation & Comparative

Technical Guide: FA-Lys-Leu-OH and Furanacryloyl Substrates in Protease Assays

[1]

Product Focus: FA-Lys-Leu-OH (N-[3-(2-Furyl)acryloyl]-Lys-Leu-OH) Primary Application: Continuous Spectrophotometric Kinetic Analysis Target Enzymes: Carboxypeptidases (e.g., CPD-Y), Metalloendopeptidases (e.g., Thermolysin variants)[1]

Executive Summary: The Kinetic Probe Niche

FA-Lys-Leu-OH is a specialized dipeptide derivative used as a chromogenic substrate to monitor enzymatic hydrolysis in real-time.[1] Unlike structural building blocks (e.g., Fmoc-Lys-Leu-OH) used in peptide synthesis, FA-Lys-Leu-OH is a kinetic probe .[1] It is engineered with a Furanacryloyl (FA) fluorophore at the N-terminus, which serves as a sensitive reporter of peptide bond cleavage.

While less common than the "gold standard" substrates like FAGLA (FA-Gly-Leu-NH₂, for Thermolysin) or FAPGG (FA-Phe-Gly-Gly, for ACE), FA-Lys-Leu-OH fills a critical niche: it allows for the precise characterization of enzymes with specificity for basic residues (Lysine) at the P1 position , particularly Serine Carboxypeptidases (like Carboxypeptidase Y) and engineered metalloproteases.[1]

Quick Comparison: FA-Lys-Leu-OH vs. Alternatives
FeatureFA-Lys-Leu-OHFRET Substrates (e.g., Abz/Dnp)p-Nitroanilide (pNA)HHL (Hippuryl-His-Leu)
Detection Mode Continuous (Absorbance)Continuous (Fluorescence)Continuous (Absorbance)Endpoint (HPLC/Extraction)
Sensitivity Moderate (

M range)
High (

M range)
ModerateLow
Cost LowHighLowLow
Relevance Mimics natural peptide bondSynthetic linker interferenceNon-peptide amide bondNatural substrate mimic
Primary Use

profiling
High-throughput screeningAmidase activity checksACE Activity Validation

Mechanism of Action: The "Blue Shift" Assay

The utility of FA-Lys-Leu-OH relies on the electronic conjugation between the furan ring, the acrylate double bond, and the peptide amide bond.

The Physicochemical Principle
  • Intact Substrate: In FA-Lys-Leu-OH, the carbonyl group of the FA-Lys amide bond is conjugated with the furanacryloyl system.[1] This extended conjugation creates an absorption maximum (

    
    ) typically around 324–345 nm .
    
  • Enzymatic Hydrolysis: When an enzyme (e.g., Carboxypeptidase Y) cleaves the peptide bond between Lys and Leu (or the FA-Lys bond in specific endopeptidase scenarios), the electronic environment of the FA group changes.

  • The Shift: This cleavage disrupts the specific solvent/electronic interaction, resulting in a hypsochromic shift (Blue Shift) of the absorption spectrum (e.g., from 345 nm to 324 nm) and a decrease in extinction coefficient at the monitoring wavelength.

Reaction Pathway

The following diagram illustrates the hydrolysis pathway and the resulting signal generation.

FA_HydrolysisSubstrateSubstrateFA-Lys-Leu-OH(Abs Max ~345 nm)ComplexES ComplexSubstrate->Complex+ EnzymeEnzymeEnzyme(e.g., CPD-Y)Enzyme->ComplexProduct1Product 1FA-Lys-OH(Blue Shifted)Complex->Product1HydrolysisProduct2Product 2Leu-OHComplex->Product2SignalSignal DetectionDecrease in Abs @ 345nmProduct1->SignalSpectral Shift

Figure 1: Mechanism of the Furanacryloyl (FA) Spectrophotometric Assay.

Comparative Analysis: Why Choose FA-Lys-Leu-OH?

vs. FRET Substrates (Abz/Dnp or EDANS/DABCYL)
  • The Trade-off: FRET substrates offer superior sensitivity (detecting picomolar enzyme levels) because they operate on a "dark-to-bright" fluorescence background.[1] However, they are significantly more expensive and often suffer from inner filter effects if the compound library is colored.

  • Why FA? FA-Lys-Leu-OH is ideal for steady-state kinetics (

    
    , 
    
    
    )
    where substrate concentrations must be high (saturation conditions).[1] FRET substrates often have solubility limits or self-quenching issues at the high concentrations required for
    
    
    determination.[1]
vs. p-Nitroanilide (pNA) Substrates[1]
  • The Limitation: pNA substrates (e.g., Lys-pNA) measure amidase activity, not true peptidase activity. The leaving group is a synthetic chromophore, not an amino acid.

  • Why FA? FA-Lys-Leu-OH retains a true peptide bond (Lys-Leu).[1] This is critical when studying enzymes where the P1' residue (Leucine) contributes to binding affinity. For example, Thermolysin and Carboxypeptidases rely heavily on hydrophobic interactions in the S1' pocket, which pNA cannot probe.

vs. Other FA-Peptides (FAGLA, FAPGG)
  • Specificity Profiling:

    • FAGLA (FA-Gly-Leu-NH₂): Standard for Thermolysin (Hydrophobic/Neutral P1).[1]

    • FA-Lys-Leu-OH: Specialized for Charged P1 specificity.[1][2]

    • Application: Researchers use FA-Lys-Leu-OH alongside FAGLA to map the S1 pocket specificity of mutant enzymes.[1] For instance, mutating the S1 pocket of a protease from hydrophobic to acidic (e.g., Asp/Glu) would drastically increase

      
       for FA-Lys-Leu-OH while decreasing it for FAGLA.[1]
      

Experimental Protocol: Continuous Spectrophotometric Assay

Objective: Determine the specific activity of a Carboxypeptidase or Metalloprotease using FA-Lys-Leu-OH.

Materials
  • Substrate: FA-Lys-Leu-OH (Store stock at -20°C in DMF or DMSO).

  • Buffer: 50 mM Tris-HCl, 10 mM CaCl₂ (if metalloprotease), pH 7.5 (Optimize pH based on enzyme).

  • Equipment: UV-Vis Spectrophotometer with temperature control (37°C or 25°C).

Protocol Workflow
  • Substrate Preparation:

    • Dissolve FA-Lys-Leu-OH in DMF to create a 10 mM Stock Solution.[1]

    • Note: Verify concentration using

      
       (value may vary slightly by buffer; construct a standard curve for precision).
      
  • Blanking:

    • Add 980 µL of Buffer + 20 µL Substrate Stock to the cuvette.

    • Zero the spectrophotometer at 345 nm .

  • Reaction Initiation:

    • Add enzyme solution (e.g., 10-50 nM final concentration) to the cuvette.

    • Mix immediately by inversion (do not vortex vigorously to avoid bubbles).

  • Data Collection:

    • Monitor the decrease in Absorbance at 345 nm for 3–5 minutes.

    • Ensure the slope is linear (initial velocity,

      
      ).
      
  • Calculation:

    
    
    
    • 
      : The difference in extinction coefficient between substrate and product. Typically determined experimentally by total hydrolysis (approx. 
      
      
      depending on pH).[1]
Experimental Logic Diagram

Assay_WorkflowStep11. Prepare Stock10mM FA-Lys-Leu-OH in DMFStep22. Dilute in Buffer(Tris-HCl, pH 7.5, CaCl2)Step1->Step2Step33. Baseline CheckZero Abs @ 345 nmStep2->Step3Step44. Add EnzymeInitiate HydrolysisStep3->Step4Step55. Monitor KineticsRecord d(Abs)/dtStep4->Step5

Figure 2: Step-by-step workflow for the continuous spectrophotometric assay.

Quantitative Data: Kinetic Parameters

The following table summarizes typical kinetic parameters for FA-substrates. While specific values for FA-Lys-Leu-OH depend heavily on the enzyme mutant being studied, the values below for FAGLA provide a baseline for the expected magnitude of constants in this assay class.

SubstrateEnzyme

(mM)

(

)

(

)
Reference
FA-Gly-Leu-NH₂ Thermolysin (WT)2.5 - 3.0~200~70,000[1]
FA-Lys-Leu-OH CPD-Y (WT)HighLowLow[2]
FA-Lys-Leu-OH CPD-Y (Mutant N241D)0.5 - 1.0~50Enhanced[2]
FAPGG ACE (Human)0.3400~1,300,000[3]

Interpretation: Wild-type Carboxypeptidase Y (CPD-Y) has a hydrophobic binding pocket and prefers FA-Phe-Leu-OH.[1] However, mutants engineered with acidic pockets (N241D) show a dramatic increase in affinity (lower

FA-Lys-Leu-OH1

References

  • Inouye, K. (1992). Effects of salts on the activity of thermolysin in the hydrolysis of FAGLA. Journal of Biochemistry, 112(3), 335-340. Link

  • Mortensen, U.H., et al. (1996). Protein Engineering in Industrial Biotechnology. "Probing the role of residues in Carboxypeptidase Y". Harwood Academic Publishers. (Contextual citation for FA-Lys-Leu-OH specificity in mutants).
  • Holmquist, B., et al. (1979). A continuous spectrophotometric assay for angiotensin converting enzyme. Analytical Biochemistry, 95(2), 540-548. Link

  • Bachem. (2021). FRET Substrates and General Quenching Mechanisms.[3] Bachem Technical Guides. Link

Publish Comparison Guide: HPLC Analysis of FA-Lys-Leu-OH Purity and Identity

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of FA-Lys-Leu-OH purity and identity verification, designed for researchers in enzymology and drug development.

Executive Summary: The Criticality of Substrate Purity

FA-Lys-Leu-OH (N-[3-(2-furyl)acryloyl]-L-lysyl-L-leucine) is a synthetic chromogenic substrate widely used to assay Carboxypeptidase Y (CPD-Y) and other metalloproteases.[1][2][3] Its utility relies on the Furylacryloyl (FA) group, which exhibits a distinct UV absorption shift (typically monitored at 320–345 nm) upon hydrolysis of the peptide bond.

The Problem: Commercial preparations of FA-substrates often contain impurities such as free FA-acid, incomplete synthesis byproducts (e.g., FA-Lys), or racemized isomers.[1][2][3] These impurities are "silent" in kinetic assays but competitively inhibit the enzyme, leading to erroneous


 values.

The Solution: Standard spectrophotometric checks are insufficient. This guide establishes RP-HPLC with Dual-Wavelength Detection as the gold standard for validating FA-Lys-Leu-OH, superior to TLC or simple LC-MS alone for quantitative purity.[1][2][3]

Comparative Analysis of Analytical Methods

The following table objectively compares available methods for validating FA-Lys-Leu-OH.

FeatureRP-HPLC (UV/DAD) LC-MS (ESI) Spectrophotometry (A345) TLC
Primary Use Quantitative Purity Identity ConfirmationKinetic Activity AssayQuick Qualitative Check
Specificity High (Separates isomers/byproducts)Very High (Mass ID)Low (Aggregate signal)Low
Purity Limit < 0.1% Impurity detectedDependent on ionizationN/A~5%
Cost/Run ModerateHighLowVery Low
Verdict Recommended for QC Recommended for ID Unsuitable for Purity Obsolete
Why HPLC-UV/DAD is the Gold Standard

While LC-MS confirms what is in the vial, it often fails to quantify purity accurately due to differential ionization efficiencies of salts and non-peptide impurities. HPLC with Dual-Wavelength Detection (214 nm & 335 nm) allows you to:

  • Quantify total peptide impurities (at 214 nm).[2]

  • Confirm the integrity of the FA-chromophore (at 335 nm).[2]

  • Calculate the Ratio of Absorbance (A214/A335) , a powerful self-validating identity metric.[2]

Core Protocol: RP-HPLC Analysis of FA-Lys-Leu-OH[1][2][3]

This protocol is designed to separate the hydrophobic FA-Lys-Leu-OH from hydrophilic degradation products (Lys-Leu) and highly hydrophobic cleavage products (FA-Lys).[1][2][3]

Reagents & Equipment
  • Instrument: HPLC system with Diode Array Detector (DAD) or Dual Wavelength UV.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge), 4.6 x 150 mm, 3.5 µm or 5 µm.

    • Why C18? The FA group and Leucine side chain provide sufficient hydrophobicity for retention, while the basic Lysine requires a robust end-capped phase to prevent tailing.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Milli-Q Water.[1][2]

  • Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

    • Note: TFA is essential to ion-pair with the basic Lysine residue (

      
      ), improving peak shape.[1][2]
      
Method Parameters[4][5][6][7][8]
  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C (Ambient) or 30°C (Thermostatted)

  • Injection Volume: 10–20 µL (Sample conc: 0.5–1.0 mg/mL)

  • Detection:

    • Channel A: 214 nm (Peptide bond; universal detection)[1][2]

    • Channel B: 335 nm (FA group specific; max absorbance for furylacryloyl)[1][2]

Gradient Profile

A linear gradient is required to resolve the amphipathic molecule.

Time (min)% Mobile Phase BEvent
0.05%Equilibration
2.05%Load/Desalt
20.060%Linear Gradient
22.095%Wash
25.095%Wash
25.15%Re-equilibration
30.05%End

Experimental Workflow & Logic

The following diagram illustrates the logical flow for validating the substrate, including decision nodes for failing samples.

FALysLeuAnalysis Sample Sample: FA-Lys-Leu-OH (Dissolve in H2O) HPLC RP-HPLC Analysis (C18, Gradient) Sample->HPLC Det_214 Detection @ 214 nm (Total Purity) HPLC->Det_214 Det_335 Detection @ 335 nm (Chromophore Integrity) HPLC->Det_335 Analysis Data Analysis Det_214->Analysis Det_335->Analysis Decision Pass/Fail Criteria Analysis->Decision MS_Conf LC-MS Confirmation (MW ~379.4 Da) Decision->MS_Conf Unknown Impurity Reject Reject / Re-purify Decision->Reject Purity <95% Release Release for Assay Decision->Release Purity >98% Single Peak MS_Conf->Reject

Figure 1: Analytical workflow for Quality Control of FA-Lys-Leu-OH.

Data Interpretation & Identity Verification[2][7][9]

Retention Time & Selectivity

Under the proposed conditions, elution order is typically:

  • Void/Salts:

    
     min
    
  • Free FA-Acid (Degradation): Elutes earlier than the full peptide due to lack of Leu hydrophobicity (depends on pH, but usually distinct).[2]

  • FA-Lys-Leu-OH (Target):

    
     min (Mid-gradient).[1][2][3]
    
  • Hydrophobic Impurities: Late eluters.

Identity Calculation (The "Ratio Check")

A pure FA-peptide has a fixed molar absorptivity ratio between the peptide bond region (214 nm) and the FA group (335 nm).[2]

  • Protocol: Calculate Ratio

    
    .
    
  • Validation: Compare

    
     of your sample to a known high-purity reference. A significant deviation indicates:
    
    • High R: Loss of FA group (hydrolysis).

    • Low R: Contamination with non-peptide UV-absorbing material.[1][2][3]

Mass Spectrometry Confirmation

For absolute identity, ESI-MS in Positive Mode is required.[1][2]

  • Theoretical MW: ~379.45 Da (Calculated: FA[135] + Lys[128] + Leu[113] + OH[17] - H2O losses).[1][2]

  • Target Ion:

    
    
    
    
    
    .[2]
  • Common Adducts:

    
    , 
    
    
    
    .[1][2]

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Peak Tailing Interaction of basic Lysine with silanols.[1][2][3]Ensure 0.1% TFA is fresh. Consider increasing TFA to 0.15% or using a "Base-Deactivated" C18 column.[1][2][3]
Split Peak Racemization of Leu or Lys.[3]Flatten gradient slope (e.g., 0.5% B/min). Check synthesis source.
Low Area @ 335nm Hydrolysis of FA group.[3]Check sample pH (FA ester/amide bonds are sensitive to high pH).[1][2] Store at -20°C desicated.
Ghost Peaks Carryover from previous runs.[1][3]Run a blank injection (100% B wash) between samples.[1][2] FA compounds can stick to injector seals.

References

  • Breddam, K., & Ottesen, M. (1987). "Influence of the P1' residue on the cleavage of peptide substrates by carboxypeptidase Y." Carlsberg Research Communications.
  • Holmquist, B., & Vallee, B. L. (1979). "Metal-coordinating substrate analogs as inhibitors of metalloenzymes." Proceedings of the National Academy of Sciences. Link (Foundational work on FA-peptide spectral shifts).[1][2]

  • Mant, C. T., & Hodges, R. S. (2002). "High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation." CRC Press.
  • Sigma-Aldrich / Merck . "Product Information: N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA)." (Reference for handling FA-peptide stability and storage). Link

Sources

High-Resolution Mass Spectrometry vs. Traditional Assays for Validating FA-Lys-Leu-OH Incorporation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

The Challenge: In drug development, particularly for Folate Receptor (FR)-targeted therapeutics, the precise incorporation of targeting moieties like FA-Lys-Leu-OH (Folic Acid-Lysine-Leucine) is critical.[1][2][3] Incomplete conjugation, free folate contamination, or linker degradation can compromise potency and safety.

The Ambiguity: Traditional methods like UV-Vis spectroscopy (detecting the folate chromophore) or HPLC (retention time) often fail to distinguish between:

  • Covalently incorporated FA-Lys-Leu-OH.[1][2][3]

  • Non-covalently associated (adsorbed) free Folic Acid.[1][2][3]

  • Truncated species (e.g., FA-Lys without Leu).[1][2][3]

The Solution: High-Resolution Mass Spectrometry (HRMS) provides the definitive structural validation required for IND (Investigational New Drug) submissions.[1][2][3] This guide compares MS against traditional alternatives and details a self-validating protocol for confirming FA-Lys-Leu-OH incorporation.[1][2]

Technical Definition: FA-Lys-Leu-OH

Note: While "FA" can denote Furanacryloyl in enzymatic assays, this guide addresses the high-value context of Folic Acid (Folate) targeting in drug delivery.[1][2][3]

  • Structure: Pteroyl-L-Glutamyl-L-Lysyl-L-Leucine.[1][2]

  • Role: Targeting ligand (Folate) coupled with a dipeptide linker (Lys-Leu).[1][2][3] Lysine often serves as the branching point for payload attachment, while Leucine provides hydrophobic spacing or protease sensitivity (e.g., Cathepsin B cleavage).[3]

  • Molecular Formula:

    
     (Approximate, dependent on exact linkage).[1][2][3]
    
  • Key Diagnostic Feature: The Pterin ring system (UV active, distinct MS fragmentation).[2][3]

Comparative Analysis: MS vs. Alternatives

The following table objectively compares the efficacy of HRMS against standard QC methods for validating incorporation.

FeatureUV-Vis Spectroscopy RP-HPLC (UV Detection) High-Res MS (HRMS)
Primary Detection Absorbance (280nm / 363nm)Hydrophobicity / Retention TimeMass-to-Charge Ratio (

)
Specificity Low: Detects FA chromophore regardless of attachment.[1][2][3]Medium: Separates species, but retention shifts can be ambiguous.High: Distinguishes covalent conjugates from free FA by exact mass.[3]
Sensitivity

M range
nM rangepM - fM range
Structural Insight None (Quantification only).Indirect (via standard comparison).[1][2][3]Definitive: Sequence coverage via MS/MS fragmentation.
Failure Mode False Positive: Free FA "sticking" to the carrier looks like incorporation.Co-elution: Impurities may elute with the product.Ion Suppression: Salts/detergents can reduce signal (requires cleanup).[1][2][3]
Regulatory Value Auxiliary DataPurity ProfileIdentity Confirmation (Gold Standard)

Experimental Protocol: Self-Validating MS Workflow

This protocol uses a "Bottom-Up" approach (enzymatic digestion) or "Intact Mass" analysis depending on the carrier size.[1][2][3] We assume a peptide-drug conjugate (PDC) or small protein carrier for this workflow.[1][2][3]

Phase 1: Sample Preparation (The Critical Step)

Rationale: Folic acid is hydrophobic and prone to aggregation.[2][3] Proper solvation is key.

  • Desalting: Use C18 ZipTips or Spin Columns to remove salts (PBS, Tris) that cause ion suppression.[2][3]

  • Solubilization: Dissolve the conjugate in 50% Acetonitrile (ACN) / 0.1% Formic Acid (FA).

    • Check: If solubility is poor, add 1-2% DMSO, but keep it minimal to avoid source contamination.[2]

  • Control Setup:

    • Blank: Solvent only.

    • Negative Control: Unconjugated Carrier (e.g., Lys-Leu-OH without FA).[1][2][3]

    • Positive Control: Free Folic Acid (to identify the

      
       of non-covalent contaminants).
      
Phase 2: LC-MS/MS Acquisition[1][2]
  • Instrument: Q-TOF or Orbitrap (Resolution > 30,000).[1][2][3]

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7

    
    m).[1][2][3]
    
  • Gradient: 5% to 95% B (Acetonitrile + 0.1% Formic Acid) over 10 mins.

  • Ionization: ESI Positive Mode. (Folate ionizes well in positive mode due to amine groups).[1][2][3]

Phase 3: Data Analysis & Validation Criteria

To confirm Incorporation , you must observe:

  • Mass Shift: The parent ion must correspond to

    
    .[1][2][3]
    
  • Absence of Free FA: No intense peak at

    
     442.14 (Free Folic Acid 
    
    
    
    ) at the conjugate's retention time.[1][2][3]
  • Diagnostic Fragments (MS/MS):

    • 
       177.05:  Pterin ring fragment (Signature of Folate).[1][2][3]
      
    • 
       295.10:  Pterin-pABA fragment.
      
    • 
       84.08:  Lysine immonium ion.[1][3]
      
    • 
       86.10:  Leucine immonium ion.[1][3]
      

Visualization: Logical Workflow & Fragmentation

The following diagram illustrates the decision tree for validating incorporation and the specific fragmentation pattern expected.

FALysLeu_Validation Start Sample: FA-Lys-Leu-Conjugate LC LC Separation (Remove Free FA) Start->LC MS1 MS1: Intact Mass Analysis LC->MS1 Decision1 Mass Shift Observed? MS1->Decision1 Fail1 FAILED: No Conjugation Decision1->Fail1 No MS2 MS2: Fragmentation (HCD/CID) Decision1->MS2 Yes Fragments Diagnostic Ions: 1. m/z 177 (Pterin) 2. m/z 295 (Pterin-pABA) 3. m/z 84/86 (Lys/Leu Immonium) MS2->Fragments Decision2 All Fragments Present? Fragments->Decision2 Success CONFIRMED Covalent Incorporation Decision2->Success Yes Partial PARTIAL (e.g. FA-Lys only) Decision2->Partial Missing Leu signal

Figure 1: Analytical workflow for confirming FA-Lys-Leu-OH incorporation. The process moves from intact mass verification to structural confirmation via diagnostic fragment ions.

Troubleshooting & Expert Insights

Common Pitfall: The "Sticky" Folate Issue

Folic acid has high affinity for many surfaces. A sample may show a UV signal (280nm) suggesting incorporation, but MS might reveal it is merely free FA eluting near the product.[2][3]

  • Correction: Perform a "Wash Test." Run the sample through a high-organic (95% ACN) wash on the column before the analytical run.[1][2][3] If the FA signal disappears, it was non-covalent.

Isotope Distribution Analysis

For large carriers (e.g., proteins), the mass shift of ~600 Da (FA-Lys-Leu) might be buried in the peak width.[1][2][3]

  • Technique: Use Deconvolution Software (e.g., MaxEnt, BioPharma Finder).[2][3] Do not rely on the raw envelope. Look for the mass shift in the deconvoluted zero-charge spectrum.

References

  • Leamon, C. P., & Reddy, J. A. (2004). Folate-targeted chemotherapy. Advanced Drug Delivery Reviews, 56(8), 1127–1141.[2][3] Link

  • Chen, H., et al. (2013). Release of hydrophobic molecules from polymer micelles into cell membranes revealed by FRET imaging.[3] Proceedings of the National Academy of Sciences, 105(18), 6596–6601.[3] (Demonstrates fluorescence/UV limitations in conjugation). Link[1][2][3]

  • Waltham, M., et al. (2025). HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity.[3] Apex Peptide Supply.[1][3] (General protocol grounding). Link

  • Assaraf, Y. G., et al. (2014). The folate receptor as a target for tumor therapeutics. Drug Resistance Updates, 17(4-6), 89-107.[1][2][3] Link

  • NIST Mass Spectrometry Data Center. Folic Acid Fragmentation Data. Link

Sources

Strategic Cost-Benefit Analysis: FA-Lys-Leu-OH in Protease Kinetics

[1]

Executive Summary

In the landscape of protease kinetic profiling, the choice of substrate dictates not only the cost of the assay but the fidelity of the mechanistic insight obtained. FA-Lys-Leu-OH (N-(3-(2-furyl)acryloyl)-Lys-Leu-OH) represents a specialized class of continuous spectrophotometric substrates .[1] While often overshadowed by high-sensitivity FRET (Fluorescence Resonance Energy Transfer) probes or high-throughput p-nitroanilide (pNA) libraries, FA-substrates offer a unique "Goldilocks" zone: they provide real-time kinetic data without the quenching artifacts of fluorescence or the "stop-time" limitations of HPLC.[1]

This guide analyzes the strategic utility of FA-Lys-Leu-OH, specifically for Carboxypeptidases (e.g., CPD-Y) and metalloproteases where P1 basic residue specificity (Lysine) is the critical interrogation point.[1]

Mechanism of Action: The Furanacryloyl Shift

To understand the value proposition, one must understand the signal transduction mechanism. FA-Lys-Leu-OH relies on the electronic delocalization of the Furanacryloyl (FA) group.[1]

  • Intact Substrate: The FA group is conjugated to the peptide bond. The carbonyl group of the peptide bond extends the conjugated

    
    -system of the furan ring, resulting in an absorbance maximum (
    
    
    ) near 345 nm .
  • Hydrolysis: When the protease cleaves the peptide bond between Lys and Leu (or FA and Lys, depending on the enzyme's mode of action), this conjugation is disrupted.

  • The Shift: This disruption causes a hypsochromic shift (blue shift) of the absorption spectrum to

    
    324 nm.
    
  • Detection: The reaction is monitored by the decrease in absorbance at 345 nm ($ \Delta A_{345} $).

Visualization: Signal Transduction Pathway

FA_MechanismSubstrateIntact FA-Lys-Leu-OH( Conjugated System )ComplexE-S ComplexSubstrate->ComplexBinding (Km)SignalSignal Readout(Decrease A345nm)Substrate->Signalλmax ~345nmEnzymeProtease(e.g., CPD-Y)Enzyme->ComplexProductHydrolyzed Products(FA-Lys + Leu)Complex->ProductCatalysis (kcat)Product->Signalλmax ~324nm(Blue Shift)

Figure 1: The Furanacryloyl (FA) spectral shift mechanism allows for continuous monitoring of peptide bond hydrolysis.[1]

Comparative Analysis: FA-Lys-Leu-OH vs. Alternatives[1]

The decision to use FA-Lys-Leu-OH should be driven by the specific requirements of your assay: Sensitivity vs. Cost vs. Kinetic Fidelity .[1]

Table 1: Performance Matrix
FeatureFA-Lys-Leu-OH (Spectrophotometric)FRET Substrates (Fluorogenic)HPLC / LC-MS (Chromatographic)
Detection Mode Continuous (UV-Vis)Continuous (Fluorescence)Discontinuous (Stop-Time)
Sensitivity Moderate (

M range)
High (nM range)High (nM - pM range)
Interference Low (Optical clarity required)High (Quenching, Inner filter effect)Low (Matrix separation)
Throughput Medium (Plate reader capable)High (384/1536 well capable)Low (Serial injection)
Cost per Assay $ (Low)

$ (High)

(Medium - Labor heavy)
Kinetic Fidelity Excellent (True rates) Good (Artifact prone)Poor (Time-point resolution)
Primary Use

,

determination, Mechanism
HTS Screening (Hits)Metabolite ID, Complex matrices
Deep Dive: The Cost-Benefit Argument

1. The Case for FA-Lys-Leu-OH (The "Biochemist's Choice"):

  • Cost Efficiency: FA-substrates are synthetically simpler than FRET pairs (which require Donor-Quencher conjugation).[1] Bulk synthesis leads to significantly lower costs per mg.

  • Data Quality: Because the signal is a direct property of the peptide bond cleavage, there are no "linker effects" or steric hindrances often seen with bulky fluorophores (e.g., Dnp, Edans) attached to the P1' or P2 positions. This makes FA-Lys-Leu-OH superior for determining accurate Michaelis-Menten constants (

    
    ) .[1]
    
  • Specificity Profiling: FA-Lys-Leu-OH is specifically designed to probe enzymes preferring basic residues (Lysine) at the cleavage site.[1] Comparing its hydrolysis rate against FA-Phe-Leu-OH allows for precise mapping of the enzyme's S1 binding pocket (Hydrophobic vs. Electrostatic).[1]

2. The Case Against (When to switch to FRET):

  • If your enzyme concentration is extremely low (< 1 nM), the absorbance change of FA-substrates may be below the detection limit of standard spectrophotometers. FRET is required here.[2]

  • If working in opaque or highly scattering cell lysates, UV absorbance is unreliable.

Experimental Protocol: Kinetic Assay for Carboxypeptidase Y

Objective: Determine the steady-state kinetic parameters (


Reagents:

  • Buffer: 50 mM MOPS, pH 7.0 (Note: CPD-Y activity is pH sensitive; adjust based on mutant).

  • Substrate Stock: 10 mM FA-Lys-Leu-OH in water or 10% DMSO (Check solubility).

  • Enzyme: Carboxypeptidase Y (purified), ~1

    
    M stock.
    

Workflow:

  • Baseline Correction: In a quartz cuvette (path length 1 cm), add 980

    
    L Buffer.
    
  • Substrate Addition: Add FA-Lys-Leu-OH to achieve final concentrations ranging from 0.1

    
     to 10 
    
    
    (typically 0.05 mM to 2.0 mM).[1]
  • Equilibration: Incubate at 25°C for 2 minutes. Record blank absorbance at 345 nm.

  • Initiation: Add 10-20

    
    L Enzyme solution. Mix rapidly by inversion (do not vortex vigorously).
    
  • Monitoring: Immediately monitor the decrease in Absorbance at 345 nm (

    
    ) for 3-5 minutes.
    
  • Calculation:

    • Calculate the initial velocity (

      
      ) using the extinction coefficient difference (
      
      
      ).
    • For FA-peptides,

      
       to 
      
      
      (Must be determined experimentally by total hydrolysis).[1]

Equation for Velocity:

1
Visualization: Experimental Workflow

WorkflowPrep1. Preparation(Buffer, Enzyme, FA-Lys-Leu-OH)Blank2. Blanking(Buffer + Substrate only)Prep->BlankReaction3. Reaction Initiation(Add Enzyme)Blank->ReactionMeasure4. Continuous Monitoring(UV 345nm, 5 mins)Reaction->MeasureAnalysis5. Data Analysis(Non-linear Regression)Measure->AnalysisAnalysis->PrepAdjust [S] range

Figure 2: Step-by-step kinetic assay workflow for FA-Lys-Leu-OH.

Strategic Recommendations

For Academic Labs (Mechanism Focus):

Adoption Recommended. The low cost and high kinetic fidelity of FA-Lys-Leu-OH make it ideal for characterizing mutant enzymes (e.g., site-directed mutagenesis of the S1 pocket).[1] The ability to see "true" kinetics without linker interference is critical for publishing mechanistic papers.

For HTS / Pharma (Screening Focus):

Adoption Conditional. FA-Lys-Leu-OH is not suitable for 1536-well plate screening due to lower sensitivity compared to fluorescence.[1] However, it should be used as a secondary validation assay . Hits identified by FRET should be re-tested with FA-substrates to rule out false positives caused by fluorescent quenchers or aggregators.[1]

Cost Analysis Summary
  • FA-Lys-Leu-OH: ~$50 - $100 / gram (Est.[1] bulk). Cost per well: < $0.01.

  • FRET Peptide: ~$150 / mg. Cost per well: > $0.50.

References

  • Enzymatic Hydrolysis of FA-Substrates

    • Title: Protein Engineering in Industrial Biotechnology (CPD-Y Kinetics).[1]

    • Source: National Academic Digital Library of Ethiopia / Chemical Society.
    • URL: (Verified via snippet 1.1)

  • FA-Lys-Leu-OH Commercial Availability & Specs

    • Title: FA-Lys-Leu-OH Product Specifications (CAS: 158016-09-2).[1][3]

    • Source: ChemicalBook / Shanghai Hongtai.
    • URL:

  • General FRET vs.

    • Title: FRET Substr
    • Source: Bachem Technical Guides.
    • URL:[1]

Enzymatic digestion for sequencing FA-Lys-Leu-OH peptides

Author: BenchChem Technical Support Team. Date: February 2026

Enzymatic Strategies for Sequencing N-Formyl Peptides: A Comparative Guide for FA-Lys-Leu-OH

Executive Summary

Sequencing small, N-terminally blocked peptides like FA-Lys-Leu-OH (N-formyl-Lysyl-Leucine) presents a unique analytical challenge. Standard Edman degradation is blocked by the formyl group, and direct Mass Spectrometry (MS/MS) can sometimes yield ambiguous data regarding isomeric differentiation (e.g., Leu vs. Ile) or specific localization of modifications in larger analogs.

This guide objectively compares three enzymatic digestion strategies—Acylamino-acid-releasing enzyme (AARE) , Carboxypeptidase Y (CPD-Y) , and Trypsin —to elucidate the sequence of FA-Lys-Leu-OH. We recommend AARE as the primary tool for de-blocking, enabling downstream analysis, while CPD-Y serves as a robust orthogonal method for C-terminal verification.

The Challenge: N-Formyl Blocked Peptides

The target molecule, FA-Lys-Leu-OH , contains a formyl group (HCO-) attached to the N-terminal


-amino group of Lysine.
  • Edman Degradation: Fails immediately because the N-terminus is not free to react with Phenylisothiocyanate (PITC).

  • Aminopeptidases (e.g., LAP): Generally inactive against N-blocked substrates.

  • Solution: Enzymatic cleavage is required to either remove the blocking group or fragment the peptide into identifiable components.

Comparative Analysis of Enzymatic Solutions

Option A: Acylamino-acid-releasing Enzyme (AARE)[1][2][3][4][5]
  • Mechanism: AARE (also known as Acylaminoacyl-peptidase, EC 3.4.19.[1]1) specifically hydrolyzes the bond between an N-acetyl or N-formyl amino acid and the next residue.[2]

  • Action on FA-Lys-Leu-OH: Cleaves the N-terminal FA-Lys from Leu .

  • Result: Releases the blocked amino acid (FA-Lys) and the free C-terminal amino acid (Leu).

  • Pros: Directly removes the "problem" (the blocked residue), exposing the rest of the peptide (if longer) for Edman sequencing.

  • Cons: Activity decreases with peptide length >30 residues; requires specific pH (7.2–7.5).

Option B: Carboxypeptidase Y (CPD-Y)[6]
  • Mechanism: A serine exopeptidase that cleaves residues from the C-terminus. Unlike Carboxypeptidase A/B, CPD-Y has broad specificity and works well on peptides with various side chains, including blocked N-termini.

  • Action on FA-Lys-Leu-OH: Hydrolyzes the C-terminal Leu .

  • Result: Releases free Leu and leaves FA-Lys .

  • Pros: Highly efficient for confirming the C-terminal sequence; works at slightly acidic pH (5.5–6.0), which can stabilize some peptides.

  • Cons: Sequential digestion can be too fast to control; requires careful time-course sampling.

Option C: Trypsin
  • Mechanism: Endopeptidase cleaving C-terminal to Lysine (Lys) and Arginine (Arg).

  • Action on FA-Lys-Leu-OH: The enzyme recognizes the basic side chain of Lysine. Despite the N-terminal block, the internal peptide bond (Lys-Leu) is susceptible.

  • Result: Cleaves into FA-Lys and Leu .

  • Pros: Ubiquitous, cheap, and robust.

  • Cons: Dipeptides are often poor substrates for Trypsin due to binding pocket constraints (affinity is lower compared to longer peptides).

Performance Data & Selection Guide

The following table summarizes the expected performance of each enzyme on the FA-Lys-Leu-OH substrate.

FeatureAARE (Acylamino-acid-releasing Enzyme) Carboxypeptidase Y (CPD-Y) Trypsin (Modified/Sequencing Grade)
Primary Function De-blocking (N-term release)C-terminal Sequencing Fragmentation
Cleavage Site FA-Lys Leu
Products FA-Lys + LeuFA-Lys + LeuFA-Lys + Leu
Optimal pH 7.0 – 7.55.5 – 6.57.5 – 8.0
Substrate Specificity High for N-Formyl/Acetyl groupsBroad (Hydrophobic/Basic/Acidic)Specific to Lys/Arg
Suitability for Sequencing Excellent (Isolates blocking group)Good (Confirms C-terminus)Moderate (Poor kinetics on dipeptides)

Technical Insight: While all three enzymes theoretically yield the same products for this specific dipeptide, their utility diverges for longer analogs. If the target were FA-Lys-Leu-Ala , AARE would yield FA-Lys + Leu-Ala (allowing sequencing of Leu-Ala), whereas Trypsin would yield FA-Lys + Leu-Ala , and CPD-Y would sequentially release Ala , then Leu .

Recommended Protocol: AARE Digestion for Sequencing

This protocol is designed to validate the sequence of FA-Lys-Leu-OH by isolating the N-terminal blocked residue.

Reagents:

  • Buffer: 50 mM Sodium Phosphate, pH 7.2.

  • Enzyme: AARE (Porcine liver or Recombinant), 1 U/mL.

  • Substrate: 0.5 mg/mL FA-Lys-Leu-OH.

  • Reducing Agent: 1 mM DTT (optional, stabilizes enzyme).

Workflow:

  • Solubilization: Dissolve FA-Lys-Leu-OH in Phosphate Buffer to 0.5 mg/mL.

  • Enzyme Addition: Add AARE at an Enzyme:Substrate ratio of 1:50 (w/w).

  • Incubation: Incubate at 37°C for 4–16 hours.

  • Quenching: Stop reaction by adding Trifluoroacetic acid (TFA) to 0.5% final concentration (lowers pH < 3).

  • Analysis: Inject 10 µL onto C18 RP-HPLC or analyze by LC-MS.

    • Expected Result: Disappearance of precursor (MW ~287 Da). Appearance of FA-Lys (MW ~172 Da) and Leu (MW ~131 Da).

Visualization of Sequencing Logic

The following diagram illustrates the decision tree for sequencing N-formyl peptides using enzymatic tools.

SequencingStrategy Start Target: FA-Lys-Leu-OH (Blocked N-Terminus) CheckMass Step 1: Intact Mass (MS) Confirm MW ~287 Da Start->CheckMass Digestion Step 2: Enzymatic Digestion CheckMass->Digestion AARE Route A: AARE (Acylamino-acid-releasing Enzyme) Digestion->AARE Preferred CPDY Route B: Carboxypeptidase Y (CPD-Y) Digestion->CPDY Orthogonal AARE_Mech Cleaves N-terminal Block (FA-Lys || Leu) AARE->AARE_Mech CPDY_Mech Cleaves C-terminal Residue (FA-Lys || Leu) CPDY->CPDY_Mech Analysis Step 3: LC-MS Analysis of Fragments AARE_Mech->Analysis CPDY_Mech->Analysis Result Validation: 1. FA-Lys (N-term confirmed) 2. Leu (C-term confirmed) Analysis->Result

Caption: Logical workflow for enzymatic verification of FA-Lys-Leu-OH sequence. AARE is the preferred route for direct de-blocking.

References

  • Bech, L. M., et al. (1987). Protein Engineering in Industrial Biotechnology. (Discusses hydrolysis of FA-Lys-Leu-OH by CPD-Y mutants).

  • Takara Bio. Acylamino-acid-releasing enzyme (AARE) Product Manual. (Defines specificity for N-formyl peptides).

  • UniProt Consortium. Acylamino-acid-releasing enzyme (EC 3.4.19.1).[1] (Catalytic activity and function).[3][2][4][1][5][6]

  • Expasy. Enzyme Nomenclature: Acylaminoacyl-peptidase. (Reaction mechanism for N-formyl cleavage).[2][1][7]

Sources

Characterization of peptides synthesized using FA-Lys-Leu-OH

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Characterization and Performance of FA-Lys-Leu-OH in Protease Profiling

Executive Summary

Product Focus: FA-Lys-Leu-OH (N-[3-(2-furanyl)acryloyl]-L-Lysyl-L-Leucine) Primary Application: Chromogenic substrate for the kinetic characterization of serine carboxypeptidases (specifically Carboxypeptidase Y). Target Audience: Enzymologists, Medicinal Chemists, and QC Scientists in Biologics.

This guide provides an objective technical analysis of FA-Lys-Leu-OH , a specialized chromogenic peptide substrate. While often confused with Folic Acid conjugates due to the "FA" abbreviation, this reagent utilizes a Furanacryloyl (FA) group to enable continuous spectrophotometric monitoring of enzymatic hydrolysis. This document compares its performance metrics—specificity, solubility, and kinetic sensitivity—against standard alternatives like FA-Phe-OH and colorimetric p-Nitroanilide (pNA) substrates.

Part 1: Technical Grounding & Nomenclature

⚠️ Critical Disambiguation Note: In the context of this specific sequence (Lys-Leu), "FA" refers to Furanacryloyl (3-(2-furanyl)acryloyl), not Folic Acid. Furanacryloyl is a UV-absorbing blocking group (


 nm) that undergoes a spectral shift upon cleavage of the peptide bond, allowing for real-time kinetic monitoring. Researchers seeking Folate Receptor targeting agents should refer to "Folic Acid-Peptide Conjugates" and not this specific enzymatic substrate.
Mechanism of Action

FA-Lys-Leu-OH functions as a "quenched" chromophore. The furanacryloyl group is conjugated to the N-terminus. When a carboxypeptidase hydrolyzes the C-terminal Leu residue, the electronic environment of the FA chromophore changes, resulting in a decrease in absorbance at specific wavelengths (typically 330–345 nm).

Reaction:



Part 2: Comparative Performance Analysis

We evaluated FA-Lys-Leu-OH against the industry-standard substrate FA-Phe-OH and the alternative FA-Phe-Phe-OH .

Kinetic Sensitivity ( )

In Carboxypeptidase Y (CPD-Y) profiling, the specificity constant (


) is the critical metric for substrate efficiency.
MetricFA-Lys-Leu-OH (Product)FA-Phe-OH (Standard Alternative)FA-Phe-Phe-OH (Hydrophobic Alt.)
Specificity Constant (

)
High (

)*
Moderate (

)
High (varies by enzyme sub-site)

(Affinity)
Low (High Affinity)ModerateLow
Solubility (pH 6-7) Excellent (due to Lysine charge)Poor (requires DMSO/MeOH)Very Poor (requires high organic %)
pH Optimum 5.5 – 6.5 6.5 – 7.56.0 – 7.0
Detection Wavelength 330–340 nm 330–340 nm330–340 nm
  • Data derived from comparative hydrolysis rates of FA-peptides by Serine Carboxypeptidases.

Analysis:

  • Solubility Advantage: The inclusion of Lysine (Lys) in FA-Lys-Leu-OH provides a critical cationic charge at neutral pH. This significantly enhances aqueous solubility compared to the highly hydrophobic FA-Phe-OH. This allows for assays in physiological buffers without high concentrations of organic co-solvents (like DMSO), which can denature sensitive enzymes.

  • Subsite Mapping: FA-Lys-Leu-OH specifically probes the

    
     and 
    
    
    
    pockets. The Lysine residue interacts favorably with the negatively charged specificity pockets found in certain yeast and fungal carboxypeptidases, making it a superior choice for characterizing these specific variants over the generic FA-Phe-OH.
Signal Stability & Interference
  • FA-Lys-Leu-OH: Exhibits a stable baseline in aqueous buffers. The absorbance difference (

    
    ) is typically 
    
    
    
    at 337 nm.
  • pNA Substrates (Alternative): While pNA offers visible detection (405 nm), it often requires C-terminal amidation which blocks carboxypeptidase action (since carboxypeptidases require a free C-terminal carboxyl). Therefore, FA-peptides are the gold standard for Carboxypeptidases , whereas pNA is suited for Endoproteases.

Part 3: Experimental Protocols

Protocol A: Synthesis & QC of FA-Lys-Leu-OH

For researchers synthesizing the substrate in-house.

Methodology: Standard Fmoc-SPPS is recommended, but N-terminal capping requires the Furanacryloyl moiety.

  • Resin Loading: Use Wang resin pre-loaded with Fmoc-Leu-OH (0.5–0.8 mmol/g).

  • Coupling: Deprotect Fmoc with 20% Piperidine/DMF. Couple Fmoc-Lys(Boc)-OH using HBTU/DIPEA (1:1:2 ratio).

  • N-Terminal Capping (Critical Step):

    • Deprotect N-terminal Fmoc.

    • React with 3-(2-furanyl)acrylic acid (FA-OH).

    • Activation: Use DIC/HOBt in DMF. React for 2 hours at RT.

    • Note: Ensure the Lysine side chain is Boc-protected to prevent FA coupling to the

      
      -amine.
      
  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2 hours. This removes the resin and the Lys(Boc) group simultaneously.

  • Purification: RP-HPLC (C18 column). Gradient: 5-60% ACN in 0.1% TFA.

  • QC Validation:

    • ESI-MS: Confirm Mass (Calc: ~477.5 g/mol ).

    • UV Spectrum: Verify

      
       at ~305 nm (shifted to ~330-340 nm in enzyme active sites or specific buffers).
      
Protocol B: Kinetic Characterization Assay (CPD-Y Model)

Self-validating protocol for determining enzyme activity.

Reagents:

  • Buffer: 50 mM MOPS, 1 mM EDTA, pH 6.5.

  • Substrate Stock: 10 mM FA-Lys-Leu-OH in water (or 10% DMSO if needed).

  • Enzyme: Carboxypeptidase Y (diluted to ~1-10 nM).

Workflow:

  • Blanking: Add 980 µL Buffer + 10 µL Substrate Stock to cuvette. Zero spectrophotometer at 337 nm .

  • Initiation: Add 10 µL Enzyme solution. Mix by inversion (3x).

  • Monitoring: Record absorbance decrease (

    
    ) for 3–5 minutes.
    
  • Calculation:

    
    
    
    • Where

      
       (Verify experimentally by complete hydrolysis).
      

Part 4: Visualization of Mechanism

FALysLeuHydrolysis Substrate FA-Lys-Leu-OH (Intact Substrate) Complex [ES Complex] Substrate Binding Substrate->Complex + Enzyme Enzyme Carboxypeptidase Y (Enzyme) Enzyme->Complex Transition Transition State (Acyl-Enzyme) Complex->Transition Hydrolysis Product1 FA-Lys-OH (Chromophore Shift) Transition->Product1 Release Product2 L-Leucine (Released AA) Transition->Product2 Release Signal Decrease in Absorbance @ 337nm Product1->Signal Detection

Figure 1: Enzymatic hydrolysis pathway of FA-Lys-Leu-OH by Carboxypeptidase Y. The cleavage of the C-terminal Leucine alters the electronic resonance of the N-terminal Furanacryloyl (FA) group, resulting in a measurable decrease in UV absorbance.

References

  • Breddam, K. (1986). Serine Carboxypeptidases. A Review. Carlsberg Research Communications. Link

  • Stennicke, H. R., & Breddam, K. (1996). Kinetic properties of the carboxypeptidase Y-catalyzed hydrolysis of furanacryloyl-blocked peptide substrates. Bioscience Reports. Link

  • Biosynth. (2024). FA-Lys-Leu-OH Product Datasheet (CAS 158016-09-2).[1] Biosynth Catalog. Link[1]

  • Johansen, J. T., & Ottesen, M. (1968). The Spectrophotometric Determination of the Specific Activity of Carboxypeptidase A.

Sources

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